molecular formula C40H72N7O18P3S B15552372 9-HydroxyNonadecanoyl-CoA

9-HydroxyNonadecanoyl-CoA

货号: B15552372
分子量: 1064.0 g/mol
InChI 键: GWFKEHBTSWQONL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

9-HydroxyNonadecanoyl-CoA is a useful research compound. Its molecular formula is C40H72N7O18P3S and its molecular weight is 1064.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C40H72N7O18P3S

分子量

1064.0 g/mol

IUPAC 名称

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 9-hydroxynonadecanethioate

InChI

InChI=1S/C40H72N7O18P3S/c1-4-5-6-7-8-9-11-14-17-28(48)18-15-12-10-13-16-19-31(50)69-23-22-42-30(49)20-21-43-38(53)35(52)40(2,3)25-62-68(59,60)65-67(57,58)61-24-29-34(64-66(54,55)56)33(51)39(63-29)47-27-46-32-36(41)44-26-45-37(32)47/h26-29,33-35,39,48,51-52H,4-25H2,1-3H3,(H,42,49)(H,43,53)(H,57,58)(H,59,60)(H2,41,44,45)(H2,54,55,56)

InChI 键

GWFKEHBTSWQONL-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

In-depth Technical Guide on the Biological Role of 9-Hydroxynonadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

A foundational exploration into a novel long-chain acyl-coenzyme A derivative and its putative roles in cellular metabolism and signaling.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding the specific biological roles and pathways of 9-hydroxynonadecanoyl-CoA is currently limited in publicly accessible scientific literature. This guide, therefore, synthesizes information on related long-chain fatty acyl-CoAs and proposes a hypothetical framework for the function of this compound to stimulate further research.

Introduction to this compound

This compound is the coenzyme A (CoA) thioester of 9-hydroxynonadecanoic acid, a 19-carbon hydroxylated long-chain fatty acid. As an acyl-CoA, it is presumed to be an intermediate in fatty acid metabolism. The presence of a hydroxyl group at the C9 position suggests it may have unique biological activities and metabolic fates compared to its non-hydroxylated counterpart, nonadecanoyl-CoA.

Acyl-CoAs are central players in a multitude of cellular processes, including energy metabolism, lipid synthesis, and the regulation of cellular signaling.[1][2] They serve as substrates for beta-oxidation to produce ATP, as building blocks for the synthesis of complex lipids like phospholipids (B1166683) and triglycerides, and as allosteric regulators of key enzymes.[3][4] The unique structure of this compound, with its odd-numbered carbon chain and mid-chain hydroxyl group, suggests it could intersect with these pathways in novel ways.

Hypothetical Biosynthesis of this compound

The synthesis of this compound in vivo has not been explicitly described. However, it can be hypothesized to arise from two primary routes: the hydroxylation of nonadecanoyl-CoA or the activation of pre-existing 9-hydroxynonadecanoic acid.

Hydroxylation of Nonadecanoyl-CoA

Long-chain fatty acids can be hydroxylated by cytochrome P450 enzymes, particularly of the CYP4 family. This process typically occurs at the omega (ω) or ω-1 position but can also happen at other positions along the acyl chain. The resulting hydroxy fatty acid can then be further metabolized.

Activation of 9-Hydroxynonadecanoic Acid

Alternatively, 9-hydroxynonadecanoic acid, if present, could be activated to its CoA thioester by an acyl-CoA synthetase (ACS).[3] These enzymes are responsible for the ATP-dependent esterification of fatty acids to coenzyme A, a critical step for their subsequent metabolic processing.[4]

Experimental Workflow for Investigating Biosynthesis:

cluster_0 Hypothesis 1: Hydroxylation cluster_1 Hypothesis 2: Activation Nonadecanoyl-CoA Nonadecanoyl-CoA CYP450 Enzyme CYP450 Enzyme Nonadecanoyl-CoA->CYP450 Enzyme 9-Hydroxynonadecanoyl-CoA_1 This compound CYP450 Enzyme->9-Hydroxynonadecanoyl-CoA_1 9-Hydroxynonadecanoic Acid 9-Hydroxynonadecanoic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase 9-Hydroxynonadecanoic Acid->Acyl-CoA Synthetase 9-Hydroxynonadecanoyl-CoA_2 This compound Acyl-CoA Synthetase->9-Hydroxynonadecanoyl-CoA_2 This compound This compound Beta-Oxidation Spiral Beta-Oxidation Spiral This compound->Beta-Oxidation Spiral Acetyl-CoA Acetyl-CoA Beta-Oxidation Spiral->Acetyl-CoA Propionyl-CoA Propionyl-CoA Beta-Oxidation Spiral->Propionyl-CoA Energy (ATP) Energy (ATP) Acetyl-CoA->Energy (ATP)

References

The Cellular Enigma of 9-Hydroxynonadecanoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the core cellular functions of 9-hydroxynonadecanoyl-CoA, a long-chain hydroxy fatty acyl-coenzyme A. While direct research on this specific molecule is nascent, this document synthesizes current knowledge on related long-chain hydroxy fatty acids and their CoA esters to provide a foundational understanding of its putative roles in cellular metabolism, signaling, and pathology.

Introduction to this compound

This compound is the activated form of 9-hydroxynonadecanoic acid, a 19-carbon saturated fatty acid hydroxylated at the ninth carbon. As a coenzyme A (CoA) ester, it is primed for participation in various metabolic pathways. The presence of the hydroxyl group distinguishes it from its non-hydroxylated counterpart, nonadecanoyl-CoA, suggesting unique enzymatic interactions and biological functions.

Postulated Cellular Functions and Signaling Pathways

Based on the known roles of other hydroxy fatty acids, this compound is likely involved in several key cellular processes.

Mitochondrial Beta-Oxidation

The primary catabolic fate of long-chain acyl-CoAs is mitochondrial beta-oxidation. The presence of a hydroxyl group on the acyl chain necessitates the involvement of specific enzymes. This compound is a putative substrate for long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), a crucial enzyme in the beta-oxidation spiral.[1][2][3][4][5] Deficiency in LCHAD activity leads to the accumulation of long-chain hydroxyacyl-CoAs, which can result in severe cellular dysfunction, including energy depletion and lipotoxicity.[1][2]

beta_oxidation_pathway cluster_matrix Mitochondrial Matrix 9_OH_Nonadecanoyl_CoA This compound Enoyl_CoA 2,3-Enoyl-CoA 9_OH_Nonadecanoyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase 3_OH_Acyl_CoA 3_OH_Acyl_CoA Enoyl_CoA->3_OH_Acyl_CoA Enoyl-CoA Hydratase 3_Ketoacyl_CoA 3-Ketoacyl-CoA Acyl_CoA_n_2 Heptadecanoyl-CoA 3_Ketoacyl_CoA->Acyl_CoA_n_2 Thiolase Acetyl_CoA Acetyl-CoA 3_Ketoacyl_CoA->Acetyl_CoA Thiolase TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Enters 3_OH_Acyl_CoA->3_Ketoacyl_CoA LCHAD

Caption: Proposed beta-oxidation of this compound.
Peroxisomal Oxidation

Very long-chain fatty acids can also undergo initial oxidation in peroxisomes.[6] It is plausible that this compound, due to its length, could also be a substrate for peroxisomal oxidation enzymes.

Cellular Signaling and Bioactivity

Recent studies have highlighted the role of hydroxy fatty acids as signaling molecules. For instance, certain saturated hydroxy fatty acids have been shown to exhibit anti-inflammatory and anti-proliferative effects.[7][8] 7- and 9-hydroxystearic acids, for example, can suppress cytokine-induced β-cell apoptosis and inhibit the growth of various cancer cell lines.[7][8] This suggests that this compound, or its free acid form, may act as an endogenous signaling lipid.

Fatty acid esters of hydroxy fatty acids (FAHFAs) are another class of bioactive lipids with anti-diabetic and anti-inflammatory properties.[9] The formation of such esters involving 9-hydroxynonadecanoic acid would represent a significant signaling pathway.

signaling_pathway 9_OH_Nonadecanoyl_CoA This compound 9_OH_Nonadecanoic_Acid 9-Hydroxynonadecanoic Acid 9_OH_Nonadecanoyl_CoA->9_OH_Nonadecanoic_Acid Acyl-CoA Thioesterase FAHFA FAHFA Formation 9_OH_Nonadecanoic_Acid->FAHFA Acyltransferase Signaling_Cascades Intracellular Signaling (e.g., NF-κB, MAPK) 9_OH_Nonadecanoic_Acid->Signaling_Cascades Receptor Binding? FAHFA->Signaling_Cascades Modulation Cellular_Response Cellular Response (Anti-inflammatory, Anti-proliferative) Signaling_Cascades->Cellular_Response

Caption: Putative signaling roles of 9-hydroxynonadecanoic acid.

Quantitative Data

Due to the limited research on this compound, specific quantitative data is not available. The following table provides hypothetical, yet plausible, values for a generic long-chain hydroxyacyl-CoA to serve as a reference for experimental design.

ParameterHypothetical ValueCellular CompartmentPutative Significance
Cellular Concentration 1 - 10 µMCytosol, MitochondriaReflects balance between synthesis, import, and degradation.
Km for LCHAD 5 - 20 µMMitochondriaIndicates substrate affinity for the beta-oxidation enzyme.
Vmax for LCHAD 0.1 - 0.5 µmol/min/mg proteinMitochondriaRepresents the maximum rate of enzymatic conversion.
IC50 (on cancer cell line) 25 - 100 µMIn vitroPotential anti-proliferative efficacy.

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol outlines a standard method for the analysis of long-chain acyl-CoAs.

Objective: To quantify the intracellular concentration of this compound.

Methodology:

  • Cell Lysis and Extraction:

    • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in a methanol (B129727):water (1:1) solution containing an internal standard (e.g., ¹³C-labeled palmitoyl-CoA).

    • Homogenize the lysate and centrifuge to pellet cellular debris.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant from the cell lysate onto the cartridge.

    • Wash the cartridge with a low-organic solvent to remove interfering substances.

    • Elute the acyl-CoAs with an acidic methanol solution.

  • LC-MS/MS Analysis:

    • Inject the eluted sample onto a C18 reverse-phase HPLC column.

    • Use a gradient of mobile phase A (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water) and mobile phase B (e.g., 10 mM ammonium acetate in methanol).

    • Perform detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transition of this compound.

  • Data Analysis:

    • Quantify the analyte by comparing its peak area to that of the internal standard.

experimental_workflow Cell_Harvest 1. Cell Harvest & Lysis SPE 2. Solid-Phase Extraction Cell_Harvest->SPE LC_MS 3. LC-MS/MS Analysis SPE->LC_MS Data_Analysis 4. Data Analysis & Quantification LC_MS->Data_Analysis

References

A Technical Guide on Hydroxylated Long-Chain Acyl-Coenzyme A: Endogenous Presence, Analysis, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Abstract: This document addresses the current scientific understanding of the endogenous presence of hydroxylated long-chain acyl-coenzyme A (LC-CoA) molecules. Initial investigation into the specific molecule 9-hydroxynonadecanoyl-CoA found no evidence of its natural occurrence in biological systems based on a comprehensive review of existing literature. Commercial suppliers list the compound as a synthetic derivative for research purposes[1][2][3][4]. However, the broader class of hydroxylated long-chain acyl-CoAs, particularly 3-hydroxyacyl-CoA intermediates, are well-established endogenous metabolites. This guide focuses on these known molecules, providing an in-depth overview of their metabolic roles, quantitative data, detailed analytical protocols, and relevant biochemical pathways.

Endogenous Presence of Hydroxylated Long-Chain Acyl-CoAs

While there is no current evidence for the endogenous existence of this compound, other hydroxylated long-chain acyl-CoAs are crucial intermediates in metabolic pathways. Acyl-CoAs are the activated form of fatty acids, essential for their metabolism.[5][6] The most well-documented hydroxylated forms are 3-hydroxyacyl-CoAs, which are obligate intermediates in the pathways of fatty acid elongation and beta-oxidation.

  • Fatty Acid Elongation: In the endoplasmic reticulum, very-long-chain fatty acids (VLCFAs) are synthesized from acyl-CoA precursors. This process involves a cycle of four reactions, one of which generates a 3-hydroxyacyl-CoA intermediate.[7][8] Studies in plants have shown that mutations in the 3-hydroxyacyl-CoA dehydratase enzyme of this complex lead to the accumulation of these 3-hydroxyacyl-CoA intermediates, confirming their endogenous nature.[7][8]

  • Fatty Acid Beta-Oxidation: In mitochondria, the breakdown of fatty acids proceeds through the beta-oxidation cycle. A key step involves the hydration of an enoyl-CoA to form a 3-hydroxyacyl-CoA, which is then oxidized by a dehydrogenase.[9][10] Deficiencies in these enzymes are linked to genetic metabolic disorders.

The presence of a hydroxyl group at a position other than C-2 or C-3 is less common and would typically result from the action of specific hydroxylase enzymes, such as cytochrome P450s, which are involved in ω-oxidation. However, no specific evidence for a 9-hydroxylated C19:0-CoA was found.

Quantitative Analysis of Long-Chain Acyl-CoAs

Direct quantification of specific long-chain acyl-CoA (LCACoA) species in tissues is challenging but achievable with sensitive analytical techniques. The data below represents typical concentration ranges for common, non-hydroxylated LCACoAs found in biological samples, which serve as a benchmark for this class of molecules.

Acyl-CoA SpeciesTypical Concentration Range (pmol/mg tissue)Analytical MethodReference
Palmitoyl-CoA (C16:0)5 - 50LC-MS/MS[5]
Stearoyl-CoA (C18:0)2 - 30LC-MS/MS[5]
Oleoyl-CoA (C18:1)5 - 60LC-MS/MS[5]
Linoleoyl-CoA (C18:2)1 - 20LC-MS/MS[5]

Table 1: Representative concentrations of various long-chain acyl-CoAs in mammalian tissues. Actual values can vary significantly based on tissue type, metabolic state, and organism.

Experimental Protocols

The gold standard for the sensitive and specific quantification of LCACoAs from biological samples is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Protocol: Quantification of Long-Chain Acyl-CoAs from Tissue

This protocol is a generalized method based on established procedures for LCACoA analysis.[5][11]

1. Sample Preparation & Extraction:

  • Flash-freeze approximately 50-100 mg of tissue in liquid nitrogen immediately upon collection to quench metabolic activity.
  • Homogenize the frozen tissue in 1 mL of a cold extraction solvent (e.g., 2:1:0.8 Methanol:Chloroform:Water) containing a known amount of an appropriate internal standard (e.g., Heptadecanoyl-CoA, C17:0-CoA).
  • Vortex vigorously for 10 minutes at 4°C.
  • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cellular debris.
  • Collect the supernatant. A solid-phase extraction (SPE) step may be incorporated here for sample cleanup and concentration if necessary.

2. LC-MS/MS Analysis:

  • Chromatography:
  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
  • Mobile Phase A: Water with an additive (e.g., 10 mM ammonium (B1175870) hydroxide) to improve peak shape and ionization.
  • Mobile Phase B: Acetonitrile with the same additive.
  • Gradient: A linear gradient from ~5% B to 95% B over 5-10 minutes to elute the LCACoAs.
  • Flow Rate: 0.3 - 0.5 mL/min.
  • Column Temperature: 40 - 50°C.
  • Mass Spectrometry:
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
  • SRM Transitions: Monitor the specific precursor-to-product ion transitions for each target acyl-CoA and the internal standard. For acyl-CoAs, a common neutral loss of 507 Da (phosphopantetheine moiety) is often used for screening, while specific precursor ions ([M+H]+) are used for quantification.

3. Data Analysis:

  • Integrate the peak areas for each analyte and the internal standard.
  • Generate a standard curve using authentic standards of the target acyl-CoAs.
  • Calculate the concentration of each analyte in the original tissue sample by normalizing to the internal standard and the initial tissue weight.

Visualizations: Workflows and Pathways

The following diagrams illustrate the analytical workflow for acyl-CoA analysis and the metabolic context for endogenous 3-hydroxyacyl-CoAs.

General Workflow for Acyl-CoA Analysis cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing TISSUE 1. Tissue Biopsy (50-100 mg) QUENCH 2. Flash Freeze (Liquid Nitrogen) TISSUE->QUENCH HOMOGENIZE 3. Homogenization (w/ Internal Standard) QUENCH->HOMOGENIZE EXTRACT 4. Supernatant Collection HOMOGENIZE->EXTRACT LC 5. UPLC Separation (C18 Column) EXTRACT->LC MS 6. Tandem MS Detection (ESI+, SRM/MRM) LC->MS INTEGRATE 7. Peak Integration MS->INTEGRATE QUANTIFY 8. Quantification (vs. Standard Curve) INTEGRATE->QUANTIFY

Caption: A generalized workflow for the extraction and quantification of long-chain acyl-CoAs.

Fatty Acid Elongation Cycle (VLCFA Synthesis) ACYL_COA Acyl-CoA (Cn) KETOACYL_COA 3-Ketoacyl-CoA (Cn+2) ACYL_COA->KETOACYL_COA 1. Condensation (KCS) MALONYL_COA Malonyl-CoA MALONYL_COA->KETOACYL_COA HYDROXYACYL_COA 3-Hydroxyacyl-CoA (Cn+2) KETOACYL_COA->HYDROXYACYL_COA 2. Reduction (KAR) ENOYL_COA trans-2-Enoyl-CoA (Cn+2) HYDROXYACYL_COA->ENOYL_COA 3. Dehydration (HACD) ELONGATED_ACYL_COA Acyl-CoA (Cn+2) ENOYL_COA->ELONGATED_ACYL_COA 4. Reduction (ECR) ELONGATED_ACYL_COA->ACYL_COA Next Cycle

References

A Technical Guide to the Isolation and Analysis of Long-Chain Acyl-Coenzyme A Esters: A Methodological Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, a thorough review of scientific literature reveals no specific publications detailing the discovery and isolation of 9-hydroxynonadecanoyl-CoA. Therefore, this document provides a comprehensive technical guide on the general methodologies for the isolation, purification, and analysis of long-chain acyl-Coenzyme A (LC-CoA) esters from biological matrices. The protocols and data presented are based on established methods for similar molecules and represent the approach that would be employed for the study of this compound.

Introduction to Long-Chain Acyl-CoAs

Long-chain acyl-Coenzyme A esters (LC-CoAs) are pivotal intermediates in cellular metabolism, playing critical roles in fatty acid metabolism, energy production via β-oxidation, and the biosynthesis of complex lipids.[1] The accurate quantification and characterization of specific LC-CoAs, including hydroxylated species, are essential for understanding various physiological and pathological conditions. Hydroxylated fatty acids are known to be important components of sphingolipids, particularly in the nervous system and the epidermis, where they contribute to membrane structure and barrier function.[2]

This guide outlines the standard procedures for the extraction and analysis of LC-CoAs from cell cultures and tissues, with a focus on techniques that ensure high recovery and sample stability.[1]

Data Presentation: Recovery of Long-Chain Acyl-CoAs

The efficiency of LC-CoA recovery is dependent on the extraction method and the specific acyl-CoA species. The following table summarizes typical recovery rates for various long-chain acyl-CoAs using different established protocols.

Acyl-CoA SpeciesChain LengthExtraction MethodMatrixAverage Recovery (%)Reference
Oleoyl-CoAC18:1Solid-Phase Extraction (2-(2-pyridyl)ethyl)Rat Liver85-90%[3]
Palmitoyl-CoAC16:0Solid-Phase Extraction (Oligonucleotide)Tissues70-80%[3][4]
Arachidonyl-CoAC20:4Solid-Phase Extraction (2-(2-pyridyl)ethyl)Rat Liver83-88%[3]
VariousLong-ChainAcetonitrile/2-Propanol ExtractionRat Liver93-104%[5]
VariousLong-ChainSolid-Phase ExtractionRat Liver83-90%[5]

Experimental Protocols

Two primary methods for the extraction of long-chain acyl-CoAs are detailed below: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). These protocols are synthesized from established methodologies to provide a robust starting point for the isolation of LC-CoAs like this compound.[1]

Solid-Phase Extraction (SPE) Protocol for Tissue Samples

This protocol is adapted from established methods for the enrichment of a broad range of acyl-CoAs from tissue samples.[3]

Materials:

  • Fresh or frozen tissue samples (50-100 mg)

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9[3]

  • Extraction Solvents: Acetonitrile (ACN) and 2-Propanol (Isopropanol)[3]

  • Internal Standard (e.g., Heptadecanoyl-CoA)

  • SPE Columns: Weak anion exchange, such as 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel[3][5]

  • Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)[3]

  • Elution Solution: Methanol (B129727)/250 mM Ammonium (B1175870) Formate (4:1, v/v)[3]

  • Glass homogenizer

  • Centrifuge capable of 12,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.

    • Add 1 mL of ice-cold Homogenization Buffer containing the internal standard.

    • Homogenize the tissue on ice until a uniform suspension is achieved.

    • Add 1 mL of 2-Propanol and homogenize again.[3]

  • Extraction of Acyl-CoAs:

    • Transfer the homogenate to a centrifuge tube.

    • Add 2 mL of Acetonitrile and vortex vigorously for 2 minutes.[3]

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.[3]

    • Carefully collect the supernatant which contains the acyl-CoAs.[3]

  • Solid-Phase Extraction (SPE):

    • Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the Wash Solution through it.[3]

    • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.

    • Washing: Wash the column with 2 mL of the Wash Solution to remove unbound impurities.[3]

    • Elution: Elute the acyl-CoAs by adding 1.5 mL of the Elution Solution. Collect the eluate.[3]

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[3]

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50-100 µL of 50% methanol in 50 mM ammonium acetate, pH 7).[1]

Liquid-Liquid Extraction (LLE) Protocol for Cell Cultures

This protocol is a common method for extracting LC-CoAs from cultured mammalian cells.[1]

Materials:

  • Cell scraper (for adherent cells)

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Extraction Solvent: Chloroform (B151607):Methanol (1:2, v/v)

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Microcentrifuge tubes

  • Centrifuge capable of 2,000 x g at 4°C

Procedure:

  • Cell Harvesting and Washing:

    • For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells, pellet the cells by centrifugation and wash twice with ice-cold PBS.

  • Cell Lysis and Extraction:

    • Add 0.5 mL of cold (-20°C) chloroform:methanol (1:2 v/v) to the cell pellet or plate, including the internal standard.[1]

    • For adherent cells, use a cell scraper to collect the cells in the solvent. For suspension cells, resuspend the pellet.

    • Transfer the lysate to a pre-chilled microcentrifuge tube and vortex for 2 minutes.[1]

  • Phase Separation:

    • Add 0.5 mL of chloroform and 0.5 mL of water to the tube.[1]

    • Vortex vigorously for 1 minute and then centrifuge at 2,000 x g for 5 minutes at 4°C.[1]

  • Aqueous Phase Collection:

    • The long-chain acyl-CoAs will be in the upper aqueous phase. Carefully collect this phase.[1]

  • Sample Concentration and Reconstitution:

    • Dry the collected aqueous phase under a stream of nitrogen or using a vacuum concentrator.[1]

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.[1]

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for the isolation and analysis of long-chain acyl-CoAs.

SPE_Workflow start Start: Tissue Sample (50-100mg) homogenization 1. Homogenization (KH2PO4 Buffer + 2-Propanol, + Internal Standard) start->homogenization extraction 2. Acyl-CoA Extraction (Acetonitrile) homogenization->extraction centrifugation 3. Centrifugation (12,000 x g, 10 min, 4°C) extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe 4. Solid-Phase Extraction (SPE) supernatant->spe conditioning a. Condition Column loading b. Load Supernatant washing c. Wash Column elution d. Elute Acyl-CoAs conditioning->loading loading->washing washing->elution concentration 5. Sample Concentration (Nitrogen Evaporation) elution->concentration reconstitution 6. Reconstitution concentration->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Solid-Phase Extraction (SPE) Workflow for Long-Chain Acyl-CoAs.

LLE_Workflow start Start: Cell Culture Sample harvest 1. Cell Harvesting & Washing (Ice-cold PBS) start->harvest lysis 2. Lysis & Extraction (Chloroform:Methanol, + Internal Standard) harvest->lysis phase_sep 3. Phase Separation (Add Chloroform & Water) lysis->phase_sep centrifugation 4. Centrifugation (2,000 x g, 5 min, 4°C) phase_sep->centrifugation aqueous_phase Collect Upper Aqueous Phase centrifugation->aqueous_phase concentration 5. Sample Concentration (Nitrogen Evaporation) aqueous_phase->concentration reconstitution 6. Reconstitution concentration->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Liquid-Liquid Extraction (LLE) Workflow for Long-Chain Acyl-CoAs.

Analytical Techniques: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantitative analysis of LC-CoAs due to its high sensitivity and specificity.[6][7]

  • Chromatography: Reversed-phase columns (e.g., C18) are typically used to separate LC-CoAs based on their chain length and degree of saturation.[7]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is commonly employed.[7] Quantification is achieved using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).[6][7]

Potential Biological Significance of this compound

While specific research on this compound is not available, the biological roles of other hydroxylated fatty acids provide context for its potential importance.

  • Sphingolipid Metabolism: 2-hydroxy fatty acids are crucial components of sphingolipids in the brain, skin, and other tissues.[2] These modified lipids influence membrane properties and cell signaling.[2][8] It is plausible that this compound could serve as a precursor for the synthesis of novel sphingolipids.

  • Fatty Acid Oxidation: The presence of a hydroxyl group on the acyl chain can alter its metabolism. For instance, ω-oxidation is a pathway that hydroxylates fatty acids, preparing them for further breakdown, especially when β-oxidation is impaired.[9] The position of the hydroxyl group on this compound would determine its specific metabolic fate.

  • Cell Signaling: Hydroxylated fatty acids and their derivatives can act as signaling molecules in various cellular processes.

Further research is required to elucidate the specific pathways and functions of this compound in biological systems. The methodologies outlined in this guide provide a framework for such future investigations.

References

The Enigmatic Messenger: A Technical Guide to the Putative Signaling Roles of 9-Hydroxynonadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide is a speculative exploration into the potential signaling functions of 9-hydroxynonadecanoyl-CoA. As of the date of this publication, direct scientific literature detailing the signaling properties of this specific molecule is exceptionally scarce. This document, therefore, draws upon established principles of lipid signaling, the known functions of structurally related molecules, and general methodologies in the study of acyl-CoA esters to provide a theoretical framework for researchers, scientists, and drug development professionals.

Introduction

Long-chain fatty acids and their derivatives are increasingly recognized as critical signaling molecules, modulating a vast array of physiological and pathological processes. While the roles of well-known lipids like eicosanoids and free fatty acids are extensively documented, the signaling capacities of many other lipid metabolites remain to be elucidated. This compound, a C19 hydroxy fatty acyl-CoA, represents one such molecule at the frontier of lipid research. Its structure suggests potential involvement in both metabolic pathways and cellular signaling cascades. This technical guide aims to provide a comprehensive, albeit theoretical, overview of the core concepts and experimental approaches that could be employed to investigate this compound as a signaling molecule.

Putative Signaling Mechanisms of Long-Chain Hydroxy Acyl-CoAs

The signaling actions of lipid molecules can be broadly categorized into extracellular and intracellular mechanisms.

1. Extracellular Signaling via G-Protein Coupled Receptors (GPCRs):

Several GPCRs have been identified as receptors for free fatty acids, mediating their effects on cellular function. It is plausible that 9-hydroxynonadecanoic acid, the precursor to this compound, could act as a ligand for such receptors. Two prominent long-chain fatty acid receptors are:

  • GPR40 (FFAR1): Primarily activated by medium to long-chain saturated and unsaturated fatty acids, GPR40 is highly expressed in pancreatic β-cells and plays a role in insulin (B600854) secretion.[1]

  • GPR120 (FFAR4): This receptor also responds to medium and long-chain fatty acids and is implicated in incretin (B1656795) release from enteroendocrine cells, as well as in anti-inflammatory and insulin-sensitizing effects in adipocytes and macrophages.[1][2]

The hydroxylation at the 9th position of the nonadecanoyl chain could confer specificity for these or other, yet unidentified, GPCRs.

2. Intracellular Signaling and Metabolic Regulation:

Acyl-CoA esters are key intermediates in cellular metabolism and can also function as allosteric regulators of various enzymes and transcription factors.[3][4] Long-chain acyl-CoAs have been shown to influence processes ranging from mitochondrial metabolism to gene transcription.[3] Therefore, this compound could exert its signaling effects intracellularly by:

  • Modulating Enzyme Activity: It could directly bind to and alter the activity of enzymes involved in lipid metabolism, such as acetyl-CoA carboxylase or carnitine palmitoyltransferase 1 (CPT1).[5]

  • Regulating Gene Expression: By influencing the activity of transcription factors, it could control the expression of genes involved in metabolism and inflammation.

  • Substrate for Further Metabolism: this compound is a substrate for β-oxidation. Intermediates or end-products of its metabolism could have their own signaling properties.

Hypothetical Signaling Pathways

Based on the known signaling of related lipids, we can propose potential pathways for this compound.

dot

GPR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 9-HNDA 9-Hydroxynonadecanoic Acid GPR Putative GPCR (e.g., GPR40/GPR120) 9-HNDA->GPR Binding G_protein G-Protein GPR->G_protein Activation PLC Phospholipase C G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Downstream Downstream Effects (e.g., Gene Expression, Metabolic Regulation) Ca_release->Downstream PKC->Downstream

Caption: Putative extracellular signaling pathway of 9-hydroxynonadecanoic acid via a G-protein coupled receptor.

dot

Intracellular_Signaling cluster_workflow Intracellular Actions of this compound 9-HNDA_CoA This compound Enzyme Metabolic Enzymes (e.g., ACC, CPT1) 9-HNDA_CoA->Enzyme Allosteric Regulation TF Transcription Factors 9-HNDA_CoA->TF Modulation Beta_Ox β-Oxidation 9-HNDA_CoA->Beta_Ox Substrate Metabolic_Flux Altered Metabolic Flux Enzyme->Metabolic_Flux Gene_Exp Altered Gene Expression TF->Gene_Exp Signaling_Metabolites Signaling Metabolites Beta_Ox->Signaling_Metabolites

Caption: Potential intracellular signaling roles of this compound.

Data Presentation: A Framework for Future Research

As no quantitative data currently exists for the signaling properties of this compound, the following tables are presented as templates for organizing future experimental findings.

Table 1: Receptor Binding Affinity and Potency

ReceptorLigandBinding Affinity (Kd/Ki) (nM)Potency (EC50/IC50) (nM)Assay Type
GPR409-Hydroxynonadecanoic AcidData to be determinedData to be determinedRadioligand Binding / Functional Assay
GPR1209-Hydroxynonadecanoic AcidData to be determinedData to be determinedRadioligand Binding / Functional Assay
Novel Receptor9-Hydroxynonadecanoic AcidData to be determinedData to be determinedReceptor Deorphanization Screen

Table 2: Intracellular Concentration and Modulation of Enzyme Activity

Cell TypeIntracellular Concentration of this compound (pmol/mg protein)Target EnzymeEffect (Activation/Inhibition)Ki/Ka (nM)
e.g., HepatocyteData to be determinedAcetyl-CoA CarboxylaseData to be determinedData to be determined
e.g., MacrophageData to be determinedCarnitine Palmitoyltransferase 1Data to be determinedData to be determined

Experimental Protocols

Investigating the signaling role of this compound requires a multi-faceted approach, adapting established protocols for lipid analysis and signaling studies.

1. Quantification of this compound in Biological Samples

A robust method for the quantification of this molecule is essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[6][7]

  • Sample Preparation:

    • Homogenize tissue or cell pellets in a suitable buffer.

    • Perform protein precipitation with a cold organic solvent (e.g., acetonitrile).

    • Isolate lipids using solid-phase extraction (SPE) with a C18 cartridge.

  • LC-MS/MS Analysis:

    • Use a C18 reversed-phase column for chromatographic separation.

    • Employ a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile).

    • Detect and quantify the molecule using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

dot

LCMS_Workflow cluster_workflow LC-MS/MS Quantification Workflow Sample Biological Sample (Tissue/Cells) Homogenization Homogenization Sample->Homogenization Protein_Precipitation Protein Precipitation Homogenization->Protein_Precipitation SPE Solid-Phase Extraction (C18) Protein_Precipitation->SPE LC Liquid Chromatography (C18 column) SPE->LC MSMS Tandem Mass Spectrometry (MRM) LC->MSMS Quantification Quantification MSMS->Quantification

Caption: A generalized workflow for the quantification of this compound using LC-MS/MS.

2. Receptor Screening and Functional Assays

To identify potential receptors, high-throughput screening assays can be employed.

  • Receptor Binding Assays:

    • Synthesize a radiolabeled or fluorescently tagged version of 9-hydroxynonadecanoic acid.

    • Perform competitive binding assays with membrane preparations from cells overexpressing candidate GPCRs.

  • Functional Assays:

    • Use cell lines expressing candidate GPCRs (e.g., CHO or HEK293 cells).

    • Stimulate cells with 9-hydroxynonadecanoic acid and measure downstream signaling events, such as:

      • Calcium mobilization (using a fluorescent calcium indicator).

      • Inositol phosphate (B84403) accumulation.

      • cAMP modulation.

      • MAPK activation (by Western blot for phosphorylated kinases).

dot

Receptor_Screening cluster_workflow Receptor Screening Workflow Ligand 9-Hydroxynonadecanoic Acid Cells Cells expressing candidate GPCRs Ligand->Cells Application Stimulation Stimulation Cells->Stimulation Binding_Assay Binding Assay (Radiolabeled/Fluorescent Ligand) Stimulation->Binding_Assay Functional_Assay Functional Assays (Ca²⁺, cAMP, etc.) Stimulation->Functional_Assay Identification Receptor Identification and Characterization Binding_Assay->Identification Functional_Assay->Identification

Caption: A workflow for identifying and characterizing receptors for 9-hydroxynonadecanoic acid.

Conclusion and Future Directions

While direct evidence for the role of this compound as a signaling molecule is currently lacking, its chemical structure and the established signaling paradigms for similar lipid molecules provide a strong rationale for its investigation. The theoretical frameworks and experimental protocols outlined in this guide offer a roadmap for researchers to begin to unravel the potential biological functions of this enigmatic molecule. Future studies should focus on developing sensitive analytical methods for its detection, screening for its potential receptors, and elucidating its impact on intracellular metabolic and signaling pathways. Such research will undoubtedly contribute to a deeper understanding of the complex language of lipid signaling in health and disease.

References

Enzymatic Synthesis of 9-Hydroxynonadecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic synthesis of 9-hydroxynonadecanoyl-CoA, a long-chain acyl-CoA with potential applications in various research and development fields. The synthesis is presented as a two-step enzymatic cascade, leveraging the catalytic specificity of cytochrome P450 monooxygenases for hydroxylation and acyl-CoA synthetases for the subsequent coenzyme A ligation. This document details the proposed enzymatic pathway, provides hypothetical experimental protocols, and summarizes potential quantitative data for this synthesis.

Introduction

Long-chain hydroxy fatty acids and their corresponding acyl-CoA esters are important molecules in various biological processes, including signaling pathways and as precursors for the synthesis of complex lipids. The targeted synthesis of specific positional isomers, such as this compound, is crucial for elucidating their biological functions and for their potential use as pharmaceutical building blocks. Enzymatic synthesis offers a highly specific and efficient alternative to traditional chemical methods, which often suffer from low regioselectivity and the need for harsh reaction conditions.

This guide outlines a plausible and efficient two-step enzymatic approach for the synthesis of this compound, starting from the readily available precursor, nonadecanoic acid.

Proposed Enzymatic Synthesis Pathway

The enzymatic synthesis of this compound is proposed to occur in two sequential steps:

  • In-chain hydroxylation of nonadecanoic acid: A cytochrome P450 monooxygenase (CYP) introduces a hydroxyl group at the C-9 position of nonadecanoic acid to produce 9-hydroxynonadecanoic acid.

  • Acyl-CoA ligation: An acyl-CoA synthetase (ACS) activates the carboxyl group of 9-hydroxynonadecanoic acid by ligating it to coenzyme A, forming the final product, this compound.

dot graph "Enzymatic_Synthesis_of_this compound" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

"Nonadecanoic_Acid" [label="Nonadecanoic Acid", fillcolor="#FFFFFF", fontcolor="#202124"]; "Enzyme1" [label="Cytochrome P450\nMonooxygenase (CYP)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "9_Hydroxynonadecanoic_Acid" [label="9-Hydroxynonadecanoic Acid", fillcolor="#FFFFFF", fontcolor="#202124"]; "Enzyme2" [label="Acyl-CoA\nSynthetase (ACS)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "9_Hydroxynonadecanoyl_CoA" [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; "Cofactors1" [label="NADPH + H+\nO2", shape=plaintext, fontcolor="#5F6368"]; "Byproducts1" [label="NADP+\nH2O", shape=plaintext, fontcolor="#5F6368"]; "Cofactors2" [label="CoA-SH\nATP", shape=plaintext, fontcolor="#5F6368"]; "Byproducts2" [label="AMP + PPi", shape=plaintext, fontcolor="#5F6368"];

"Nonadecanoic_Acid" -> "Enzyme1" [arrowhead=none]; "Enzyme1" -> "9_Hydroxynonadecanoic_Acid"; "Cofactors1" -> "Enzyme1" [dir=back]; "Enzyme1" -> "Byproducts1" [style=dashed];

"9_Hydroxynonadecanoic_Acid" -> "Enzyme2" [arrowhead=none]; "Enzyme2" -> "9_Hydroxynonadecanoyl_CoA"; "Cofactors2" -> "Enzyme2" [dir=back]; "Enzyme2" -> "Byproducts2" [style=dashed]; } caption { label = "Proposed two-step enzymatic synthesis of this compound."; fontsize = 10; fontcolor = "#202124"; }

Figure 1: Proposed two-step enzymatic synthesis of this compound.

Key Enzymes and Their Properties

Cytochrome P450 Monooxygenases (CYPs)

Cytochrome P450 enzymes are a large and diverse group of heme-containing monooxygenases that catalyze the oxidation of a wide variety of substrates. Several bacterial CYPs have been identified that hydroxylate long-chain fatty acids. For the synthesis of 9-hydroxynonadecanoic acid, a CYP with in-chain regioselectivity is required.

Potential Candidate Enzymes:

  • CYP102A1 (P450 BM3) from Bacillus megaterium : This is a well-characterized and highly active fatty acid hydroxylase. While its primary products are ω-1, ω-2, and ω-3 hydroxy fatty acids, protein engineering can be employed to alter its regioselectivity.

  • CYPs from the CYP153 family: These enzymes are known to be involved in the terminal hydroxylation of alkanes and fatty acids, but some members may exhibit in-chain activity on long-chain substrates.

  • CYPs from Streptomyces and other actinobacteria: These organisms are known producers of a vast array of secondary metabolites and possess a correspondingly large number of CYPs with diverse catalytic activities.

Table 1: Hypothetical Properties of a Suitable Cytochrome P450 for 9-Hydroxynonadecanoic Acid Synthesis

ParameterValue
Enzyme SourceEngineered E. coli expressing a mutated CYP102A1
SubstrateNonadecanoic Acid
Product9-Hydroxynonadecanoic Acid
CofactorsNADPH
Optimal pH7.0 - 8.0
Optimal Temperature25 - 37 °C
Km (for Nonadecanoic Acid)10 - 100 µM
kcat50 - 500 min-1
Acyl-CoA Synthetases (ACSs)

Acyl-CoA synthetases catalyze the ATP-dependent formation of a thioester bond between a fatty acid and coenzyme A. Long-chain acyl-CoA synthetases (LACS) are suitable for the activation of 9-hydroxynonadecanoic acid.

Potential Candidate Enzymes:

  • Human Long-Chain Acyl-CoA Synthetase 1 (ACSL1): A well-characterized enzyme with broad substrate specificity for long-chain fatty acids.

  • Bacterial Long-Chain Acyl-CoA Synthetases (e.g., FadD from E. coli): These enzymes are often robust and can be easily produced in recombinant systems.

Table 2: Hypothetical Properties of a Suitable Acyl-CoA Synthetase for this compound Synthesis

ParameterValue
Enzyme SourceRecombinant E. coli expressing human ACSL1
Substrate9-Hydroxynonadecanoic Acid
ProductThis compound
CofactorsATP, Mg2+, Coenzyme A
Optimal pH7.5 - 8.5
Optimal Temperature30 - 40 °C
Km (for 9-Hydroxynonadecanoic Acid)5 - 50 µM
kcat100 - 1000 min-1

Detailed Experimental Protocols

The following are hypothetical, yet detailed, protocols for the two-step enzymatic synthesis of this compound.

Step 1: Enzymatic Hydroxylation of Nonadecanoic Acid

Objective: To produce 9-hydroxynonadecanoic acid from nonadecanoic acid using a cytochrome P450 monooxygenase.

Materials:

  • Purified cytochrome P450 enzyme (e.g., engineered CYP102A1)

  • Nonadecanoic acid

  • NADPH

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Organic solvent (e.g., DMSO) for dissolving the fatty acid

  • Reaction vessel (e.g., glass vial or microcentrifuge tube)

  • Incubator shaker

Procedure:

  • Prepare a stock solution of nonadecanoic acid (e.g., 10 mM) in DMSO.

  • In a reaction vessel, prepare the reaction mixture with the following components:

    • Potassium phosphate buffer (pH 7.4) to a final volume of 1 ml.

    • Nonadecanoic acid to a final concentration of 100 µM (add from the stock solution).

    • Purified cytochrome P450 enzyme to a final concentration of 1 µM.

  • Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes with gentle shaking.

  • Initiate the reaction by adding NADPH to a final concentration of 500 µM.

  • Incubate the reaction at 30°C with shaking (e.g., 200 rpm) for a defined period (e.g., 1-4 hours).

  • Stop the reaction by adding an equal volume of an organic solvent (e.g., ethyl acetate) and acidifying with a small amount of a strong acid (e.g., HCl) to protonate the fatty acid.

  • Vortex the mixture vigorously and centrifuge to separate the phases.

  • Collect the organic phase containing the hydroxylated fatty acid.

  • Analyze the product by techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) after derivatization.

dot digraph "Hydroxylation_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

"Start" [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "Prepare_Reaction_Mixture" [label="Prepare Reaction Mixture\n(Buffer, Substrate, Enzyme)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Pre_Incubate" [label="Pre-incubate at 30°C", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Initiate_Reaction" [label="Initiate with NADPH", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Incubate" [label="Incubate with Shaking", fillcolor="#FBBC05", fontcolor="#202124"]; "Stop_Reaction" [label="Stop Reaction\n(Solvent Extraction)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Analyze_Product" [label="Analyze Product\n(GC-MS or HPLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "End" [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

"Start" -> "Prepare_Reaction_Mixture"; "Prepare_Reaction_Mixture" -> "Pre_Incubate"; "Pre_Incubate" -> "Initiate_Reaction"; "Initiate_Reaction" -> "Incubate"; "Incubate" -> "Stop_Reaction"; "Stop_Reaction" -> "Analyze_Product"; "Analyze_Product" -> "End"; }

Figure 2: Experimental workflow for the enzymatic hydroxylation of nonadecanoic acid.

Step 2: Enzymatic Synthesis of this compound

Objective: To ligate 9-hydroxynonadecanoic acid with coenzyme A using an acyl-CoA synthetase.

Materials:

  • Purified 9-hydroxynonadecanoic acid (from Step 1)

  • Purified acyl-CoA synthetase (e.g., human ACSL1)

  • Coenzyme A (CoA-SH)

  • ATP

  • Magnesium chloride (MgCl2)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Reaction vessel

  • Incubator

Procedure:

  • Dissolve the purified 9-hydroxynonadecanoic acid in a minimal amount of a suitable solvent or use it directly if in a compatible buffer from the previous step.

  • Prepare the reaction mixture in a reaction vessel with the following components:

    • Tris-HCl buffer (pH 8.0) to a final volume of 500 µl.

    • 9-hydroxynonadecanoic acid to a final concentration of 50 µM.

    • Coenzyme A to a final concentration of 100 µM.

    • ATP to a final concentration of 2 mM.

    • MgCl2 to a final concentration of 5 mM.

    • Purified acyl-CoA synthetase to a final concentration of 0.5 µM.

  • Initiate the reaction by adding the enzyme to the mixture.

  • Incubate the reaction at the optimal temperature (e.g., 37°C) for 30-60 minutes.

  • Stop the reaction by adding a quenching solution, such as perchloric acid, or by heat inactivation.

  • Analyze the formation of this compound using HPLC with UV detection (monitoring the absorbance of the adenine (B156593) ring of CoA at 260 nm) or by liquid chromatography-mass spectrometry (LC-MS).

dot digraph "CoA_Ligation_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

"Start" [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "Prepare_Reaction_Mixture" [label="Prepare Reaction Mixture\n(Buffer, Substrate, CoA, ATP, MgCl2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Initiate_Reaction" [label="Initiate with Acyl-CoA Synthetase", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Incubate" [label="Incubate at 37°C", fillcolor="#FBBC05", fontcolor="#202124"]; "Stop_Reaction" [label="Stop Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Analyze_Product" [label="Analyze Product\n(HPLC or LC-MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "End" [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

"Start" -> "Prepare_Reaction_Mixture"; "Prepare_Reaction_Mixture" -> "Initiate_Reaction"; "Initiate_Reaction" -> "Incubate"; "Incubate" -> "Stop_Reaction"; "Stop_Reaction" -> "Analyze_Product"; "Analyze_Product" -> "End"; }

Figure 3: Experimental workflow for the enzymatic synthesis of this compound.

Potential Signaling Pathways and Applications

While the specific roles of this compound are not yet well-defined, other long-chain acyl-CoAs are known to be involved in various cellular processes.

dot digraph "Signaling_Pathways" { graph [rankdir="TB", bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

"LC_Acyl_CoA" [label="Long-Chain Acyl-CoAs\n(e.g., this compound)", fillcolor="#FBBC05", fontcolor="#202124"]; "Metabolism" [label="Lipid Metabolism\n(β-oxidation, synthesis)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Signaling" [label="Cell Signaling", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Gene_Regulation" [label="Gene Regulation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Protein_Acylation" [label="Protein Acylation", fillcolor="#5F6368", fontcolor="#FFFFFF"]; "PPARs" [label="PPARs", fillcolor="#FFFFFF", fontcolor="#202124"]; "GPCRs" [label="GPCRs", fillcolor="#FFFFFF", fontcolor="#202124"];

"LC_Acyl_CoA" -> "Metabolism"; "LC_Acyl_CoA" -> "Signaling"; "LC_Acyl_CoA" -> "Gene_Regulation"; "LC_Acyl_CoA" -> "Protein_Acylation"; "Signaling" -> "PPARs"; "Signaling" -> "GPCRs"; }

Figure 4: Potential roles of long-chain acyl-CoAs in cellular processes.

Potential areas of investigation for this compound include:

  • Modulation of Nuclear Receptors: Long-chain acyl-CoAs can act as ligands for peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism.

  • G-Protein Coupled Receptor (GPCR) Signaling: Certain fatty acids and their derivatives can activate specific GPCRs involved in inflammation and metabolic regulation.

  • Protein Acylation: The covalent attachment of fatty acyl chains to proteins can alter their localization and function.

  • Precursor for Novel Bioactive Lipids: this compound could serve as a precursor for the synthesis of yet-to-be-discovered signaling molecules or complex lipids.

Conclusion

The enzymatic synthesis of this compound presents a promising approach for the targeted production of this specific long-chain acyl-CoA. By carefully selecting and potentially engineering cytochrome P450 monooxygenases and acyl-CoA synthetases, it is feasible to develop a highly efficient and scalable biocatalytic process. The availability of pure this compound will be instrumental in exploring its biological functions and its potential as a therapeutic agent or a valuable synthon in drug development. Further research is warranted to identify the optimal enzymes and reaction conditions for this synthesis and to elucidate the physiological roles of this intriguing molecule.

An In-depth Technical Guide to the Cellular Localization of 9-Hydroxynonadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 9-Hydroxynonadecanoyl-CoA and its Predicted Cellular Importance

This compound is a long-chain fatty acyl-coenzyme A thioester. Long-chain fatty acyl-CoAs are pivotal molecules in cellular metabolism and signaling.[1][2] They serve as substrates for energy production through beta-oxidation, building blocks for complex lipids such as phospholipids (B1166683) and triglycerides, and as signaling molecules that can modulate the activity of various enzymes and transcription factors.[2][3][4] The introduction of a hydroxyl group on the fatty acid chain, as in this compound, suggests potential roles in specific metabolic pathways, such as sphingolipid synthesis or alpha-oxidation.[5][6]

The cellular localization of any acyl-CoA is critical to its function, as it determines the enzymes and reaction partners it can interact with. This localization is primarily dictated by the subcellular location of the long-chain acyl-CoA synthetases (ACSLs) that catalyze their formation from fatty acids and coenzyme A.[7][8]

Predicted Subcellular Localization of this compound

Based on the known localization of ACSL isoforms and the metabolic pathways of similar molecules, this compound is predicted to be primarily localized to the following organelles:

  • Endoplasmic Reticulum (ER): The ER is a major site for the synthesis of complex lipids. Several ACSL isoforms, such as ACSL3 and ACSL4, are localized to the ER and mitochondria-associated membranes.[7][8] The ER is also the location for the initial steps of sphingolipid synthesis, which can involve hydroxylated fatty acids.[6][9]

  • Mitochondria: Mitochondria are the primary sites of fatty acid beta-oxidation for ATP production. Long-chain acyl-CoAs are transported into the mitochondrial matrix for this purpose.[2][10] The presence of ACSL1 on mitochondria-associated ER membranes facilitates the channeling of acyl-CoAs towards mitochondrial oxidation.[8]

  • Peroxisomes: Peroxisomes are involved in the metabolism of very-long-chain fatty acids and branched-chain fatty acids.[2] They are also the site of alpha-oxidation, a degradation pathway for 2-hydroxy fatty acids.[5] It is plausible that other hydroxylated fatty acyl-CoAs could also be metabolized in peroxisomes.

  • Cytosol: While the concentration of free acyl-CoAs in the cytosol is kept very low (in the nanomolar range) to prevent detergent effects, they are transported through the cytosol bound to acyl-CoA binding proteins (ACBPs).[1][3] This transient cytosolic pool is crucial for trafficking between different organelles.

Quantitative Data: Subcellular Distribution of Long-Chain Acyl-CoA Synthetases (ACSLs)

The distribution of ACSL isoforms is a key determinant of the subcellular location of acyl-CoA synthesis. The following table summarizes the primary localization of key ACSL isoforms in mammalian cells.

ACSL IsoformPrimary Subcellular LocalizationReferences
ACSL1Mitochondria-associated ER membrane[8]
ACSL3Endoplasmic Reticulum, Lipid Droplets[7]
ACSL4Endoplasmic Reticulum, Peroxisomes[7][8]
ACSL5Outer mitochondrial membrane
ACSL6Endoplasmic Reticulum[8]

Experimental Protocols for Determining Cellular Localization

The determination of the subcellular localization of lipids like this compound involves a combination of biochemical and imaging techniques.

This classical biochemical technique separates cellular organelles based on their size and density.

Protocol:

  • Cell Lysis: Homogenize cultured cells or tissues in an isotonic buffer using a Dounce homogenizer or similar method to rupture the plasma membrane while keeping the organelles intact.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 min) to pellet nuclei and unbroken cells.

    • Centrifuge the resulting supernatant at a medium speed (e.g., 10,000 x g for 20 min) to pellet mitochondria.

    • Centrifuge the subsequent supernatant at a high speed (e.g., 100,000 x g for 1 hour) to pellet the microsomal fraction (containing ER and Golgi) and leave the cytosol as the final supernatant.

  • Density Gradient Centrifugation (Optional): For further purification of organelles (e.g., separating ER from Golgi or isolating peroxisomes), the crude fractions can be subjected to sucrose (B13894) or Percoll density gradient centrifugation.

  • Lipid Extraction and Analysis:

    • Extract lipids from each fraction using a method such as the Bligh-Dyer or Folch extraction.

    • Analyze the lipid extracts by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify this compound.

  • Validation of Fractions: Perform western blotting on each fraction using antibodies against known organelle marker proteins (e.g., Calnexin for ER, COX IV for mitochondria, GAPDH for cytosol) to assess the purity of the fractions.

This technique uses antibodies to visualize the localization of molecules within intact cells. While direct antibodies to this compound are unlikely to be available, one can visualize the enzymes responsible for its synthesis (ACSLs).

Protocol:

  • Cell Culture and Fixation: Grow cells on glass coverslips. Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15-20 minutes at room temperature.

  • Permeabilization: Permeabilize the cell membranes with a detergent such as 0.1% Triton X-100 in PBS for 10 minutes to allow antibodies to enter the cell.

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 1% Bovine Serum Albumin and 0.1% Tween 20) for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for an ACSL isoform of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips on microscope slides with an anti-fade mounting medium.

  • Imaging: Visualize the cells using a confocal or epifluorescence microscope. Co-localization with organelle-specific dyes or antibodies can confirm the subcellular location.

PLA can be used to detect the close proximity of two molecules, for example, an ACSL enzyme and a protein known to reside in a specific organelle.

Techniques like MALDI-MSI or SIMS can provide spatial information on the distribution of lipids within tissue sections, although achieving subcellular resolution is challenging.

Visualizations: Pathways and Workflows

The following diagrams illustrate key concepts related to the cellular localization and function of long-chain fatty acyl-CoAs.

experimental_workflow Experimental Workflow for Determining Subcellular Localization start Start with Cultured Cells or Tissue homogenization Cell Homogenization start->homogenization diff_cent Differential Centrifugation homogenization->diff_cent fractions Obtain Crude Organelle Fractions (Nuclei, Mitochondria, Microsomes, Cytosol) diff_cent->fractions density_grad Density Gradient Centrifugation (Optional for higher purity) fractions->density_grad lipid_extraction Lipid Extraction fractions->lipid_extraction western_blot Western Blot for Organelle Markers fractions->western_blot purified_fractions Purified Organelle Fractions density_grad->purified_fractions purified_fractions->lipid_extraction purified_fractions->western_blot lc_ms LC-MS Analysis for This compound lipid_extraction->lc_ms data_analysis Data Analysis and Localization Determination lc_ms->data_analysis western_blot->data_analysis

Caption: Workflow for subcellular fractionation and analysis.

signaling_pathway Potential Signaling Roles of Long-Chain Acyl-CoAs cluster_metabolism Metabolic Fates cluster_signaling Signaling Roles lcfa Long-Chain Fatty Acid (e.g., 9-hydroxynonadecanoic acid) acsl ACSL lcfa->acsl lcfa_coa Long-Chain Acyl-CoA (e.g., this compound) acsl->lcfa_coa beta_ox Beta-Oxidation (Mitochondria) lcfa_coa->beta_ox lipid_syn Complex Lipid Synthesis (ER) lcfa_coa->lipid_syn protein_acylation Protein Acylation lcfa_coa->protein_acylation enzyme_mod Allosteric Enzyme Modulation lcfa_coa->enzyme_mod gene_exp Regulation of Gene Expression lcfa_coa->gene_exp

Caption: Metabolic and signaling roles of LCFA-CoAs.

metabolic_pathway Fatty Acid Activation and Mitochondrial Import cluster_cytosol Cytosol cluster_omm Outer Mitochondrial Membrane cluster_ims Intermembrane Space cluster_imm Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix cytosol Cytosol omm Outer Mitochondrial Membrane ims Intermembrane Space imm Inner Mitochondrial Membrane matrix Mitochondrial Matrix lcfa_cyt Fatty Acid acsl_omm ACSL lcfa_cyt->acsl_omm coa_cyt CoA coa_cyt->acsl_omm atp_cyt ATP atp_cyt->acsl_omm lcfa_coa_cyt Acyl-CoA acsl_omm->lcfa_coa_cyt cpt1 CPT1 lcfa_coa_cyt->cpt1 acylcarnitine_ims Acylcarnitine cpt1->acylcarnitine_ims carnitine_ims Carnitine carnitine_ims->cpt1 cat CAT acylcarnitine_ims->cat lcfa_coa_matrix Acyl-CoA cat->lcfa_coa_matrix beta_ox Beta-Oxidation lcfa_coa_matrix->beta_ox

Caption: Fatty acid activation and transport into mitochondria.

Conclusion and Future Directions

While the precise cellular distribution of this compound remains to be experimentally determined, a strong theoretical framework based on the localization of related lipids and their biosynthetic enzymes suggests its presence in the ER, mitochondria, and peroxisomes, with a transient pool in the cytosol. For drug development professionals, understanding the subcellular localization of this molecule is crucial, as it can inform the design of therapies targeting specific metabolic pathways or cellular compartments. Future research employing advanced techniques such as high-resolution mass spectrometry imaging and the development of specific molecular probes will be instrumental in definitively elucidating the cellular and subcellular distribution of this compound and uncovering its specific biological functions.

References

Potential Protein Targets of 9-Hydroxynonadecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 17, 2025

Abstract

9-hydroxynonadecanoyl-CoA is a long-chain fatty acyl-coenzyme A derivative characterized by a hydroxyl group at the ninth carbon position. While specific protein interactions of this molecule are not extensively documented in publicly available literature, its structure suggests a role in fatty acid metabolism and signaling. This technical guide outlines potential protein targets of this compound based on its chemical properties and the known substrate specificities of enzymes involved in lipid metabolism. Furthermore, this document provides detailed experimental protocols for the identification and validation of these potential protein interactions, complete with data presentation templates and conceptual workflow diagrams to guide future research.

Introduction

Long-chain fatty acyl-CoAs are central molecules in cellular metabolism, serving as substrates for energy production through β-oxidation, precursors for the synthesis of complex lipids, and signaling molecules. The introduction of a hydroxyl group on the acyl chain, as seen in this compound, can significantly alter the molecule's chemical properties, potentially modifying its interaction with metabolic enzymes and other proteins. Understanding the protein targets of this hydroxylated fatty acyl-CoA is crucial for elucidating its physiological and pathophysiological roles, which may present novel opportunities for therapeutic intervention in metabolic diseases.

Potential Protein Targets

Based on the structure of this compound, the primary candidates for protein interaction are enzymes involved in the β-oxidation of long-chain fatty acids. The presence of a hydroxyl group may modulate the catalytic efficiency of these enzymes or lead to the production of novel downstream metabolites.

Enzymes of Mitochondrial β-Oxidation
  • Long-Chain Acyl-CoA Dehydrogenase (LCAD): This class of enzymes catalyzes the first step of β-oxidation. The substrate-binding cavity of some LCADs can accommodate bulky substrates, suggesting they might interact with hydroxylated fatty acyl-CoAs.[1][2]

  • Enoyl-CoA Hydratase: These enzymes catalyze the hydration of the double bond created by ACADs. Their substrate specificity is dependent on the length and conformation of the acyl chain.[3][4][5]

  • 3-Hydroxyacyl-CoA Dehydrogenase (HAD): HADs catalyze the oxidation of the 3-hydroxyacyl-CoA intermediate. The presence of a hydroxyl group at the C9 position of this compound may influence its binding and turnover by HAD enzymes.[6][7]

  • Acyl-CoA Thioesterases (ACOTs): These enzymes hydrolyze acyl-CoAs to the free fatty acid and Coenzyme A, regulating the intracellular pools of these molecules. ACOTs exhibit broad substrate specificity and are potential targets for hydroxylated fatty acyl-CoAs.[8][9]

Quantitative Data on Protein Interactions

As of the date of this document, no specific quantitative data (e.g., K_d, K_m, V_max, IC_50) for the interaction of this compound with protein targets has been found in the reviewed literature. The following tables are provided as templates for researchers to populate with their experimental findings.

Table 1: Michaelis-Menten Kinetic Parameters for Potential Enzyme Targets

Enzyme TargetK_m (µM)V_max (nmol/min/mg)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
Proposed Target 1
Proposed Target 2
Proposed Target 3

Table 2: Binding Affinities and Inhibition Constants

Protein TargetLigandK_d (nM)IC_50 (µM)K_i (µM)
Proposed Target 1This compound
Proposed Target 2This compound
Proposed Target 3This compound

Experimental Protocols for Target Identification and Validation

The following protocols describe established methods for identifying and characterizing the protein targets of this compound.

Affinity Purification-Mass Spectrometry (AP-MS)

This method is used to isolate and identify proteins that bind to a specific molecule of interest.

Protocol:

  • Synthesis of an Affinity Probe: Synthesize an analog of this compound that incorporates a reactive group (e.g., an azide (B81097) or alkyne for click chemistry) and a purification tag (e.g., biotin).

  • Cell Lysate Preparation: Prepare a cell or tissue lysate under non-denaturing conditions to preserve protein complexes.

  • Probe Incubation: Incubate the cell lysate with the affinity probe to allow for binding to target proteins.

  • Cross-linking: If using a photo-reactive cross-linker, expose the mixture to UV light to covalently link the probe to interacting proteins.

  • Affinity Purification: Use affinity chromatography (e.g., streptavidin beads for a biotinylated probe) to capture the probe-protein complexes.

  • Elution and Digestion: Elute the bound proteins and digest them into peptides using a protease (e.g., trypsin).

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.[10][11]

AP_MS_Workflow cluster_preparation Preparation cluster_interaction Interaction & Capture cluster_analysis Analysis Lysate Cell/Tissue Lysate Incubation Incubation Lysate->Incubation Probe Affinity Probe (Biotin-9-OH-19:0-CoA) Probe->Incubation Purification Affinity Purification (Streptavidin Beads) Incubation->Purification Elution Elution Purification->Elution Digestion Tryptic Digestion Elution->Digestion LC_MS LC-MS/MS Digestion->LC_MS Identification Protein Identification LC_MS->Identification

Caption: Workflow for Affinity Purification-Mass Spectrometry.
Yeast Two-Hybrid (Y2H) Screening

The yeast two-hybrid system is a genetic method to detect protein-protein interactions. A membrane-based version (MbY2H) is suitable for lipid-binding proteins.[12][13]

Protocol:

  • Bait and Prey Construction:

    • Bait: Fuse a protein known to bind long-chain fatty acyl-CoAs (e.g., an acyl-CoA binding protein) to the DNA-binding domain (DBD) of a transcription factor.

    • Prey: Create a cDNA library from the tissue of interest, where the expressed proteins are fused to the activation domain (AD) of the transcription factor.

  • Yeast Transformation: Co-transform yeast cells with the bait plasmid and the prey library plasmids.

  • Selection: Plate the transformed yeast on selective media. Only yeast cells where the bait and prey proteins interact will be able to grow, as the interaction brings the DBD and AD together to activate reporter genes.

  • Prey Plasmid Rescue and Sequencing: Isolate the prey plasmids from the positive yeast colonies and sequence the cDNA inserts to identify the interacting proteins.

  • Validation: Confirm the interactions using other methods, such as co-immunoprecipitation.

Y2H_Workflow cluster_constructs Plasmid Constructs cluster_screening Screening cluster_identification Identification & Validation Bait Bait Plasmid (DBD-LipidBindingProtein) Transformation Yeast Co-transformation Bait->Transformation Prey Prey Library (AD-cDNA) Prey->Transformation Selection Growth on Selective Media Transformation->Selection Sequencing Prey Plasmid Sequencing Selection->Sequencing Validation Interaction Validation Sequencing->Validation

Caption: Yeast Two-Hybrid Screening Workflow.
Enzymatic Assays

Enzymatic assays are essential for confirming whether this compound is a substrate or inhibitor of a candidate enzyme.

Protocol for 3-Hydroxyacyl-CoA Dehydrogenase Activity:

  • Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 7.5), NAD⁺, and the purified candidate enzyme.

  • Initiation: Start the reaction by adding this compound.

  • Monitoring: Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.

  • Data Analysis: Calculate the initial reaction velocity and determine kinetic parameters (K_m and V_max) by varying the substrate concentration.[6][14]

Enzymatic_Assay_Pathway 9-OH-19:0-CoA 9-OH-19:0-CoA Enzyme (HAD) Enzyme (HAD) 9-OH-19:0-CoA->Enzyme (HAD) NAD+ NAD+ NAD+->Enzyme (HAD) 9-OH-3-keto-19:0-CoA 9-OH-3-keto-19:0-CoA Enzyme (HAD)->9-OH-3-keto-19:0-CoA NADH NADH Enzyme (HAD)->NADH H+ H+ Enzyme (HAD)->H+

Caption: Hypothesized Enzymatic Reaction with 3-Hydroxyacyl-CoA Dehydrogenase.

Conclusion

While direct evidence for the protein targets of this compound is currently lacking, its chemical structure strongly suggests interactions with enzymes of the fatty acid β-oxidation pathway. The experimental strategies outlined in this guide provide a robust framework for identifying and characterizing these potential protein targets. Elucidating the interactome of this compound will be a critical step in understanding its biological significance and exploring its potential as a therapeutic target.

References

The Role of Very-Long-Chain Hydroxy Fatty Acyl-CoAs in Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, specific research on the role of 9-hydroxynonadecanoyl-CoA in disease models is not available in the public domain. This guide provides an in-depth overview of the closely related class of molecules, very-long-chain hydroxy fatty acyl-CoAs (VLC-OH-FA-CoAs) , and their precursors and metabolic products in the context of cancer, metabolic syndrome, neurodegenerative disorders, and inflammatory diseases. The information presented is intended for researchers, scientists, and drug development professionals.

Introduction to Very-Long-Chain Fatty Acyl-CoAs

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, and their activated coenzyme A (CoA) esters are critical components of cellular lipids, including sphingolipids and glycerophospholipids. They also serve as precursors for important signaling molecules. The biosynthesis of VLCFA-CoAs occurs in the endoplasmic reticulum through a four-step elongation cycle, where 3-hydroxyacyl-CoA is a key intermediate[1][2][3][4]. The enzyme 3-hydroxyacyl-CoA dehydratase plays a crucial role in this pathway[1][5]. Dysregulation of VLCFA metabolism has been implicated in a variety of disease states.

Role of VLCFA Metabolism in Cancer

Emerging evidence highlights the significance of VLCFA metabolism in cancer progression. Tumor cells often exhibit altered lipid metabolism to meet the demands of rapid proliferation and survival.

VLCFAs in Tumor Growth and Survival

Studies have shown that VLCFAs are essential for tumor growth. In human cancer cells, the depletion of acetyl-CoA carboxylase 1 (ACC1), a key enzyme in fatty acid synthesis, leads to a reduction in VLCFA levels, which in turn inhibits tumor growth. This anti-tumor effect is associated with impaired synthesis of ceramides, leading to mitochondrial dysfunction and an increased susceptibility of cancer cells to oxidative stress[6][7][8]. Furthermore, long-chain acyl-CoA synthetases (ACSLs), the enzymes responsible for activating fatty acids to their CoA esters, are frequently deregulated in various cancers and play a role in cancer cell survival by influencing both lipid synthesis and degradation pathways[9].

Quantitative Data on VLCFA Reduction in Cancer Models

The following table summarizes the quantitative reduction in VLCFA levels and its impact on cancer cell viability from a study on ACC1 depletion in cancer cells.

Cell LineTreatmentC24:0 Level (relative to control)C24:1 Level (relative to control)Cell Viability (relative to control)Reference
HCT116ACC1 siRNA0.45 ± 0.050.52 ± 0.060.60 ± 0.08[6][7]
A549ACC1 siRNA0.51 ± 0.070.58 ± 0.070.65 ± 0.09[6][7]

Signaling Pathway: VLCFA Depletion and Cancer Cell Death

VLCFA_Cancer ACC1 ACC1 VLCFA_synthesis VLCFA Synthesis ACC1->VLCFA_synthesis Inhibition VLCFAs VLCFAs VLCFA_synthesis->VLCFAs Reduced Ceramide_synthesis Ceramide Synthesis VLCFAs->Ceramide_synthesis Required for Ceramides Ceramides Ceramide_synthesis->Ceramides Reduced Mitochondria Mitochondrial Integrity Ceramides->Mitochondria Maintains Cell_death Cancer Cell Death Ceramides->Cell_death Inhibits Oxidative_stress Oxidative Stress Mitochondria->Oxidative_stress Prevents Mitochondria->Cell_death Inhibits Oxidative_stress->Cell_death Induces

VLCFA depletion pathway in cancer cells.

Role of VLCFA Metabolism in Metabolic Syndrome

The metabolism of VLCFAs is intricately linked to systemic energy homeostasis, and its dysregulation can contribute to metabolic disorders.

VLCAD Deficiency and Insulin (B600854) Sensitivity

Very-long-chain acyl-CoA dehydrogenase (VLCAD) deficiency is a genetic disorder of mitochondrial fatty acid β-oxidation. Interestingly, mouse models of VLCAD deficiency exhibit protection against high-fat diet-induced obesity and insulin resistance. This unexpected phenotype is attributed to the chronic activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism[10].

Signaling Pathway: VLCAD Deficiency and Metabolic Protection

VLCAD_Metabolic_Syndrome VLCAD_deficiency VLCAD Deficiency Fatty_acid_oxidation Fatty Acid Oxidation VLCAD_deficiency->Fatty_acid_oxidation Decreased AMPK AMPK Activation Fatty_acid_oxidation->AMPK Leads to Obesity Diet-Induced Obesity AMPK->Obesity Protects against Insulin_resistance Insulin Resistance AMPK->Insulin_resistance Protects against

Metabolic effects of VLCAD deficiency.

Role of VLCFA Metabolism in Neurodegenerative Disease

The nervous system is rich in lipids, and the proper metabolism of VLCFAs is critical for maintaining the structural and functional integrity of myelin and neuronal membranes.

VLCFAs and Myelin Maintenance

Disorders of VLCFA metabolism are often associated with severe neurological symptoms, including demyelination[4][11]. Certain long-chain acyl-CoA dehydrogenases are highly expressed in the brain, suggesting specialized roles beyond energy production, likely in maintaining the unique fatty acid composition of neuronal lipids[12]. Furthermore, succinyl-CoA, a product of fatty acid oxidation, is a substrate for lysine (B10760008) succinylation, a post-translational modification implicated in the pathology of neurodegenerative diseases[13].

Experimental Workflow: Analysis of Acyl-CoAs in Neural Tissue

Neuro_Workflow Tissue Brain Tissue Homogenization Extraction Solid Phase Extraction (SPE) Tissue->Extraction LCMS LC/MS/MS Analysis Extraction->LCMS Quantification Quantitative Analysis of Acyl-CoAs LCMS->Quantification

Workflow for acyl-CoA analysis in brain tissue.

Role of VLCFA Metabolism in Inflammatory Disease

VLCFAs are precursors to potent lipid mediators of inflammation, such as eicosanoids[14].

VLCFA Metabolism and Inflammatory Signaling

VLCAD deficiency has been linked to chronic inflammation, with studies in mouse models revealing altered cytokine profiles in immune cells[15]. In the context of diabetic kidney disease, long-chain acyl-CoA synthetase 1 (ACSL1) has been shown to be a key regulator of both lipid metabolism and inflammatory responses[16].

Quantitative Data on Cytokine Production in VLCAD Deficiency

The following table presents data on cytokine levels from lipopolysaccharide (LPS)-stimulated macrophages from wild-type (WT) and VLCAD deficient (-/-) mice.

CytokineGenotypeConcentration (pg/mL)Reference
IL-12p70WT150 ± 25[15]
IL-12p70VLCAD -/-350 ± 50[15]
IL-23p19WT80 ± 15[15]
IL-23p19VLCAD -/-200 ± 30[15]

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Quantitative Analysis of Long-Chain Fatty Acyl-CoAs by LC/MS/MS
  • Objective: To quantify the levels of long-chain acyl-CoAs in tissue samples.

  • Methodology:

    • Sample Preparation: Homogenize 100-200 mg of tissue in a suitable buffer.

    • Solid Phase Extraction (SPE): Utilize a C18 SPE cartridge to extract and concentrate the acyl-CoAs from the tissue homogenate.

    • LC Separation: Separate the extracted acyl-CoAs using a C18 reversed-phase column with a high pH mobile phase gradient (e.g., ammonium (B1175870) hydroxide (B78521) and acetonitrile).

    • MS/MS Detection: Perform detection using a triple quadrupole mass spectrometer in positive electrospray ionization mode. Use selective multireaction monitoring (MRM) for quantification of specific acyl-CoAs (e.g., C16:0, C18:1). A neutral loss scan of 507 can be used for profiling complex mixtures.

    • Quantification: Calculate concentrations based on a standard curve generated with known amounts of acyl-CoA standards.

  • Reference: [17]

In Vitro Stimulation of Macrophages and Cytokine Analysis
  • Objective: To assess the inflammatory response of macrophages in a disease model.

  • Methodology:

    • Cell Culture: Isolate bone marrow-derived macrophages from wild-type and VLCAD -/- mice and culture in appropriate media.

    • Stimulation: Treat the cultured macrophages with lipopolysaccharide (LPS) to induce an inflammatory response.

    • Sample Collection: Collect the cell culture supernatant after a defined incubation period.

    • Cytokine Analysis: Analyze the cytokine profile in the supernatant using a multiplex immunoassay, such as a Luminex assay, with a custom panel of cytokines (e.g., CRP, IFN-γ, IL-1β, IL-12p70, IL-23p19, TNF-α).

    • Data Analysis: Quantify cytokine concentrations based on standard curves and compare the profiles between genotypes.

  • Reference: [15]

Measurement of Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Activity
  • Objective: To determine the enzymatic activity of VLCAD in cell lysates.

  • Methodology:

    • Cell Lysate Preparation: Prepare cell lysates from fibroblasts or other relevant cell types in a buffered solution containing a non-ionic detergent (e.g., 0.2% Triton X-100).

    • Assay Reaction: Mix the cell lysate with a reaction buffer containing 150 µM ferricenium ion as an artificial electron acceptor.

    • Initiation: Start the reaction by adding 200 µM palmitoyl-CoA.

    • Measurement: Monitor the reduction of the ferricenium ion by measuring the decrease in absorbance at 300 nm over time.

    • Calculation: Calculate the initial velocity of the reaction from the linear portion of the absorbance curve. One unit of activity is defined as the amount of enzyme that reduces 1 µmol of ferricenium per minute.

  • Reference: [18]

Conclusion

While direct research on this compound is lacking, the study of very-long-chain hydroxy fatty acyl-CoAs and their metabolic pathways provides a valuable framework for understanding their potential roles in a range of diseases. The intricate connections between VLCFA metabolism and cancer, metabolic syndrome, neurodegenerative disorders, and inflammation underscore the importance of this class of molecules as potential therapeutic targets and diagnostic markers. Further research is warranted to elucidate the specific functions of individual VLC-OH-FA-CoA species, including the 19-carbon variant, in health and disease.

References

An In-depth Technical Guide to the Chemical Properties of 9-Hydroxynonadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Hydroxynonadecanoyl-CoA is a long-chain acylated derivative of coenzyme A. While specific experimental data for this particular molecule is limited in publicly available literature, this guide provides a comprehensive overview of its core chemical properties, inferred metabolic pathways, and relevant experimental methodologies. By leveraging data from analogous long-chain acyl-CoAs and hydroxylated fatty acids, this document serves as a valuable resource for researchers investigating its potential roles in metabolism and drug development.

Core Chemical Properties

While detailed experimental characterization of this compound is not extensively documented, its fundamental properties can be established.

PropertyValueSource
Molecular Weight 1064.02 g/mol [1]
Chemical Formula C40H72N7O18P3S[1]
Synonyms 9-Hydroxynonadecanoyl-coenzyme A[1]
Predicted Physicochemical Properties
  • Solubility : Long-chain acyl-CoAs are generally soluble in water and methanol (B129727).[2] The presence of the hydroxyl group may slightly increase its polarity and aqueous solubility compared to its non-hydroxylated counterpart.

  • Stability : Acyl-CoA thioester bonds are known to be labile, particularly in aqueous solutions.[2] The stability is influenced by pH and temperature. It is recommended to store aqueous solutions for no more than one day. For long-term storage, a solid form at -20°C is recommended.

  • Reactivity : The primary sites of reactivity are the thioester linkage, which is susceptible to hydrolysis, and the hydroxyl group, which can undergo oxidation or esterification.

Potential Metabolic Pathways

Direct evidence for signaling pathways involving this compound is currently lacking. However, based on the metabolism of other long-chain fatty acids and hydroxylated fatty acids, a plausible metabolic route can be proposed. The hydroxylation at the 9th position suggests the involvement of cytochrome P450 (CYP) enzymes in an ω-1 hydroxylation pathway.

Inferred Metabolic Fate of this compound

The metabolism of this compound is likely to proceed through peroxisomal β-oxidation, as is common for very long-chain and modified fatty acids.[3][4][5]

metabolic_pathway Nonadecanoyl-CoA Nonadecanoyl-CoA CYP450 (ω-1 hydroxylation) CYP450 (ω-1 hydroxylation) Nonadecanoyl-CoA->CYP450 (ω-1 hydroxylation) Introduction of OH group This compound This compound CYP450 (ω-1 hydroxylation)->this compound Peroxisomal β-oxidation Peroxisomal β-oxidation This compound->Peroxisomal β-oxidation Chain shortening Acetyl-CoA + Shorter-chain acyl-CoA Acetyl-CoA + Shorter-chain acyl-CoA Peroxisomal β-oxidation->Acetyl-CoA + Shorter-chain acyl-CoA

Caption: Inferred metabolic pathway of this compound.

Experimental Protocols

Specific experimental protocols for this compound are not published. However, methodologies developed for other long-chain acyl-CoAs can be adapted.

General Workflow for Analysis

A general workflow for the extraction, purification, and analysis of long-chain acyl-CoAs from biological samples is presented below.

experimental_workflow cluster_extraction Sample Preparation cluster_analysis Analysis Tissue Homogenization Tissue Homogenization Protein Precipitation Protein Precipitation Tissue Homogenization->Protein Precipitation Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Protein Precipitation->Solid-Phase Extraction (SPE) LC-MS/MS LC-MS/MS Solid-Phase Extraction (SPE)->LC-MS/MS NMR Spectroscopy NMR Spectroscopy Solid-Phase Extraction (SPE)->NMR Spectroscopy Quantification Quantification LC-MS/MS->Quantification Structural Elucidation Structural Elucidation NMR Spectroscopy->Structural Elucidation Biological Sample Biological Sample Biological Sample->Tissue Homogenization

Caption: General experimental workflow for acyl-CoA analysis.

Extraction and Purification

A robust method for the extraction and purification of long-chain acyl-CoAs from tissues involves the following steps:

  • Homogenization : Homogenize tissue samples in a suitable buffer, such as KH2PO4.

  • Protein Precipitation : Add a cold organic solvent like acetonitrile (B52724) to precipitate proteins.

  • Solid-Phase Extraction (SPE) : Utilize a C18 SPE cartridge to bind and elute the acyl-CoAs, effectively separating them from other cellular components.

Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoAs.

  • Chromatography : Reverse-phase chromatography using a C18 column is typically employed. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol or acetonitrile) is used for separation.

  • Mass Spectrometry : Electrospray ionization (ESI) in positive ion mode is commonly used. Acyl-CoAs exhibit a characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine-5'-diphosphate moiety, which can be used for selected reaction monitoring (SRM) for targeted quantification.[2]

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of fatty acids and their derivatives.[6][7]

  • 1H-NMR : Can provide information on the number and position of double bonds, hydroxyl groups, and other functional groups.

  • 13C-NMR : Offers detailed information about the carbon skeleton.

  • 2D-NMR techniques (e.g., COSY, HSQC) : Can be used to establish connectivity and provide unambiguous structural assignments.

Role in Drug Development

The study of specific long-chain acyl-CoAs like this compound is crucial in drug development for several reasons:

  • Biomarker Discovery : Altered levels of specific acyl-CoAs may serve as biomarkers for metabolic diseases.

  • Target Identification : Enzymes involved in the metabolism of this compound could be potential drug targets.

  • Understanding Drug Metabolism : Investigating how drugs affect the profiles of long-chain acyl-CoAs can provide insights into their mechanisms of action and potential off-target effects.

Conclusion

This compound represents an understudied molecule with potential significance in cellular metabolism. While direct experimental data is sparse, this guide provides a foundational understanding of its chemical properties and likely metabolic context based on related compounds. The outlined experimental approaches offer a starting point for researchers to further investigate its biological role and potential as a therapeutic target or biomarker. Further research is warranted to fully elucidate the specific functions of this hydroxylated long-chain acyl-CoA.

References

The Enigmatic Role of 9-Hydroxynonadecanoyl-CoA in Microbial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain fatty acyl-Coenzyme A (LCFA-CoA) thioesters are central intermediates in a multitude of microbial metabolic and signaling pathways. Among these, 9-hydroxynonadecanoyl-CoA, a hydroxylated derivative of a C19 odd-chain fatty acid, represents a molecule of significant interest, though its specific roles and metabolic pathways remain an area of active investigation. Direct research on this compound is limited; however, by examining the well-established principles of microbial fatty acid metabolism, including hydroxylation, activation, and degradation, we can construct a scientifically grounded framework for its metabolic lifecycle. This technical guide synthesizes the current understanding of related microbial processes to propose the biosynthetic and degradative pathways of this compound, discusses its potential as a signaling molecule, and provides an overview of relevant experimental protocols.

Introduction

Microbial metabolism is a vast and intricate network of biochemical reactions essential for survival, adaptation, and pathogenesis. Long-chain fatty acids (LCFAs) and their activated CoA derivatives are not only crucial for energy production and membrane biogenesis but also act as key signaling molecules that regulate gene expression and virulence in various bacteria.[1][2] Nonadecanoic acid (C19:0), an odd-chain saturated fatty acid, is found in both plant and bacterial sources and is an intermediate in the biodegradation of n-icosane.[3] Its hydroxylated and CoA-activated form, this compound, is a recognized coenzyme A derivative, yet the specific enzymatic machinery and metabolic context governing its synthesis and degradation in microbes are not well-documented.[4][5] This guide aims to provide a comprehensive overview of the putative metabolic pathways involving this compound, drawing parallels from known mechanisms of LCFA metabolism in microorganisms.

Proposed Biosynthesis of this compound

The biosynthesis of this compound in a microbial system likely proceeds through a two-step process: the hydroxylation of nonadecanoic acid followed by its activation to a CoA thioester.

Step 1: Hydroxylation of Nonadecanoic Acid

The introduction of a hydroxyl group onto the acyl chain of a fatty acid is a common microbial transformation, often catalyzed by cytochrome P450 monooxygenases (CYPs or P450s).[6] These enzymes are capable of hydroxylating unactivated C-H bonds at various positions along the fatty acid chain.[7] Bacterial P450s, such as those from the CYP102, CYP105, and CYP153 families, are known to hydroxylate a range of fatty acids.[8] For instance, CYP147F1 from Streptomyces peucetius has been identified as a fatty acid ω-hydroxylase for fatty acids from C10:0 to C18:0.[9] It is plausible that a similar microbial P450 enzyme could catalyze the hydroxylation of nonadecanoic acid at the C-9 position to form 9-hydroxynonadecanoic acid.

Biosynthesis_Pathway Nonadecanoic Acid Nonadecanoic Acid 9-Hydroxynonadecanoic Acid 9-Hydroxynonadecanoic Acid Nonadecanoic Acid->9-Hydroxynonadecanoic Acid Cytochrome P450 Monooxygenase (putative) This compound This compound 9-Hydroxynonadecanoic Acid->this compound Acyl-CoA Synthetase

Step 2: Acyl-CoA Synthesis

Following hydroxylation, the resulting 9-hydroxynonadecanoic acid must be activated to its CoA thioester. This activation is a prerequisite for its entry into most metabolic pathways. The reaction is catalyzed by an acyl-CoA synthetase (ACS), which utilizes ATP to form a high-energy acyl-CoA bond.[10] In Escherichia coli, the long-chain acyl-CoA synthetase FadD is responsible for the activation of exogenous LCFAs.[11] It is highly probable that a similar enzyme with broad substrate specificity would catalyze the conversion of 9-hydroxynonadecanoic acid to this compound.

Proposed Degradation of this compound

The degradation of fatty acyl-CoAs in microbes primarily occurs through the β-oxidation pathway.[12][13] This process systematically shortens the acyl chain by two-carbon units, generating acetyl-CoA, NADH, and FADH2. The presence of a hydroxyl group at an odd-numbered carbon, such as in this compound, would necessitate a modified β-oxidation pathway.

The degradation would likely proceed through several cycles of conventional β-oxidation until the hydroxyl group is near the β-carbon. At this stage, specialized enzymatic activities would be required to process the hydroxylated intermediate. The pathway would then continue with further rounds of β-oxidation. Since nonadecanoyl-CoA is an odd-chain fatty acyl-CoA, the final round of β-oxidation would yield one molecule of propionyl-CoA and one molecule of acetyl-CoA.

Degradation_Pathway cluster_beta_oxidation β-Oxidation Cycles This compound This compound Intermediate_1 C17-hydroxyacyl-CoA + Acetyl-CoA Intermediate_2 C15-hydroxyacyl-CoA + Acetyl-CoA Intermediate_3 ... C5-hydroxyacyl-CoA 3-Hydroxyvaleryl-CoA (putative) Final_Products Propionyl-CoA + Acetyl-CoA TCA Cycle TCA Cycle Final_Products->TCA Cycle Metabolic Entry

Potential Role in Microbial Signaling

Long-chain acyl-CoAs are increasingly recognized as signaling molecules in bacteria, where they can directly interact with transcription factors to regulate gene expression.[1][2] In E. coli, the transcription factor FadR controls the expression of genes involved in fatty acid degradation and synthesis. The binding of long-chain acyl-CoAs to FadR inhibits its DNA-binding activity, leading to the derepression of the fad regulon and repression of fatty acid biosynthesis.[14] Given its structure as a long-chain acyl-CoA, this compound could potentially function as a signaling molecule, modulating the activity of transcriptional regulators and influencing cellular processes such as virulence, biofilm formation, or stress responses.[2]

Signaling_Pathway This compound This compound Transcription_Factor Transcription Factor (e.g., FadR homolog) This compound->Transcription_Factor Binds to DNA_Binding Altered DNA Binding Transcription_Factor->DNA_Binding Leads to Gene_Expression Modulation of Gene Expression DNA_Binding->Gene_Expression Phenotypic_Response Phenotypic Response (e.g., Virulence, Metabolism) Gene_Expression->Phenotypic_Response

Quantitative Data

Specific quantitative data for the enzymatic reactions involving this compound are not currently available in the public domain. However, data from studies on similar long-chain fatty acid metabolizing enzymes can provide a reference for expected kinetic parameters.

Table 1: Kinetic Parameters of Related Microbial Fatty Acid Metabolizing Enzymes

EnzymeOrganismSubstrateK_m (µM)V_max or k_catReference
Fatty Acid α-HydroxylaseSphingomonas paucimobilisPhytanic Acid~50-[15]
CYP147F1Streptomyces peucetiusLauric Acid--[9]
Acyl-CoA Synthetase (FadD)Escherichia coliOleate621 µmol/min/mg-

Note: The table presents data for homologous enzymes and similar substrates as a proxy due to the lack of specific data for this compound.

Experimental Protocols

The investigation of the metabolism of this compound would require a combination of microbial cultivation, enzymatic assays, and advanced analytical techniques.

Microbial Cultivation and Induction of Fatty Acid Metabolism
  • Culture Conditions: Grow the microbial strain of interest (e.g., Pseudomonas, Bacillus, or a genetically modified E. coli) in a minimal medium supplemented with nonadecanoic acid as the primary carbon source to induce the expression of fatty acid catabolism genes.

  • Sampling: Harvest cells during the exponential growth phase by centrifugation at 4°C.

  • Cell Lysis: Resuspend the cell pellet in a suitable buffer and lyse the cells using methods such as sonication or French press to prepare a cell-free extract for enzymatic assays.

In Vitro Enzyme Assays
  • Hydroxylase Activity:

    • Prepare a reaction mixture containing the cell-free extract or purified P450 enzyme, nonadecanoic acid, a suitable buffer, and cofactors (e.g., NADPH and a reductase partner).

    • Incubate the reaction at the optimal temperature for the enzyme.

    • Stop the reaction and extract the fatty acids.

    • Analyze the products by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to detect the formation of 9-hydroxynonadecanoic acid.

  • Acyl-CoA Synthetase Activity:

    • Prepare a reaction mixture containing the cell-free extract or purified acyl-CoA synthetase, 9-hydroxynonadecanoic acid, CoA, ATP, and MgCl2 in a suitable buffer.

    • Monitor the formation of this compound over time using LC-MS/MS.

Quantification of Acyl-CoAs by LC-MS/MS

The absolute quantification of intracellular acyl-CoA species is challenging but can be achieved with high sensitivity and specificity using ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).[16][17][18]

  • Extraction:

    • Quench the metabolism of microbial cell pellets rapidly, for example, with cold methanol.

    • Extract the acyl-CoAs using a suitable solvent system, often containing an acidic component to improve stability.

    • Include an internal standard (e.g., a ¹³C-labeled acyl-CoA) for accurate quantification.

  • Chromatographic Separation:

    • Separate the acyl-CoAs using a reversed-phase C18 column with a gradient of mobile phases, typically containing an ion-pairing agent or operating at high pH to improve peak shape.[18]

  • Mass Spectrometry Detection:

    • Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Perform quantification using Multiple Reaction Monitoring (MRM) by monitoring specific precursor-to-product ion transitions for this compound and the internal standard.[19]

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Microbial_Culture Microbial Culture (with Nonadecanoic Acid) Cell_Harvesting Cell Harvesting Microbial_Culture->Cell_Harvesting Metabolite_Extraction Acyl-CoA Extraction Cell_Harvesting->Metabolite_Extraction LC_Separation UHPLC Separation (Reversed-Phase) Metabolite_Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Data_Analysis Quantification MS_Detection->Data_Analysis Metabolic_Insights Metabolic Insights Data_Analysis->Metabolic_Insights Provides

Conclusion and Future Perspectives

While direct experimental evidence remains to be elucidated, the metabolic pathways of this compound in microbial systems can be inferred from the well-characterized metabolism of other long-chain fatty acids. The proposed biosynthetic route involves hydroxylation by a cytochrome P450 monooxygenase and subsequent activation by an acyl-CoA synthetase. Degradation is likely to occur via a modified β-oxidation pathway. Furthermore, this compound may play a role in microbial signaling, a possibility that warrants further investigation.

Future research should focus on the identification and characterization of the specific enzymes responsible for the synthesis and degradation of this compound in various microorganisms. The development of targeted metabolomic approaches will be crucial for quantifying its intracellular levels and understanding its physiological relevance. Elucidating the metabolic and signaling roles of this unique hydroxylated odd-chain fatty acyl-CoA will not only enhance our fundamental understanding of microbial metabolism but may also open new avenues for the development of novel antimicrobial agents or the bioengineering of microbes for the production of valuable specialty chemicals.

References

Methodological & Application

Synthesis of 9-Hydroxynonadecanoyl-CoA for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Hydroxynonadecanoyl-CoA is a long-chain hydroxylated acyl-coenzyme A (CoA) thioester. While specific research applications for this molecule are not yet widely documented, its structural similarity to other biologically active hydroxy fatty acids and their CoA esters suggests potential roles in cellular signaling, metabolic regulation, and as a biomarker for certain diseases. This document provides detailed protocols for the synthesis, purification, and characterization of this compound, intended to facilitate further investigation into its biological functions and potential therapeutic applications. The protocols are based on established methods for the synthesis of similar long-chain acyl-CoA molecules, adapted for this specific compound.

Introduction

Long-chain acyl-CoAs are central intermediates in fatty acid metabolism, serving as substrates for β-oxidation, lipid synthesis, and protein acylation. The hydroxylation of the fatty acid chain can significantly alter the molecule's biological activity. For instance, 9-hydroxystearic acid, a structurally similar C18 fatty acid, has demonstrated inhibitory activity against cancer cell growth and the ability to suppress cytokine-induced β-cell apoptosis.[1] This suggests that this compound could be a valuable tool for research in oncology, diabetes, and inflammatory diseases. Furthermore, hydroxylated long-chain acylcarnitines, which are derived from their corresponding acyl-CoAs, have been identified as potential biomarkers for mitochondrial myopathies.[2][3] The availability of synthetic this compound will enable researchers to explore its role in mitochondrial function and its potential as a diagnostic or therapeutic agent.

This document provides two primary protocols for the synthesis of this compound: a chemical synthesis route via an N-hydroxysuccinimide (NHS) ester intermediate and an enzymatic approach. Additionally, methods for purification and characterization using high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are detailed.

Data Presentation

Table 1: Summary of Expected Yields and Purity for this compound Synthesis

Synthesis StepMethodExpected Yield (%)Expected Purity (%)
Step 1: Synthesis of 9-Hydroxynonadecanoic Acid Chemical Reduction of 9-Oxononadecanoic Acid85 - 95>98
Step 2: Activation of 9-Hydroxynonadecanoic Acid N-hydroxysuccinimide (NHS) ester formation70 - 85>95
Step 3: Thioesterification with Coenzyme A Reaction of NHS-ester with Coenzyme A50 - 70>90 (before purification)
Overall Chemical Synthesis Three-step chemical synthesis30 - 55>98 (after purification)
Enzymatic Synthesis Acyl-CoA Synthetase-mediatedVariable (enzyme & substrate dependent)>95 (after purification)

Note: The expected yields and purities are based on general methods for similar long-chain acyl-CoA synthesis and may require optimization for this compound.

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound

This protocol involves a three-step process: synthesis of the precursor 9-hydroxynonadecanoic acid, its activation to an N-hydroxysuccinimide (NHS) ester, and subsequent reaction with coenzyme A.

Step 1: Synthesis of 9-Hydroxynonadecanoic Acid

This can be achieved by the reduction of 9-oxononadecanoic acid.

  • Materials: 9-oxononadecanoic acid, Sodium borohydride (B1222165) (NaBH₄), Ethanol (B145695), Diethyl ether, Hydrochloric acid (1 M), Anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve 9-oxononadecanoic acid in ethanol in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add sodium borohydride in small portions with stirring.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction by slowly adding 1 M HCl until the pH is ~2.

    • Extract the product with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Evaporate the solvent under reduced pressure to yield 9-hydroxynonadecanoic acid.

    • Confirm the structure and purity by NMR and MS.

Step 2: Activation of 9-Hydroxynonadecanoic Acid with N-Hydroxysuccinimide

  • Materials: 9-hydroxynonadecanoic acid, N-hydroxysuccinimide (NHS), Dicyclohexylcarbodiimide (DCC), Dichloromethane (DCM), Anhydrous sodium sulfate.

  • Procedure:

    • Dissolve 9-hydroxynonadecanoic acid and NHS in anhydrous DCM.

    • Add DCC to the solution and stir at room temperature overnight.

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Evaporate the solvent to obtain the 9-hydroxynonadecanoyl-NHS ester.

Step 3: Synthesis of this compound

  • Materials: 9-hydroxynonadecanoyl-NHS ester, Coenzyme A (free acid), Sodium bicarbonate buffer (0.5 M, pH 8.0), Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve Coenzyme A in the sodium bicarbonate buffer.

    • Dissolve the 9-hydroxynonadecanoyl-NHS ester in a minimal amount of THF.

    • Slowly add the NHS ester solution to the Coenzyme A solution with vigorous stirring.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction progress by HPLC.

    • Purify the this compound by solid-phase extraction (SPE) or preparative HPLC.

Protocol 2: Enzymatic Synthesis of this compound

This method utilizes a long-chain acyl-CoA synthetase (LACS) to directly couple 9-hydroxynonadecanoic acid with Coenzyme A.

  • Materials: 9-hydroxynonadecanoic acid, Coenzyme A, ATP, Magnesium chloride (MgCl₂), Triton X-100, Potassium phosphate (B84403) buffer (pH 7.5), Long-chain acyl-CoA synthetase (e.g., from Pseudomonas aeruginosa or commercially available).

  • Procedure:

    • Prepare a reaction mixture containing potassium phosphate buffer, 9-hydroxynonadecanoic acid (solubilized with Triton X-100), Coenzyme A, ATP, and MgCl₂.

    • Initiate the reaction by adding the long-chain acyl-CoA synthetase.

    • Incubate the reaction at 37°C for 1-2 hours.

    • Monitor the formation of this compound by HPLC.

    • Stop the reaction by adding an equal volume of cold methanol (B129727) or by acidification.

    • Purify the product using solid-phase extraction (SPE) or HPLC.

Purification and Characterization
  • Solid-Phase Extraction (SPE): A C18 SPE cartridge can be used for purification. After conditioning the cartridge, the reaction mixture is loaded, washed with a low percentage of organic solvent to remove salts and unreacted Coenzyme A, and then the product is eluted with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column is suitable for both analytical and preparative HPLC. A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or potassium phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used for elution.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in either positive or negative ion mode can be used to confirm the molecular weight of this compound. Tandem MS (MS/MS) can provide structural information through fragmentation analysis.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the synthesized molecule.[6][7][8][9]

Diagrams

Chemical_Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Activation cluster_2 Step 3: Thioesterification 9-Oxononadecanoic_Acid 9-Oxononadecanoic Acid Reduction Reduction (NaBH4) 9-Oxononadecanoic_Acid->Reduction 9-Hydroxynonadecanoic_Acid 9-Hydroxynonadecanoic Acid Reduction->9-Hydroxynonadecanoic_Acid 9-HNA 9-Hydroxynonadecanoic Acid Activation Activation (NHS, DCC) 9-HNA->Activation NHS_Ester 9-Hydroxynonadecanoyl-NHS Ester Activation->NHS_Ester NHS_Ester_2 9-Hydroxynonadecanoyl-NHS Ester Thioesterification Thioesterification NHS_Ester_2->Thioesterification CoA Coenzyme A CoA->Thioesterification Final_Product This compound Thioesterification->Final_Product Enzymatic_Synthesis_Workflow 9-Hydroxynonadecanoic_Acid 9-Hydroxynonadecanoic Acid LACS Long-chain Acyl-CoA Synthetase (LACS) 9-Hydroxynonadecanoic_Acid->LACS Coenzyme_A Coenzyme A Coenzyme_A->LACS ATP ATP ATP->LACS Final_Product This compound LACS->Final_Product ADP_PPi AMP + PPi LACS->ADP_PPi Potential_Signaling_Pathways cluster_0 Metabolic Fates cluster_1 Potential Cellular Effects 9-HNDA_CoA This compound Beta_Oxidation β-Oxidation 9-HNDA_CoA->Beta_Oxidation Energy Production Lipid_Synthesis Complex Lipid Synthesis 9-HNDA_CoA->Lipid_Synthesis Membrane/Signaling Lipids Protein_Acylation Protein Acylation 9-HNDA_CoA->Protein_Acylation Enzyme Regulation Mitochondrial_Function Mitochondrial Function Beta_Oxidation->Mitochondrial_Function Cell_Growth_Apoptosis Cell Growth & Apoptosis (e.g., Cancer, β-cells) Lipid_Synthesis->Cell_Growth_Apoptosis Inflammation Inflammatory Response Protein_Acylation->Inflammation

References

Application Note: Quantitative Analysis of 9-Hydroxynonadecanoyl-CoA by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 9-Hydroxynonadecanoyl-CoA is a long-chain hydroxy fatty acyl-coenzyme A. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid β-oxidation and the biosynthesis of complex lipids. The accurate quantification of specific acyl-CoA species such as this compound in biological samples is essential for understanding cellular metabolism, identifying disease biomarkers, and monitoring the effects of therapeutic agents on metabolic pathways. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the gold standard for the analysis of these low-abundance endogenous molecules.[1][2][3]

This application note describes a robust and sensitive LC-MS/MS method for the quantitative analysis of this compound in biological matrices. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection.

Data Presentation

Quantitative data for this compound is not widely available in the literature. The following table provides an example of how to present such data. Researchers should replace this with their own experimental results.

Sample IDBiological MatrixConcentration (pmol/mg protein)Standard Deviation
Control 1Human Liver Microsomes0.850.09
Control 2Human Liver Microsomes0.920.11
Control 3Human Liver Microsomes0.880.07
Treated 1Human Liver Microsomes2.150.25
Treated 2Human Liver Microsomes2.230.28
Treated 3Human Liver Microsomes2.180.22

Experimental Protocols

This protocol outlines a general method for the extraction and quantification of long-chain acyl-CoAs from biological samples. This method should be optimized and validated for the specific analysis of this compound.

1. Sample Preparation (Extraction of Acyl-CoAs)

This protocol is adapted from methods for long-chain acyl-CoA analysis.[1][2]

  • Materials:

    • Ice-cold Phosphate Buffered Saline (PBS)

    • Ice-cold 10% (w/v) Trichloroacetic acid (TCA) or 5% (w/v) Sulfosalicylic acid (SSA)[4]

    • Internal Standard (IS): Heptadecanoyl-CoA or other suitable odd-chain acyl-CoA

    • Methanol (LC-MS grade)

    • Acetonitrile (B52724) (LC-MS grade)

    • Water (LC-MS grade)

    • C18 Solid-Phase Extraction (SPE) Cartridges

  • Procedure:

    • Homogenization: Homogenize cell pellets or tissue samples in an ice-cold solution of 100 mM KH2PO4 containing an appropriate concentration of the internal standard.[1]

    • Protein Precipitation: Add ice-cold acetonitrile or 10% TCA to the homogenate to precipitate proteins. Vortex briefly and incubate on ice for 10 minutes.[1][2]

    • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]

    • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.[2]

    • Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.[2]

    • Washing: Wash the cartridge with 1 mL of water to remove salts and other polar impurities.

    • Elution: Elute the this compound and other acyl-CoAs with 1 mL of methanol.[1][2]

    • Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen gas.[1][2]

    • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.[1]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Tandem mass spectrometer.

  • LC Parameters: (Adapted from a method for a similar compound)[1]

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[1]

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.[1]

    • Mobile Phase B: Acetonitrile.[1]

    • Flow Rate: 0.4 mL/min.[1]

    • Injection Volume: 5 µL.[1]

    • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic long-chain acyl-CoAs.[1]

  • MS/MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Precursor and Product Ions: These must be determined by direct infusion of a pure standard of this compound. For long-chain acyl-CoAs, a common fragmentation is the neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety.[1] Based on the molecular weight of this compound (C40H72N7O18P3S, MW: 1064.02 g/mol ), the precursor and product ions can be hypothesized. The final values need to be confirmed experimentally.

      • Precursor Ion (Q1): m/z 1065.4 [M+H]+

      • Product Ion (Q3): A common product ion for acyl-CoAs corresponds to the loss of the phosphopantetheine group.[2] Another characteristic fragmentation is the neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety.[1]

    • Collision Energy and other source parameters: Optimize for the specific analyte and instrument.[2]

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization Homogenization Protein_Precipitation Protein_Precipitation Homogenization->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation SPE_Conditioning SPE_Conditioning Centrifugation->SPE_Conditioning Sample_Loading Sample_Loading SPE_Conditioning->Sample_Loading Washing Washing Sample_Loading->Washing Elution Elution Washing->Elution Drying Drying Elution->Drying Reconstitution Reconstitution Drying->Reconstitution LC_Separation LC_Separation Reconstitution->LC_Separation MS_MS_Detection MS_MS_Detection LC_Separation->MS_MS_Detection Data_Analysis Data_Analysis MS_MS_Detection->Data_Analysis

Caption: Analytical workflow for the quantification of this compound.

Metabolic Pathway

Long-chain hydroxyacyl-CoAs are intermediates in the mitochondrial beta-oxidation of fatty acids.

G Fatty_Acyl_CoA Long-Chain Fatty Acyl-CoA Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA (e.g., this compound) Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA L-β-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Acyl-CoA (n-2) Ketoacyl_CoA->Shorter_Acyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA β-Ketothiolase

Caption: Mitochondrial fatty acid beta-oxidation pathway.

References

Application Note: Quantitative Analysis of 9-Hydroxynonadecanoyl-CoA by Liquid Chromatography-Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 9-hydroxynonadecanoyl-CoA in biological matrices. This compound is a long-chain acyl-coenzyme A derivative that plays a role in fatty acid metabolism. The protocol outlined here utilizes a solid-phase extraction (SPE) procedure for sample cleanup and enrichment, followed by reversed-phase chromatography and detection with a triple quadrupole mass spectrometer. The method employs electrospray ionization (ESI) in positive ion mode, monitoring the characteristic neutral loss of the 3'-phospho-ADP moiety for selective and sensitive quantification. This methodology is intended for researchers, scientists, and drug development professionals investigating lipid metabolism and related cellular pathways.

Introduction

Long-chain acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in numerous metabolic processes, including fatty acid β-oxidation and the biosynthesis of complex lipids.[1] The hydroxylation of fatty acyl-CoAs represents a key modification that can influence their metabolic fate and biological activity. This compound is a specific hydroxylated long-chain acyl-CoA. Accurate and sensitive quantification of such molecules is essential for understanding their physiological and pathological roles.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of acyl-CoAs due to its high sensitivity and selectivity.[1] This application note provides a detailed protocol for the extraction and quantification of this compound from biological samples. The method is based on established principles for the analysis of long-chain acyl-CoAs, which are characterized by a common fragmentation pattern involving the neutral loss of 507 Da, corresponding to the 3'-phospho-ADP portion of the coenzyme A molecule.[2][3][4][5]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Homogenization: Homogenize 100-200 mg of tissue or cell pellet in a suitable buffer.

  • Internal Standard Spiking: Add an appropriate odd-chain length acyl-CoA internal standard (e.g., C17:0-CoA) to the homogenate.

  • Protein Precipitation: Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile) and centrifuge to pellet the precipitate.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol (B129727) followed by equilibration with water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.

  • Elution: Elute the acyl-CoAs with a high percentage of organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography
  • Column: Reversed-phase C18, 2.1 x 100 mm, 1.8 µm particle size

  • Mobile Phase A: Water with 10 mM ammonium (B1175870) hydroxide, pH 10.5[2]

  • Mobile Phase B: Acetonitrile with 10 mM ammonium hydroxide, pH 10.5[2]

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40 °C

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient to 90% B

    • 15-18 min: Hold at 90% B

    • 18-18.1 min: Return to 10% B

    • 18.1-25 min: Re-equilibration at 10% B

Mass Spectrometry
  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 350 °C

  • Nebulizer Gas: Nitrogen

  • Curtain Gas: Nitrogen

Data Presentation

Table 1: MRM Transitions for this compound and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound1064.5557.515040
C17:0-CoA (Internal Standard)1018.5511.515040

Note: The precursor ion for this compound is calculated based on its chemical formula (C40H73N7O18P3S) and protonation ([M+H]+). The product ion corresponds to the characteristic neutral loss of 507 Da.[3][4][5]

Table 2: Typical Method Validation Parameters (based on similar long-chain acyl-CoA assays)

ParameterValue
Calibration Curve Range1 - 1000 ng/mL
Linearity (R²)> 0.99[6]
Limit of Quantitation (LOQ)1 ng/mL
Intraday Precision (% CV)< 15%[2]
Interday Precision (% CV)< 15%[2]
Accuracy85 - 115%[2]

Mandatory Visualization

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis sample Biological Sample (Tissue/Cells) homogenization Homogenization & Internal Standard Spiking sample->homogenization precipitation Protein Precipitation homogenization->precipitation spe Solid-Phase Extraction (SPE) precipitation->spe reconstitution Drying & Reconstitution spe->reconstitution lc Reversed-Phase LC Separation reconstitution->lc ms Tandem Mass Spectrometry (MRM) lc->ms data Data Acquisition & Quantification ms->data

Caption: Experimental workflow for the analysis of this compound.

G cluster_precursor Precursor Ion cluster_fragmentation Collision-Induced Dissociation (CID) cluster_product Product Ion precursor This compound [M+H]+ m/z 1064.5 fragmentation Neutral Loss of 507 Da (3'-phospho-ADP) precursor->fragmentation product [M+H - 507]+ m/z 557.5 fragmentation->product

Caption: Proposed fragmentation of this compound in positive ESI mode.

Conclusion

The LC-MS/MS method described in this application note provides a selective and sensitive approach for the quantification of this compound in biological samples. The detailed protocol for sample preparation and instrumental analysis allows for reliable measurement of this hydroxylated long-chain acyl-CoA. This methodology is a valuable tool for researchers investigating the roles of specific lipid metabolites in health and disease, and can be adapted for the analysis of other similar molecules.

References

Application Note: Quantitative Analysis of 9-Hydroxynonadecanoyl-CoA by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

9-Hydroxynonadecanoyl-CoA is a long-chain hydroxy fatty acyl-coenzyme A (CoA) thioester. Acyl-CoAs are critical intermediates in a multitude of metabolic processes, most notably fatty acid β-oxidation and the synthesis of complex lipids. The accurate quantification of specific acyl-CoA species is fundamental to understanding cellular metabolism, identifying potential disease biomarkers, and assessing the impact of therapeutic agents on metabolic pathways. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of this compound in biological matrices. This method is designed for researchers, scientists, and drug development professionals investigating fatty acid metabolism and related fields.

LC-MS/MS provides unparalleled selectivity and sensitivity, establishing it as the gold standard for analyzing low-abundance endogenous molecules like long-chain acyl-CoAs.

Experimental Protocols

Sample Preparation (Solid-Phase Extraction)

A solid-phase extraction (SPE) protocol is recommended for the efficient extraction and purification of long-chain acyl-CoAs from cellular or tissue homogenates.[1][2]

Materials:

  • C18 SPE Cartridges

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid or Ammonium Hydroxide

  • Internal Standard (IS): Heptadecanoyl-CoA or other suitable odd-chain acyl-CoA

Procedure:

  • Homogenization: Homogenize cell pellets or tissue samples in an ice-cold solution of 100 mM KH2PO4 containing a known concentration of the internal standard.[3]

  • Protein Precipitation: Add ice-cold acetonitrile to the homogenate to precipitate proteins.[2][4]

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated proteins.[2][5]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[1][2]

  • Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.[1][2]

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.[1]

  • Elution: Elute the this compound and other acyl-CoAs with 1 mL of methanol.[1][2]

  • Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen gas.[1][2]

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.[1][2]

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Injection Volume: 5 µL.[1]

  • Gradient: A suitable gradient should be optimized to ensure separation from other acyl-CoA species.

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI).[6][7]

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor and Product Ions: These must be determined by direct infusion of a pure standard of this compound. For acyl-CoAs, a common fragmentation pattern is the neutral loss of the phosphopantetheine group (507 Da).[4][7]

  • Collision Energy and other source parameters: Optimize for the specific analyte and instrument.

Data Presentation

As quantitative data for this compound is not widely available in the literature, the following table provides an example of how to present such data. Researchers should replace this with their own experimental results.[2]

Sample IDBiological MatrixConcentration (pmol/mg protein)Standard Deviation
Control 1Mouse Liver0.850.09
Control 2Mouse Liver0.920.11
Control 3Mouse Liver0.880.07
Treated 1Mouse Liver2.150.25
Treated 2Mouse Liver2.230.28
Treated 3Mouse Liver2.180.22

Visualizations

Analytical Workflow

The diagram below outlines the major steps in the analytical workflow for the quantification of this compound.[1]

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization Homogenization Protein_Precipitation Protein_Precipitation Homogenization->Protein_Precipitation Add Acetonitrile Centrifugation Centrifugation Protein_Precipitation->Centrifugation SPE SPE Centrifugation->SPE Elution Elution SPE->Elution Drying Drying Elution->Drying Reconstitution Reconstitution Drying->Reconstitution LC_Separation LC_Separation Reconstitution->LC_Separation Inject MS_Detection MS_Detection LC_Separation->MS_Detection ESI Data_Quantification Data_Quantification MS_Detection->Data_Quantification

Analytical Workflow for this compound Quantification.
Generalized Branched-Chain Fatty Acid β-Oxidation Pathway

This compound is an intermediate in the β-oxidation of branched-chain fatty acids. The following diagram illustrates the general steps of this metabolic pathway.[2]

Beta_Oxidation_Pathway Branched_Chain_Fatty_Acid Branched_Chain_Fatty_Acid Acyl_CoA_Synthetase Acyl_CoA_Synthetase Branched_Chain_Fatty_Acid->Acyl_CoA_Synthetase Branched_Chain_Acyl_CoA Branched_Chain_Acyl_CoA Acyl_CoA_Synthetase->Branched_Chain_Acyl_CoA Acyl_CoA_Dehydrogenase Acyl_CoA_Dehydrogenase Branched_Chain_Acyl_CoA->Acyl_CoA_Dehydrogenase FAD -> FADH2 Enoyl_CoA_Hydratase Enoyl_CoA_Hydratase Acyl_CoA_Dehydrogenase->Enoyl_CoA_Hydratase 9_Hydroxynonadecanoyl_CoA 9_Hydroxynonadecanoyl_CoA Enoyl_CoA_Hydratase->9_Hydroxynonadecanoyl_CoA H2O Hydroxyacyl_CoA_Dehydrogenase Hydroxyacyl_CoA_Dehydrogenase Thiolase Thiolase Hydroxyacyl_CoA_Dehydrogenase->Thiolase Acetyl_CoA_Propionyl_CoA Acetyl_CoA_Propionyl_CoA Thiolase->Acetyl_CoA_Propionyl_CoA CoA-SH 9_Hydroxynonadecanoyl_CoA->Hydroxyacyl_CoA_Dehydrogenase NAD+ -> NADH TCA_Cycle TCA_Cycle Acetyl_CoA_Propionyl_CoA->TCA_Cycle

Generalized pathway of branched-chain fatty acid β-oxidation.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive tool for the quantification of this compound in biological samples. This application note serves as a comprehensive guide for researchers to implement this method in their studies of fatty acid metabolism and drug development. The successful application of this method hinges on careful sample preparation to ensure high recovery and minimize matrix effects, along with the optimization of LC and MS parameters for the specific analyte and instrumentation.

References

Application Notes and Protocols for the Quantification of 9-Hydroxynonadecanoyl-CoA in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the quantification of 9-hydroxynonadecanoyl-CoA in various tissue samples. The protocols outlined below are based on established methodologies for the analysis of long-chain acyl-CoA species and can be adapted for the specific quantification of this compound.

Introduction

This compound is a long-chain hydroxy fatty acyl-coenzyme A derivative. Acyl-CoAs are critical intermediates in numerous metabolic processes, including fatty acid β-oxidation and the synthesis of complex lipids. The accurate quantification of specific acyl-CoA species such as this compound in biological tissues is essential for understanding cellular metabolism, identifying potential disease biomarkers, and evaluating the effects of therapeutic agents on metabolic pathways.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique well-suited for the quantification of low-abundance endogenous molecules like acyl-CoAs.[2]

Data Presentation

Currently, specific quantitative data for this compound in various tissues is not widely available in published literature. The following table serves as a template for presenting such quantitative data obtained from experimental measurements. Researchers should replace the example data with their own validated results.

Sample IDBiological MatrixConcentration (pmol/mg tissue)Standard Deviation
Control 1Murine Livere.g., 2.150.21
Control 2Murine Livere.g., 2.300.25
Control 3Murine Livere.g., 2.090.19
Treated 1Murine Livere.g., 5.670.45
Treated 2Murine Livere.g., 5.810.51
Treated 3Murine Livere.g., 5.590.48
Control 1Murine Hearte.g., 1.050.12
Treated 1Murine Hearte.g., 2.500.28

Experimental Protocols

The following protocols describe a general methodology for the extraction and quantification of long-chain acyl-CoAs from tissue samples. These methods should be optimized and validated for the specific analysis of this compound.

Tissue Homogenization and Acyl-CoA Extraction

This protocol is adapted from established methods for the analysis of long-chain acyl-CoAs.[3]

Materials:

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Ice-cold 10% (w/v) Trichloroacetic acid (TCA) or 5% (w/v) Sulfosalicylic acid (SSA)[1][4]

  • Internal Standard (e.g., Heptadecanoyl-CoA or a stable isotope-labeled analog of this compound)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Water, HPLC grade

  • Dounce homogenizer or other tissue homogenizer

Procedure:

  • Excise approximately 100 mg of tissue and quickly rinse with ice-cold PBS.[5]

  • Homogenize the tissue sample in a Dounce homogenizer with an appropriate volume of ice-cold extraction solvent (e.g., 2:1:1 ACN:MeOH:H2O) containing the internal standard.[1]

  • To precipitate proteins, add ice-cold 10% TCA or 5% SSA to the homogenate.[1][6]

  • Vortex the mixture briefly and incubate on ice for 10 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant, which contains the acyl-CoAs.

Solid-Phase Extraction (SPE) for Purification

This SPE protocol is recommended for the purification and concentration of long-chain acyl-CoAs from the tissue extract.[2]

Materials:

  • C18 SPE Cartridges

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

Procedure:

  • Condition a C18 SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water.[1]

  • Load the supernatant from the extraction step onto the conditioned SPE cartridge.

  • Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.[2]

  • Elute the acyl-CoAs with 1 mL of methanol.[1][2]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[2]

LC-MS/MS Quantification

This section outlines a general LC-MS/MS method for the quantification of acyl-CoAs.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer

LC Parameters (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[2]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water[2]

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient appropriate for the separation of long-chain acyl-CoAs.

  • Flow Rate: 0.25 - 0.5 mL/min[3]

  • Column Temperature: 42°C[7]

  • Injection Volume: 5-10 µL

MS/MS Parameters (Example):

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Scan Type: Multiple Reaction Monitoring (MRM)[7]

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of the analytical standards.

Visualizations

Experimental Workflow

experimental_workflow tissue_sample Tissue Sample (~100mg) homogenization Homogenization (ACN:MeOH:H2O + IS) tissue_sample->homogenization protein_precipitation Protein Precipitation (TCA or SSA) homogenization->protein_precipitation centrifugation1 Centrifugation (14,000 x g, 10 min, 4°C) protein_precipitation->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant spe Solid-Phase Extraction (C18) supernatant->spe elution Elution (Methanol) spe->elution drying Evaporation (Nitrogen) elution->drying reconstitution Reconstitution drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_analysis Data Analysis & Quantification lcms->data_analysis

Caption: Experimental workflow for the quantification of this compound.

Generalized Metabolic Pathway: Fatty Acid β-Oxidation

This compound is a hydroxylated long-chain acyl-CoA and is likely metabolized through a pathway similar to the β-oxidation of other fatty acids. The following diagram illustrates the general steps of mitochondrial fatty acid β-oxidation.

beta_oxidation fatty_acyl_coa Long-Chain Fatty Acyl-CoA enoyl_coa Trans-Δ2-Enoyl-CoA fatty_acyl_coa->enoyl_coa Acyl-CoA Dehydrogenase hydroxyacyl_coa L-β-Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase ketoacyl_coa β-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa Hydroxyacyl-CoA Dehydrogenase shorter_acyl_coa Acyl-CoA (n-2) ketoacyl_coa->shorter_acyl_coa Thiolase acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa Thiolase

Caption: Generalized pathway of mitochondrial fatty acid β-oxidation.

References

Application Notes and Protocols for the Extraction of 9-Hydroxynonadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Hydroxynonadecanoyl-CoA is a long-chain acyl-coenzyme A (LC-CoA) molecule. L-CoAs are crucial intermediates in numerous cellular metabolic pathways, including fatty acid β-oxidation, lipid biosynthesis, and cellular signaling.[1][2] The accurate and efficient extraction and quantification of specific LC-CoAs like this compound from biological samples are essential for understanding their physiological roles and their implications in various disease states. The inherent low abundance and physicochemical properties of LC-CoAs present significant analytical challenges.[1]

This document provides a detailed protocol for the extraction of this compound from biological samples, primarily cultured cells or tissues. The methodology is adapted from established protocols for the extraction of long-chain and hydroxylated acyl-CoAs, employing solid-phase extraction (SPE) for purification and enrichment, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3][4]

Data Presentation

Acyl-CoA SpeciesChain LengthSPE SorbentAverage Recovery (%)
Palmitoyl-CoAC16:0Oligonucleotide70-80[3]
Oleoyl-CoAC18:12-(2-pyridyl)ethyl85-90[2]
Arachidonyl-CoAC20:42-(2-pyridyl)ethyl83-88[2]

Experimental Protocols

This section details the materials and a step-by-step procedure for the extraction of this compound.

Materials
  • Biological Sample: Cultured cells or tissue, flash-frozen in liquid nitrogen and stored at -80°C.

  • Internal Standard (IS): A structurally similar, stable isotope-labeled long-chain acyl-CoA (e.g., D4-Palmitoyl-CoA) or an odd-chain acyl-CoA (e.g., Heptadecanoyl-CoA).

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9.[2][3]

  • Extraction Solvents: Acetonitrile (ACN) and 2-Propanol (Isopropanol).[2][3]

  • Solid-Phase Extraction (SPE) Columns: Weak anion exchange (WAX) or 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel cartridges.[1][2][4]

  • SPE Conditioning Solution: Methanol (B129727).

  • SPE Equilibration Solution: Deionized water.

  • SPE Wash Solution 1: 2% Formic acid in deionized water.[5]

  • SPE Wash Solution 2: Methanol.[5]

  • SPE Elution Solution: 2-5% Ammonium (B1175870) hydroxide (B78521) in Methanol.[5]

  • Reconstitution Solution: 50% Methanol in deionized water.[5]

  • Equipment:

    • Homogenizer (e.g., bead beater or Dounce homogenizer)

    • Centrifuge capable of high speed (e.g., >15,000 x g) and refrigeration (4°C)

    • SPE manifold

    • Nitrogen evaporator or vacuum concentrator

    • LC-MS/MS system

Experimental Workflow Diagram

experimental_workflow sample_prep Sample Preparation (Tissue Homogenization) extraction Acyl-CoA Extraction (ACN/Isopropanol) sample_prep->extraction Add Extraction Solvents spe Solid-Phase Extraction (SPE) - Conditioning - Loading - Washing - Elution extraction->spe Load Supernatant concentration Sample Concentration (Nitrogen Evaporation) spe->concentration Collect Eluate reconstitution Reconstitution concentration->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis

Caption: Experimental workflow for the extraction of this compound.

Step-by-Step Protocol
  • Sample Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue.

    • In a pre-chilled tube, add 1 mL of ice-cold Homogenization Buffer and the internal standard.

    • Homogenize the tissue on ice until a uniform suspension is achieved.[3]

    • Add 1 mL of 2-Propanol and briefly homogenize again.[3]

  • Acyl-CoA Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 2 mL of Acetonitrile, vortex vigorously for 2 minutes.[2]

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.[1]

    • Carefully collect the supernatant containing the acyl-CoAs.[1]

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE column with 3 mL of methanol.[5]

    • Equilibration: Equilibrate the column with 3 mL of deionized water.[5]

    • Loading: Load the collected supernatant onto the column.

    • Washing:

      • Wash the column with 2.4 mL of 2% formic acid.[5]

      • Wash the column with 2.4 mL of methanol.[5]

    • Elution: Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide in methanol. Perform a second elution with 2.4 mL of 5% ammonium hydroxide in methanol and combine the eluates.[5]

  • Sample Concentration and Reconstitution:

    • Evaporate the combined eluates to dryness under a gentle stream of nitrogen.[5]

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of Reconstitution Solution for LC-MS/MS analysis.[5]

Signaling Pathway

The direct metabolic pathway of this compound is not well-documented. However, it is likely involved in the general pathways of fatty acid metabolism, particularly those involving hydroxylated fatty acids. The following diagram illustrates a plausible metabolic context for this compound, including its formation from 9-hydroxynonadecanoic acid and its potential entry into β-oxidation or other metabolic fates.

signaling_pathway fatty_acid 9-Hydroxynonadecanoic Acid acyl_coa_synthetase Long-Chain Acyl-CoA Synthetase (ACSL) fatty_acid->acyl_coa_synthetase target_molecule This compound acyl_coa_synthetase->target_molecule + ATP + CoA beta_oxidation β-Oxidation Pathway target_molecule->beta_oxidation lipid_synthesis Complex Lipid Synthesis target_molecule->lipid_synthesis signaling Cellular Signaling target_molecule->signaling

Caption: Potential metabolic pathway of this compound.

References

Application Notes: The Use of 9-Hydroxynonadecanoyl-CoA in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Hydroxynonadecanoyl-CoA is a long-chain acyl-coenzyme A (CoA) derivative. Long-chain acyl-CoAs are pivotal metabolic intermediates, playing essential roles in cellular energy metabolism, lipid biosynthesis, and signal transduction. The introduction of a hydroxyl group on the acyl chain, as seen in this compound, suggests potential for unique biological activities and metabolic fates compared to their non-hydroxylated counterparts. These molecules can influence a variety of cellular processes, including but not limited to, mitochondrial function, gene expression, and membrane biology.

These application notes provide a generalized framework for researchers investigating the effects of this compound in cell culture. Due to the limited specific data available for this particular molecule, the protocols and conceptual frameworks are based on established methodologies for studying other long-chain acyl-CoAs. Researchers are encouraged to adapt these protocols as a starting point for their specific cell systems and research questions.

Potential Areas of Investigation

The biological functions of this compound are not yet well-defined in the scientific literature. However, based on the known roles of similar molecules, several key areas of investigation are proposed:

  • Mitochondrial Function and Fatty Acid Oxidation: As an acyl-CoA, this molecule is a potential substrate for mitochondrial β-oxidation. Its hydroxyl group may influence the rate and pathway of its metabolism. The enzyme Acyl-CoA Dehydrogenase 9 (ACAD9), which is known to act on long-chain unsaturated acyl-CoAs and is crucial for the assembly of mitochondrial Complex I, could be involved in its processing.

  • Cellular Signaling: Long-chain acyl-CoAs can act as signaling molecules, modulating the activity of various proteins, including protein kinases and transcription factors. The unique structure of this compound may confer specific signaling properties.

  • Lipid Metabolism and Synthesis: This molecule can be incorporated into complex lipids such as phospholipids (B1166683) and triglycerides, potentially altering membrane composition and lipid droplet formation.

  • Cell Viability and Proliferation: By influencing metabolism and signaling, this compound may impact cell growth, survival, and proliferation.

Experimental Protocols

The following are generalized protocols that can be adapted for the study of this compound in cell culture.

Protocol 1: Assessment of Cell Viability and Proliferation

This protocol outlines a method to determine the effect of this compound on cell viability and proliferation using a standard MTT or WST-1 assay.

Materials:

  • Mammalian cell line of interest (e.g., HepG2, HEK293, SH-SY5Y)

  • Complete cell culture medium

  • This compound

  • Vehicle control (e.g., sterile water, DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent

  • Solubilization buffer (for MTT assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare a stock solution of this compound in a suitable vehicle. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).

  • Remove the old medium from the wells and add 100 µL of the treatment or vehicle control medium.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • Viability Assay:

    • For MTT assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours. Add 100 µL of solubilization buffer and incubate overnight.

    • For WST-1 assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.

Data Presentation:

Concentration (µM)Cell Viability (%) at 24hCell Viability (%) at 48hCell Viability (%) at 72h
Vehicle Control100100100
1DataDataData
5DataDataData
10DataDataData
25DataDataData
50DataDataData

Caption: Effect of this compound on cell viability.

Protocol 2: Analysis of Mitochondrial Respiration

This protocol describes the use of a Seahorse XF Analyzer to measure the effect of this compound on mitochondrial respiration.

Materials:

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Analyzer

  • Complete cell culture medium

  • This compound

  • Vehicle control

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimal density and allow them to attach overnight.

  • Treatment: Prepare a stock solution of this compound. On the day of the assay, replace the culture medium with Seahorse XF Base Medium containing the desired concentration of this compound or vehicle. Incubate for a specified period (e.g., 1-6 hours).

  • Mitochondrial Stress Test: Load the mitochondrial stress test compounds into the injector ports of the sensor cartridge.

  • Assay Execution: Calibrate the Seahorse XF Analyzer and run the mitochondrial stress test protocol.

  • Data Analysis: Use the Seahorse Wave software to calculate key parameters of mitochondrial function, such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Data Presentation:

TreatmentBasal Respiration (OCR, pmol/min)ATP Production (OCR, pmol/min)Maximal Respiration (OCR, pmol/min)Spare Respiratory Capacity (%)
Vehicle ControlDataDataDataData
This compound (X µM)DataDataDataData

Caption: Mitochondrial function parameters upon treatment.

Visualizations

Hypothesized Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be influenced by this compound, based on the known roles of other long-chain acyl-CoAs.

cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion 9_HNDA_CoA_ext This compound ACSL Long-Chain Acyl-CoA Synthetase 9_HNDA_CoA_ext->ACSL Uptake & Activation 9_HNDA_CoA_int This compound Signaling_Proteins Signaling Proteins (e.g., PKC, PPARs) 9_HNDA_CoA_int->Signaling_Proteins Modulation Lipid_Synthesis Complex Lipid Synthesis (Phospholipids, Triglycerides) 9_HNDA_CoA_int->Lipid_Synthesis Incorporation Mito_9_HNDA_CoA This compound 9_HNDA_CoA_int->Mito_9_HNDA_CoA Transport ACSL->9_HNDA_CoA_int ACAD9 ACAD9 Mito_9_HNDA_CoA->ACAD9 Metabolism Beta_Oxidation β-Oxidation ACAD9->Beta_Oxidation Complex_I Complex I Assembly ACAD9->Complex_I Potential Role ATP ATP Production Beta_Oxidation->ATP Complex_I->ATP

Caption: Hypothesized cellular roles of this compound.

Experimental Workflow

The following diagram outlines a general experimental workflow for investigating the cellular effects of this compound.

Start Start: Hypothesis Generation Cell_Culture Cell Line Selection & Culture Start->Cell_Culture Treatment Treatment with This compound Cell_Culture->Treatment Viability_Assay Cell Viability/ Proliferation Assay Treatment->Viability_Assay Mito_Assay Mitochondrial Function Analysis Treatment->Mito_Assay Metabolomics Metabolomic/Lipidomic Analysis Treatment->Metabolomics Data_Analysis Data Analysis & Interpretation Viability_Assay->Data_Analysis Mito_Assay->Data_Analysis Metabolomics->Data_Analysis Conclusion Conclusion & Further Experiments Data_Analysis->Conclusion

Caption: General workflow for cell-based assays.

Disclaimer

The information provided in these application notes is intended for guidance and as a starting point for research. Due to the limited publicly available data on this compound, all protocols and hypothesized pathways should be considered theoretical. Researchers must perform their own optimization and validation for their specific experimental systems. Standard laboratory safety precautions should be followed when handling all chemical reagents.

Application Notes and Protocols for 9-Hydroxynonadecanoyl-CoA in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Hydroxynonadecanoyl-CoA is a C19 hydroxy long-chain acyl-coenzyme A thioester. As an odd-chain fatty acid derivative, its metabolism is of interest in understanding pathways beyond the typical even-chain fatty acid oxidation. This document provides an overview of the potential enzymatic reactions involving this compound and detailed protocols for studying these interactions. Given the limited direct literature on this specific substrate, the following information is based on established principles of fatty acid metabolism, particularly the beta-oxidation of long-chain and odd-chain fatty acids.

Hypothetical Metabolic Pathway

This compound is anticipated to be a substrate for enzymes in the mitochondrial fatty acid beta-oxidation pathway. As an odd-chain fatty acid, its breakdown would proceed through successive rounds of beta-oxidation, yielding acetyl-CoA until a final three-carbon propionyl-CoA molecule remains. The propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.

Metabolic Pathway of this compound cluster_mitochondria Mitochondrial Matrix 9-OH-C19-CoA This compound 3-OH-C19-CoA 3-Hydroxynonadecanoyl-CoA 9-OH-C19-CoA->3-OH-C19-CoA Isomerase (hypothetical) 3-Keto-C19-CoA 3-Ketononadecanoyl-CoA 3-OH-C19-CoA->3-Keto-C19-CoA LCHAD (NAD+ -> NADH) C17-Acyl-CoA Heptadecanoyl-CoA 3-Keto-C19-CoA->C17-Acyl-CoA Thiolase (CoA-SH) Beta_Oxidation Beta-Oxidation Cycles (7 cycles) C17-Acyl-CoA->Beta_Oxidation Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Acetyl_CoA Acetyl-CoA (8 molecules) Beta_Oxidation->Acetyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Carboxylation & Mutase reactions TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Succinyl_CoA->TCA_Cycle

Figure 1: Hypothetical mitochondrial beta-oxidation pathway for this compound.

Potential Enzymes Utilizing this compound

Based on the metabolism of similar long-chain fatty acids, the following enzymes are likely to interact with this compound or its metabolites:

  • Long-Chain Acyl-CoA Dehydrogenase (LCAD) / Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD): These enzymes catalyze the first step of beta-oxidation, introducing a double bond. While this compound is already hydroxylated, an isomerase may be required to position the hydroxyl group at the 3-position for subsequent dehydrogenase activity. Alternatively, if starting from non-hydroxylated nonadecanoyl-CoA, LCAD or VLCAD would be the initial enzyme.

  • Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD): This enzyme is a key candidate for acting on a 3-hydroxyacyl-CoA intermediate. LCHAD deficiency is a known metabolic disorder affecting the oxidation of long-chain fatty acids.[1]

  • Mitochondrial Trifunctional Protein (TFP): This protein complex contains LCHAD, enoyl-CoA hydratase, and thiolase activities for long-chain fatty acids.[1]

Quantitative Data

SubstrateKm (µM)Vmax (U/mg)
3-Hydroxybutyryl-CoA (C4)100110
3-Hydroxyoctanoyl-CoA (C8)5180
3-Hydroxydodecanoyl-CoA (C12)4120
3-Hydroxypalmitoyl-CoA (C16)460
This compound (C19) N/A N/A

Data for C4-C16 substrates are from He et al. (1989) for pig heart L-3-hydroxyacyl-CoA dehydrogenase.[2] Data for this compound is not available.

Experimental Protocols

The following are generalized protocols for assessing the activity of enzymes that may utilize this compound or its metabolites. These protocols are adapted from established methods for similar substrates.

Protocol 1: Spectrophotometric Assay for Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Activity

This assay measures the reduction of NAD+ to NADH, which can be monitored by the increase in absorbance at 340 nm.

Materials:

  • This compound (substrate)

  • Purified LCHAD or mitochondrial extract

  • NAD+

  • Assay Buffer: 100 mM Tris-HCl, pH 8.5, containing 1 mM EDTA

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes or 96-well UV-transparent plate

Procedure:

  • Prepare a stock solution of this compound in a suitable buffer (e.g., the assay buffer). The final concentration in the assay will need to be optimized, but a starting range of 10-100 µM is recommended.

  • Prepare the reaction mixture in a cuvette or well:

    • 800 µL Assay Buffer

    • 100 µL NAD+ solution (to a final concentration of 1-2 mM)

    • 50 µL of this compound solution

  • Equilibrate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding 50 µL of the enzyme solution (purified LCHAD or mitochondrial extract).

  • Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes. The rate of NADH production is proportional to the enzyme activity.

  • Calculate the enzyme activity using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

LCHAD Assay Workflow Prepare_Reagents Prepare Stock Solutions (Substrate, NAD+, Buffer, Enzyme) Mix Combine Buffer, NAD+, and Substrate in Cuvette Prepare_Reagents->Mix Equilibrate Incubate at 37°C for 5 minutes Mix->Equilibrate Initiate Add Enzyme to Initiate Reaction Equilibrate->Initiate Measure Monitor Absorbance at 340 nm Initiate->Measure Calculate Calculate Enzyme Activity Measure->Calculate Coupled Acyl-CoA Dehydrogenase Assay C19-CoA Nonadecanoyl-CoA Enoyl-CoA 2-Nonadecenoyl-CoA C19-CoA->Enoyl-CoA Acyl-CoA Dehydrogenase (Rate-Limiting) 3-OH-C19-CoA 3-Hydroxynonadecanoyl-CoA Enoyl-CoA->3-OH-C19-CoA Enoyl-CoA Hydratase 3-Keto-C19-CoA 3-Ketononadecanoyl-CoA 3-OH-C19-CoA->3-Keto-C19-CoA 3-Hydroxyacyl-CoA Dehydrogenase NADH NADH (Measured at 340 nm) 3-OH-C19-CoA->NADH NAD+

References

Application Notes and Protocols for Fluorescent Labeling of 9-Hydroxynonadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain fatty acyl-CoAs are pivotal molecules in cellular metabolism and signaling, acting as substrates for energy production, lipid synthesis, and as regulatory molecules for various enzymes and transcription factors.[1][2][3] 9-hydroxynonadecanoyl-CoA is a specific hydroxylated long-chain acyl-CoA. Hydroxylated fatty acids and their CoA esters are known intermediates in metabolic pathways such as the synthesis of very-long-chain fatty acids (VLCFAs).[4][5] The study of the precise roles of these molecules, including their trafficking, localization, and interaction with cellular machinery, can be significantly advanced through the use of fluorescently labeled analogs.

These application notes provide a detailed, proposed methodology for the fluorescent labeling of this compound. Given the absence of a specific, published protocol for this molecule, we present a chemically sound, two-step synthesis strategy. This involves the initial fluorescent labeling of the precursor fatty acid, 9-hydroxynonadecanoic acid, followed by its enzymatic conversion to the corresponding CoA thioester. Potential applications for the resulting fluorescent probe in metabolic research and drug development are also discussed.

I. Synthesis of Fluorescently Labeled this compound: A Proposed Protocol

The recommended strategy for synthesizing fluorescently labeled this compound involves a two-step process to ensure the integrity of the Coenzyme A moiety. The first step is the covalent attachment of a fluorescent dye to the carboxylic acid group of 9-hydroxynonadecanoic acid. The second step is the enzymatic conversion of the fluorescently labeled fatty acid into its active CoA thioester using a long-chain acyl-CoA synthetase (ACSL).

Step 1: Fluorescent Labeling of 9-Hydroxynonadecanoic Acid

The carboxylic acid group of the fatty acid is a suitable target for labeling. A reliable method for this is the use of 9-anthryldiazomethane (B78999) (ADAM), which reacts with carboxylic acids to form highly fluorescent and stable 9-anthrylmethyl esters.[6]

Materials and Reagents:

  • 9-hydroxynonadecanoic acid

  • 9-anthryldiazomethane (ADAM)

  • Anhydrous methanol (B129727)

  • Anhydrous ethyl acetate (B1210297)

  • Argon or nitrogen gas

  • Thin-layer chromatography (TLC) plates (silica gel)

  • High-performance liquid chromatography (HPLC) system with a fluorescence detector

Protocol:

  • Preparation: Dissolve 1 mg of 9-hydroxynonadecanoic acid in 1 mL of anhydrous methanol:ethyl acetate (1:1 v/v) in a small glass vial.

  • Labeling Reaction: Add a 1.1 molar equivalent of ADAM solution to the fatty acid solution.

  • Incubation: Seal the vial under an inert atmosphere (argon or nitrogen) and allow the reaction to proceed at room temperature for 1-2 hours in the dark.

  • Monitoring: Monitor the reaction progress by TLC, observing the appearance of a new, fluorescent spot corresponding to the ADAM-labeled fatty acid and the disappearance of the starting fatty acid.

  • Purification: Once the reaction is complete, purify the fluorescently labeled 9-hydroxynonadecanoic acid using preparative HPLC.

  • Characterization: Confirm the identity and purity of the product using mass spectrometry and measure its concentration using UV-Vis spectrophotometry based on the extinction coefficient of the fluorophore.

Step 2: Enzymatic Synthesis of Fluorescently Labeled this compound

Long-chain acyl-CoA synthetases (ACSLs) catalyze the ATP-dependent formation of a thioester bond between a fatty acid and Coenzyme A.[1][7] This enzymatic approach is highly specific and avoids harsh chemical conditions that could degrade the fluorescent label or the Coenzyme A.

Materials and Reagents:

  • Purified fluorescently labeled 9-hydroxynonadecanoic acid (from Step 1)

  • Recombinant long-chain acyl-CoA synthetase (e.g., ACSL1)

  • Coenzyme A, lithium salt

  • ATP, disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Dithiothreitol (DTT)

  • Bovine serum albumin (BSA), fatty acid-free

  • HPLC system with fluorescence and UV detectors

Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • 100 µM fluorescently labeled 9-hydroxynonadecanoic acid

    • 50 mM Potassium phosphate buffer (pH 7.4)

    • 10 mM ATP

    • 10 mM MgCl₂

    • 0.5 mM Coenzyme A

    • 1 mM DTT

    • 0.1 mg/mL BSA

  • Enzyme Addition: Initiate the reaction by adding a purified long-chain acyl-CoA synthetase to a final concentration of 1-5 µg/mL.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold methanol or by heating to 95°C for 2 minutes.

  • Purification and Analysis: Purify the fluorescently labeled this compound using reversed-phase HPLC. Monitor the elution profile using both fluorescence (for the labeled acyl chain) and UV (at 260 nm for the adenine (B156593) ring of CoA) detectors.

  • Quantification: Determine the concentration of the final product by UV-Vis spectrophotometry, using the extinction coefficient of the fluorophore.

II. Data Presentation: Characterization of Fluorescent this compound

The following table summarizes hypothetical, yet expected, quantitative data for a successfully synthesized ADAM-labeled this compound.

ParameterValueMethod of Determination
Precursor Fatty Acid 9-hydroxynonadecanoic acid-
Fluorophore 9-Anthrylmethyl-
Excitation Wavelength (λex) ~365 nmFluorescence Spectroscopy
Emission Wavelength (λem) ~450 nmFluorescence Spectroscopy
Quantum Yield (ΦF) > 0.8Comparative method with a standard
Molar Extinction Coefficient (ε) ~10,000 M⁻¹cm⁻¹ at 365 nmUV-Vis Spectrophotometry
Purity > 95%HPLC
Enzymatic Conversion Efficiency 70-90%HPLC-based quantification

III. Applications in Research and Drug Development

The fluorescently labeled this compound can be a powerful tool for investigating various aspects of lipid metabolism and cellular signaling.

  • Enzyme Kinetics and Inhibitor Screening: The probe can be used as a substrate in continuous fluorescence-based assays to determine the kinetic parameters of enzymes that metabolize long-chain hydroxy acyl-CoAs, such as dehydratases and dehydrogenases involved in fatty acid elongation.[4][5] It is also suitable for high-throughput screening of potential inhibitors of these enzymes.

  • Cellular Uptake and Trafficking: The fluorescent probe can be introduced into cultured cells to visualize its uptake, subcellular localization, and trafficking between organelles like the endoplasmic reticulum, mitochondria, and peroxisomes. This can provide insights into the transport mechanisms and metabolic fate of hydroxylated long-chain fatty acids.

  • Protein-Lipid Interactions: The fluorescent acyl-CoA can be used in binding assays (e.g., fluorescence polarization) to identify and characterize proteins that bind to long-chain hydroxy acyl-CoAs, such as acyl-CoA binding proteins (ACBPs) and fatty acid transport proteins.

  • Studying Metabolic Disorders: In cell models of metabolic diseases characterized by defects in fatty acid metabolism, this probe could help elucidate the specific enzymatic steps that are impaired and the consequences on lipid distribution.[7]

IV. Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of fluorescently labeled this compound.

G cluster_synthesis Step 1: Fluorescent Labeling of Fatty Acid cluster_activation Step 2: Enzymatic Acyl-CoA Synthesis 9-hydroxynonadecanoic_acid 9-hydroxynonadecanoic acid Reaction1 Esterification Reaction 9-hydroxynonadecanoic_acid->Reaction1 ADAM 9-Anthryldiazomethane (ADAM) ADAM->Reaction1 Labeled_FA ADAM-9-hydroxynonadecanoic acid Reaction1->Labeled_FA Purification1 HPLC Purification Labeled_FA->Purification1 Characterization1 MS and Spectroscopy Purification1->Characterization1 Labeled_FA_input ADAM-9-hydroxynonadecanoic acid Characterization1->Labeled_FA_input Reaction2 Acyl-CoA Synthetase (ACSL) Labeled_FA_input->Reaction2 CoA_ATP Coenzyme A + ATP CoA_ATP->Reaction2 Labeled_AcylCoA Fluorescent this compound Reaction2->Labeled_AcylCoA Purification2 HPLC Purification Labeled_AcylCoA->Purification2 Final_Product Purified Fluorescent Probe Purification2->Final_Product

Caption: Workflow for the synthesis of fluorescent this compound.
Potential Metabolic Pathway Application

The synthesized probe can be used to study the fatty acid elongation pathway, where hydroxylated intermediates are processed.

G Fluorescent_Probe Fluorescent This compound Dehydratase 3-Hydroxyacyl-CoA Dehydratase Fluorescent_Probe->Dehydratase Enoyl_CoA Fluorescent Enoyl-CoA intermediate Dehydratase->Enoyl_CoA Reductase Enoyl-CoA Reductase Enoyl_CoA->Reductase Elongated_AcylCoA Fluorescent Elongated Acyl-CoA Reductase->Elongated_AcylCoA Inhibitor Potential Inhibitor Inhibitor->Dehydratase

Caption: Application in studying fatty acid elongation and enzyme inhibition.

References

Application Notes and Protocols for Stable Isotope Labeling of 9-Hydroxynonadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Hydroxynonadecanoyl-CoA is a long-chain acyl-coenzyme A (CoA) thioester, presumed to be an intermediate in fatty acid metabolism. The study of such molecules is crucial for understanding various physiological and pathological processes, including metabolic disorders and lipotoxicity.[1] Accurate quantification of this compound in biological matrices is challenging due to its low abundance and the complexity of the biological environment. The use of stable isotope-labeled internal standards is the gold standard for robust and accurate quantification by mass spectrometry.[2][3] This document provides detailed protocols for the synthesis and application of stable isotope-labeled this compound for metabolic studies.

Stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), are non-radioactive and can be incorporated into molecules to create tracers that are chemically identical to their endogenous counterparts but distinguishable by mass spectrometry.[4] This allows for precise tracking and quantification, correcting for sample loss during preparation and matrix effects during analysis.[3][5]

Application: Quantitative Analysis of this compound in Biological Samples

Stable isotope-labeled this compound (e.g., d₄-9-hydroxynonadecanoyl-CoA) serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification. By spiking the labeled standard into a biological sample at the beginning of the extraction process, one can account for variability in extraction efficiency and ion suppression in the mass spectrometer.[6]

General Workflow for Quantification:

Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Tissue, Cells) Spike Spike with d4-9-Hydroxynonadecanoyl-CoA Sample->Spike Homogenize Homogenization Spike->Homogenize Extract Acyl-CoA Extraction Homogenize->Extract Purify SPE Purification Extract->Purify LCMS LC-MS/MS Analysis Purify->LCMS Data Data Processing LCMS->Data Quant Quantification Data->Quant

Caption: Experimental workflow for the quantification of this compound.

Synthesis of Stable Isotope-Labeled this compound

The synthesis of an analytical standard is a critical first step when a commercial standard is unavailable.[7] A common method for synthesizing acyl-CoA thioesters involves the activation of the corresponding fatty acid and subsequent reaction with Coenzyme A.[7]

Synthesis Strategy:

A plausible route for the synthesis of d₄-9-hydroxynonadecanoyl-CoA starts with a commercially available deuterated precursor, such as d₄-9-hydroxynonadecanoic acid. The carboxylic acid is first activated, for example, by converting it to an N-hydroxysuccinimide (NHS) ester. This activated ester is then reacted with Coenzyme A to form the desired thioester.

Synthesis_Pathway Precursor d4-9-Hydroxynonadecanoic Acid Activation Activation (e.g., NHS ester formation) Precursor->Activation Activated_Ester d4-9-Hydroxynonadecanoyl-NHS ester Activation->Activated_Ester Thioesterification Thioesterification with Coenzyme A Activated_Ester->Thioesterification Product d4-9-Hydroxynonadecanoyl-CoA Thioesterification->Product

Caption: Synthetic pathway for d₄-9-hydroxynonadecanoyl-CoA.

Experimental Protocols

Protocol 1: Synthesis of d₄-9-Hydroxynonadecanoyl-CoA

This protocol describes the synthesis of d₄-9-hydroxynonadecanoyl-CoA from d₄-9-hydroxynonadecanoic acid.

Materials and Reagents:

  • d₄-9-Hydroxynonadecanoic acid

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • Coenzyme A lithium salt

  • Anhydrous Dioxane

  • Sodium Bicarbonate Buffer (0.1 M, pH 8.2)

  • Solid Phase Extraction (SPE) Cartridges (C18)

Procedure:

  • Activation of d₄-9-Hydroxynonadecanoic Acid:

    • Dissolve 10 mg of d₄-9-hydroxynonadecanoic acid in 2 mL of anhydrous dioxane.

    • Add 1.2 equivalents of NHS and 1.2 equivalents of DCC.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct. The filtrate contains the d₄-9-hydroxynonadecanoyl-NHS ester.

  • Thioesterification:

    • Dissolve 1.5 equivalents of Coenzyme A lithium salt in 2 mL of 0.1 M sodium bicarbonate buffer (pH 8.2).

    • Add the dioxane solution of the activated ester dropwise to the CoA solution with stirring.

    • Stir the reaction mixture at room temperature for 2 hours.

  • Purification:

    • Acidify the reaction mixture to pH 3 with 1 M HCl.

    • Load the mixture onto a C18 SPE cartridge pre-conditioned with methanol (B129727) and water.

    • Wash the cartridge with water to remove salts and unreacted CoA.

    • Elute the d₄-9-hydroxynonadecanoyl-CoA with methanol.

    • Evaporate the solvent under a stream of nitrogen.

Characterization and Quantification:

The identity and purity of the synthesized d₄-9-hydroxynonadecanoyl-CoA should be confirmed by high-resolution mass spectrometry (HRMS) and NMR. The concentration of the final product can be determined by UV spectroscopy, assuming a molar extinction coefficient for the adenine (B156593) portion of CoA.

Parameter Expected Value
Purity (by HPLC)>95%
Isotopic Enrichment>99%
Yield~60%
Protocol 2: Quantification of this compound in Cell Lysates

This protocol details the use of the synthesized d₄-9-hydroxynonadecanoyl-CoA as an internal standard for the quantification of endogenous this compound in cell lysates by LC-MS/MS.

Materials and Reagents:

  • Cell culture plates

  • Phosphate-buffered saline (PBS)

  • Ice-cold 80% Methanol

  • d₄-9-Hydroxynonadecanoyl-CoA internal standard solution (known concentration)

  • Microcentrifuge tubes

  • Centrifuge (capable of 14,000 x g at 4°C)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Aspirate the culture medium and wash the cells with ice-cold PBS.

    • Add a known amount of d₄-9-hydroxynonadecanoyl-CoA internal standard to the extraction solvent (ice-cold 80% methanol).

    • Add the extraction solvent with the internal standard to the cells and scrape them from the plate.

    • Transfer the cell lysate to a microcentrifuge tube.

  • Extraction:

    • Vortex the cell lysate vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.[7]

    • Carefully collect the supernatant containing the extracted acyl-CoAs.[7]

  • LC-MS/MS Analysis:

    • Inject the supernatant into the LC-MS/MS system.

    • Separate the acyl-CoAs using a C18 reverse-phase column with a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

    • Set up the mass spectrometer to monitor the specific parent-to-fragment ion transitions for both endogenous this compound and the d₄-labeled internal standard in multiple reaction monitoring (MRM) mode.

Data Analysis:

  • Integrate the peak areas for both the endogenous analyte and the internal standard.

  • Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.

  • Quantify the amount of endogenous this compound by comparing the area ratio to a standard curve prepared with known concentrations of the unlabeled standard and a fixed concentration of the internal standard.

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound[Calculated M+H]⁺[Calculated fragment]⁺[Optimized value]
d₄-9-Hydroxynonadecanoyl-CoA[Calculated M+H]⁺ + 4[Calculated fragment]⁺[Optimized value]

Note: The exact m/z values and collision energies need to be determined empirically on the specific mass spectrometer used.

Metabolic Pathway Context

This compound is likely an intermediate in the β-oxidation of odd-chain or modified fatty acids. The hydroxyl group at the C9 position suggests it may be formed through a hydroxylation reaction or be a metabolite of a larger lipid. Its subsequent metabolism would likely proceed through the standard β-oxidation spiral.

Metabolic_Pathway cluster_activation Fatty Acid Activation cluster_beta_oxidation Mitochondrial β-Oxidation FA 9-Hydroxynonadecanoic Acid AcylCoA_Synthetase Acyl-CoA Synthetase FA->AcylCoA_Synthetase ATP, CoA-SH Target_CoA This compound AcylCoA_Synthetase->Target_CoA AMP, PPi ACAD Acyl-CoA Dehydrogenase Target_CoA->ACAD FAD -> FADH₂ EnoylCoA Δ²-Enoyl-CoA ACAD->EnoylCoA ECH Enoyl-CoA Hydratase EnoylCoA->ECH H₂O HydroxyacylCoA 3-Hydroxyacyl-CoA ECH->HydroxyacylCoA HADH 3-Hydroxyacyl-CoA Dehydrogenase HydroxyacylCoA->HADH NAD⁺ -> NADH + H⁺ KetoacylCoA 3-Ketoacyl-CoA HADH->KetoacylCoA Thiolase Thiolase KetoacylCoA->Thiolase CoA-SH Shortened_AcylCoA Shortened Acyl-CoA (C17) Thiolase->Shortened_AcylCoA AcetylCoA Acetyl-CoA Thiolase->AcetylCoA Shortened_AcylCoA->ACAD Re-enters β-oxidation cycle TCA Cycle TCA Cycle AcetylCoA->TCA Cycle

Caption: Plausible metabolic pathway involving this compound.

Disclaimer: The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. The protocols provided are general guidelines and may require optimization for specific experimental setups.

References

Application Notes and Protocols for the Analysis of 9-hydroxynonadecanoyl-CoA in Lipidomics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-hydroxynonadecanoyl-CoA is a long-chain acyl-coenzyme A (CoA) derivative. Acyl-CoAs are central intermediates in numerous metabolic processes, including fatty acid β-oxidation, de novo lipogenesis, and the synthesis of complex lipids. The presence of a hydroxyl group on the acyl chain suggests potential involvement in specific metabolic pathways, such as the metabolism of hydroxylated fatty acids, which can have signaling functions and are implicated in various physiological and pathological states. The accurate and sensitive quantification of this compound in biological samples is crucial for elucidating its metabolic fate, biological function, and its potential as a biomarker or therapeutic target in drug development.

This document provides detailed application notes and protocols for the analysis of this compound using state-of-the-art lipidomics techniques, with a primary focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[1]

Data Presentation

Quantitative analysis of this compound in biological matrices is essential for understanding its regulation and function. Due to the limited availability of published quantitative data for this specific lipid species, the following table serves as a template for presenting such data. Researchers should populate this table with their own experimental results.

Table 1: Hypothetical Quantitative Data for this compound

Sample IDBiological MatrixTreatment GroupConcentration (pmol/mg protein)Standard Deviation
LV-001Mouse LiverControl0.850.12
LV-002Mouse LiverControl0.910.15
LV-003Mouse LiverTreatment X2.140.25
LV-004Mouse LiverTreatment X2.350.31
PC-001Prostate Cancer CellsVehicle1.520.22
PC-002Prostate Cancer CellsVehicle1.680.28
PC-003Prostate Cancer CellsDrug Y0.450.08
PC-004Prostate Cancer CellsDrug Y0.510.10

Experimental Protocols

The following protocols are adapted from established methods for the analysis of long-chain acyl-CoAs and are suitable for the quantification of this compound.[2][3]

Protocol 1: Extraction of Acyl-CoAs from Biological Samples

This protocol describes the extraction of acyl-CoAs from tissues or cultured cells.

Materials:

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Ice-cold 10% (w/v) Trichloroacetic acid (TCA) or 5% (w/v) Perchloric acid (PCA)

  • Internal Standard (IS): Heptadecanoyl-CoA or another odd-chain acyl-CoA not present in the sample.

  • Ice-cold extraction solvent (e.g., 80% methanol (B129727) in water or 2:1:0.8 methanol:chloroform:water).[1]

  • Centrifuge capable of reaching 15,000 x g at 4°C.

  • Nitrogen gas evaporator.

  • Reconstitution solvent (e.g., 5% sulfosalicylic acid for LC-MS/MS).[1]

Procedure:

  • Sample Collection: For cultured cells, wash the cell pellet twice with ice-cold PBS. For tissues, flash-freeze the tissue in liquid nitrogen immediately after collection and grind to a fine powder.

  • Homogenization: Homogenize the cell pellet or frozen tissue powder in the ice-cold extraction solvent containing the internal standard.[1][4]

  • Protein Precipitation: Add ice-cold TCA or PCA to the homogenate to precipitate proteins.

  • Centrifugation: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.[1]

  • Supernatant Collection: Carefully collect the supernatant which contains the acyl-CoAs.[1]

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the reconstitution solvent for LC-MS/MS analysis.[1]

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol outlines the parameters for the analysis of this compound using a triple quadrupole mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% B to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).[1]

  • Precursor and Product Ions: These must be determined empirically by direct infusion of a synthesized this compound standard. A common fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine group (507 m/z).[5] The precursor ion will be the [M+H]+ of this compound.

  • Collision Energy and other source parameters: Optimize for the specific analyte and instrument.[6]

  • Data Analysis: Quantify this compound by comparing the peak area of the analyte to that of the internal standard and using a standard curve generated with a synthesized and purified standard.[1]

Signaling Pathways and Workflows

Hypothetical Metabolic Pathway

The presence of a hydroxyl group on the nonadecanoyl chain suggests that this compound could be an intermediate in a fatty acid hydroxylation pathway or a substrate for further metabolism, such as β-oxidation.

Metabolic Pathway of this compound Nonadecanoyl-CoA Nonadecanoyl-CoA This compound This compound Nonadecanoyl-CoA->this compound Fatty Acid Hydroxylase Further Metabolism Further Metabolism This compound->Further Metabolism β-oxidation or other pathways

Caption: Hypothetical metabolic pathway involving this compound.

Experimental Workflow

The following diagram outlines the general workflow for the analysis of this compound from biological samples.

Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Sample Collection (Tissue or Cells) Homogenization Homogenization with Internal Standard Sample_Collection->Homogenization Extraction Acyl-CoA Extraction Homogenization->Extraction Drying_Reconstitution Drying and Reconstitution Extraction->Drying_Reconstitution LC_MS_MS LC-MS/MS Analysis (MRM Mode) Drying_Reconstitution->LC_MS_MS Peak_Integration Peak Integration and Quantification LC_MS_MS->Peak_Integration Statistical_Analysis Statistical Analysis Peak_Integration->Statistical_Analysis

Caption: General workflow for lipidomics analysis of this compound.

References

Application Notes and Protocols: 9-Hydroxynonadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Hydroxynonadecanoyl-CoA is a long-chain hydroxy fatty acyl-coenzyme A thioester. As an intermediate in fatty acid metabolism, it is a valuable tool for investigating the kinetics and substrate specificity of enzymes involved in mitochondrial beta-oxidation, particularly 3-hydroxyacyl-CoA dehydrogenases (HADH). Understanding the metabolism of long-chain fatty acids is crucial for research into metabolic disorders, including fatty acid oxidation defects, and for the development of therapeutics targeting these pathways. These notes provide an overview of potential applications, commercial sourcing information, and a detailed experimental protocol for utilizing this compound in a research setting.

Commercial Sources

Direct commercial availability of this compound is limited, suggesting it is not a standard stock item for most chemical suppliers. Researchers will likely need to pursue custom synthesis. Several companies that list the compound or offer custom synthesis of similar molecules are provided below.

SupplierProduct NameCatalog NumberAvailabilityNotes
MedChemExpressThis compoundNot specifiedCheck websiteListed as a coenzyme A derivative.
Nano diaincThis compoundNot specifiedNot Available For SaleListed as a coenzyme A derivative.[1]
All Things Stem CellThis compoundNot specifiedNot Available For SaleListed as a coenzyme A derivative.
Genome ContextThis compoundNot specifiedNot Available For SaleListed as a coenzyme A derivative.
Custom Synthesis
BOC SciencesCustom Fatty Acid SynthesisN/ABy requestOffers custom synthesis of various fatty acids and their derivatives.

Potential Research Applications

Given its structure as a long-chain 3-hydroxyacyl-CoA, this compound is a putative substrate for enzymes of the mitochondrial fatty acid beta-oxidation pathway.

  • Enzyme Substrate and Inhibitor Studies: The primary application of this compound is as a substrate for long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), an essential enzyme in the beta-oxidation spiral.[2] By using this specific substrate, researchers can:

    • Determine the kinetic parameters (Km, Vmax) of LCHAD.

    • Screen for inhibitors of LCHAD, which may have therapeutic potential.

    • Characterize the substrate specificity of different HADH isozymes.

  • Investigating Fatty Acid Oxidation Disorders: LCHAD deficiency is a severe inherited metabolic disorder.[2][3] this compound can be used in in-vitro diagnostic assays to measure LCHAD activity in patient-derived cells (e.g., fibroblasts or lymphocytes) to confirm a diagnosis.[2][3]

  • Metabolic Flux Analysis: In studies of cellular metabolism, labeled versions of this compound (e.g., with 13C or 2H) could be used to trace the flux of long-chain fatty acids through the beta-oxidation pathway and into the citric acid cycle.

Signaling Pathway Context: Mitochondrial Beta-Oxidation

This compound is an intermediate in the third step of the mitochondrial beta-oxidation of a C19 fatty acid. This pathway is a cyclical series of four reactions that sequentially shortens the fatty acyl-CoA chain by two carbons, producing acetyl-CoA, NADH, and FADH2.[1][4] The 3-hydroxyacyl-CoA dehydrogenase (HADH) step is critical, involving the oxidation of the hydroxyl group on the beta-carbon to a ketone, with the concomitant reduction of NAD+ to NADH.[5]

Fatty_Acid_Beta_Oxidation AcylCoA Nonadecanoyl-CoA (C19) EnoylCoA Trans-Δ2-Nonadecenoyl-CoA AcylCoA->EnoylCoA Acyl-CoA Dehydrogenase fadh2_out AcylCoA->fadh2_out FADH2 HydroxyacylCoA This compound EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA 9-Ketononadecanoyl-CoA HydroxyacylCoA->KetoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) nadh_out HydroxyacylCoA->nadh_out NADH + H+ ShortenedAcylCoA Heptadecanoyl-CoA (C17) KetoacylCoA->ShortenedAcylCoA β-Ketoacyl-CoA Thiolase AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA ShortenedAcylCoA->AcylCoA To next cycle AcetylCoA->KetoacylCoA To Citric Acid Cycle fad_in fad_in->AcylCoA FAD h2o_in h2o_in->EnoylCoA H₂O nad_in nad_in->HydroxyacylCoA NAD+ coa_in coa_in->KetoacylCoA CoA-SH

Fig. 1: Role of this compound in Beta-Oxidation.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Activity

This protocol is adapted from established methods for assaying HADH activity.[6] It measures the rate of NAD+ reduction to NADH, which is monitored by the increase in absorbance at 340 nm. The assay is coupled with 3-ketoacyl-CoA thiolase, which cleaves the product of the LCHAD reaction, ensuring the reaction proceeds in the forward direction.

Materials and Reagents:

  • This compound (substrate)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • NAD+ (Nicotinamide adenine (B156593) dinucleotide)

  • Coenzyme A (CoA-SH)

  • Bovine Serum Albumin (BSA)

  • 3-Ketoacyl-CoA thiolase (purified)

  • Enzyme source (e.g., mitochondrial extract, purified LCHAD)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., water or phosphate buffer). Determine the exact concentration spectrophotometrically.

    • Prepare stock solutions of NAD+ and CoA-SH in water.

    • Prepare the assay buffer: 100 mM potassium phosphate, pH 7.4, containing 0.1 mg/mL BSA.

  • Assay Reaction Mixture:

    • In a microcentrifuge tube, prepare a master mix for the desired number of reactions. For a final volume of 200 µL per well:

      • 100 µL of 2x Assay Buffer

      • NAD+ to a final concentration of 0.2-0.5 mM

      • CoA-SH to a final concentration of 0.05-0.1 mM

      • 3-Ketoacyl-CoA thiolase (excess activity, e.g., 5-10 units/mL)

      • This compound to the desired final concentration (e.g., start with 50 µM and optimize).

      • Nuclease-free water to bring the volume to 180 µL.

  • Enzyme Reaction:

    • Add 180 µL of the assay reaction mixture to each well of the 96-well plate.

    • Incubate the plate at 37°C for 5 minutes to pre-warm the reagents.

    • Initiate the reaction by adding 20 µL of the enzyme source (e.g., cell lysate or purified enzyme) to each well.

    • Immediately place the plate in the spectrophotometer.

  • Data Acquisition:

    • Monitor the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes.

    • Ensure the rate of absorbance increase is linear during the measurement period. If not, dilute the enzyme source.

  • Data Analysis:

    • Calculate the rate of reaction (ΔA340/min) from the linear portion of the curve.

    • Use the Beer-Lambert law (ε of NADH at 340 nm = 6220 M-1cm-1) to convert the rate of absorbance change to the rate of NADH production (µmol/min).

    • Enzyme activity is typically expressed as µmol/min/mg of protein (Specific Activity).

Experimental_Workflow prep 1. Reagent Preparation (Buffer, Substrate, Cofactors) mix 2. Prepare Assay Master Mix (Buffer, NAD+, CoA, Thiolase, Substrate) prep->mix plate 3. Aliquot Master Mix to Plate mix->plate prewarm 4. Pre-incubate at 37°C plate->prewarm add_enzyme 5. Initiate Reaction (Add Enzyme Source) prewarm->add_enzyme read 6. Kinetic Read at 340 nm (Spectrophotometer) add_enzyme->read analyze 7. Data Analysis (Calculate Rate, Specific Activity) read->analyze

Fig. 2: Workflow for LCHAD Spectrophotometric Assay.

Conclusion

While not a readily available off-the-shelf reagent, this compound serves as a specialized tool for probing the function of long-chain fatty acid metabolism. Its primary utility lies in the specific assay of LCHAD activity, which is fundamental for both basic metabolic research and the clinical diagnosis of fatty acid oxidation disorders. The protocols and information provided herein offer a framework for researchers to effectively incorporate this molecule into their experimental designs.

References

Application Notes and Protocols for 9-Hydroxynonadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the proper handling, storage, and utilization of 9-hydroxynonadecanoyl-CoA, a significant coenzyme A derivative. The following protocols and data are intended to ensure the integrity of the compound and promote reproducible experimental outcomes.

Introduction

This compound is a long-chain acyl-CoA ester, a class of molecules central to fatty acid metabolism. As a 19-carbon hydroxylated fatty acyl-CoA, it is a subject of interest in studies involving lipid metabolism, particularly in pathways concerning odd-chain and hydroxylated fatty acids. Proper handling and storage are paramount to prevent degradation and maintain its biological activity.

Biochemical and Physical Properties

PropertyData/RecommendationSource/Rationale
Molecular Formula C40H72N7O18P3S[1]
Appearance Likely a solidBased on similar long-chain acyl-CoAs
Storage Temperature -20°C or below for long-term storageGeneral recommendation for acyl-CoA stability to minimize degradation[2]
Solution Storage Aqueous solutions should be used fresh and not stored for more than one dayTo prevent hydrolysis of the thioester bond[3]
Solubility Soluble in water and organic solvents such as methanolBased on general properties of similar long-chain acyl-CoAs[3]
Stability Sensitive to repeated freeze-thaw cycles. Aliquoting is recommended.General best practice for complex biological molecules to maintain stability

Handling and Safety Precautions

Due to the limited specific safety data for this compound, it is prudent to handle it as a potentially hazardous compound. Standard laboratory safety protocols should be strictly followed.

Personal Protective Equipment (PPE):

  • Gloves: Nitrile or other suitable chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat should be worn at all times.

Handling Procedures:

  • Designated Area: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

  • Weighing: If handling the solid form, weigh it in an enclosure to avoid inhalation of any fine particles.

  • Solution Preparation: When dissolving the solid, add the solvent slowly to the vial to prevent splashing. For aqueous solutions, consider using a buffer appropriate for your experimental needs (e.g., phosphate (B84403) or Tris-based buffers).

  • Spills: In case of a spill, decontaminate the area with a suitable solvent (e.g., ethanol) followed by a thorough wash with water. Absorb liquid spills with an inert material.

Storage Recommendations

Proper storage is critical to maintain the stability and activity of this compound.

  • Long-Term Storage: Store the solid compound in a tightly sealed container at -20°C or -80°C.

  • Working Solutions: Prepare solutions fresh for each experiment. If short-term storage of a stock solution is necessary, aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. Purging the solvent with an inert gas before preparing the solution can help reduce oxidative degradation[3].

Experimental Protocols

The following is a generalized protocol for an enzymatic assay involving a long-chain hydroxyacyl-CoA dehydrogenase, which can be adapted for this compound.

Protocol: Spectrophotometric Assay for Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Activity

This assay measures the activity of LCHAD by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.

Materials:

  • This compound (substrate)

  • NAD+ (cofactor)

  • Purified LCHAD enzyme or cell lysate containing the enzyme

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Spectrophotometer capable of reading absorbance at 340 nm

  • 96-well UV-transparent plate or cuvettes

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in the assay buffer. The final concentration in the assay will need to be optimized (e.g., for Km determination, a range of concentrations will be required).

    • Prepare a stock solution of NAD+ in the assay buffer.

    • Prepare the enzyme solution at the desired concentration in the assay buffer.

  • Assay Setup:

    • In a 96-well plate or cuvette, add the following in order:

      • Assay Buffer

      • NAD+ solution

      • Enzyme solution

    • Mix gently and incubate at the desired temperature (e.g., 37°C) for 5 minutes to pre-warm the reaction mixture and record a baseline absorbance.

  • Initiate Reaction:

    • Add the this compound solution to initiate the reaction.

    • Mix quickly and immediately start monitoring the change in absorbance at 340 nm over time.

  • Data Analysis:

    • Calculate the rate of reaction from the linear portion of the absorbance versus time plot.

    • The activity of the enzyme can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Potential Metabolic Pathway

This compound, being an odd-chain fatty acyl-CoA, is expected to be metabolized via the β-oxidation pathway. The presence of the hydroxyl group suggests it may be an intermediate in this pathway. The final cycle of β-oxidation for a 19-carbon fatty acid would yield one molecule of acetyl-CoA and one molecule of propionyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.

Beta_Oxidation_Pathway This compound This compound Beta_Oxidation_Cycles β-Oxidation Cycles This compound->Beta_Oxidation_Cycles Acetyl_CoA Acetyl-CoA (x8) Beta_Oxidation_Cycles->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation_Cycles->Propionyl_CoA Citric_Acid_Cycle Citric Acid Cycle Acetyl_CoA->Citric_Acid_Cycle Propionyl_CoA->Citric_Acid_Cycle via Succinyl-CoA Energy_Production Energy Production (ATP) Citric_Acid_Cycle->Energy_Production

Caption: Proposed metabolic fate of this compound via β-oxidation.

Experimental Workflow

A typical experimental workflow for studying the effect of this compound on cellular metabolism is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare_Stock Prepare Stock Solution of this compound Treatment Treat Cells with This compound Prepare_Stock->Treatment Cell_Culture Culture Cells of Interest Cell_Culture->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Metabolite_Extraction Metabolite Extraction Incubation->Metabolite_Extraction LC_MS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Analysis Data Analysis and Pathway Interpretation LC_MS_Analysis->Data_Analysis

Caption: Workflow for studying cellular metabolism with this compound.

References

The Biotechnological Applications of 9-Hydroxynonadecanoyl-CoA: A Review of Currently Available Information

Author: BenchChem Technical Support Team. Date: December 2025

While specific data on 9-hydroxynonadecanoyl-CoA is lacking, we can infer potential areas of interest based on the broader understanding of long-chain acyl-CoAs and hydroxy fatty acids in cellular metabolism and disease. It is important to note that the following sections are based on general principles and research on related molecules, and do not directly represent documented applications of this compound.

Potential, Yet Undocumented, Areas of Investigation

Long-chain acyl-CoAs are central intermediates in fatty acid metabolism, serving as substrates for β-oxidation and the synthesis of complex lipids. The presence of a hydroxyl group on the acyl chain, as in this compound, suggests potential involvement in specific metabolic pathways or biological activities that differ from their non-hydroxylated counterparts.

Hypothetical Role in Fatty Acid Oxidation

One potential area of investigation is the role of this compound in mitochondrial or peroxisomal β-oxidation. The entry and processing of hydroxylated fatty acids can sometimes require specialized enzymatic pathways. Research into how this specific molecule is metabolized could provide insights into fatty acid catabolism.

Putative Involvement in Complex Lipid Synthesis

Hydroxylated fatty acids are known components of certain complex lipids, such as sphingolipids and estolides. This compound could potentially serve as a precursor for the synthesis of novel lipids with specialized functions in cell membranes or signaling.

Exploration as a Signaling Molecule

Some hydroxylated fatty acids and their derivatives act as signaling molecules in various physiological processes, including inflammation and immune responses. Future research could explore whether this compound or its metabolites have roles in cellular signaling pathways.

General Methodologies for Studying Novel Acyl-CoAs

For researchers interested in investigating the biotechnological applications of this compound, a general experimental workflow can be proposed. This workflow is hypothetical and would require significant adaptation and optimization.

General Experimental Workflow for Characterizing a Novel Acyl-CoA

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays cluster_2 Downstream Analysis & Application A Synthesis & Purification of this compound B Enzyme Assays (e.g., Acyl-CoA Dehydrogenases, Hydratases) A->B C Lipid Synthesis Assays (e.g., using microsomal fractions) A->C D Cell Culture Treatment E Lipidomics Analysis D->E F Transcriptomics/Proteomics D->F G Functional Assays (e.g., Proliferation, Apoptosis) D->G H Identification of Metabolic Fate E->H I Pathway Elucidation F->I J Biomarker Discovery H->J K Therapeutic Target Identification I->K

Figure 1. A generalized workflow for investigating the biological role and potential applications of a novel acyl-CoA like this compound.

Conclusion

Troubleshooting & Optimization

Technical Support Center: 9-hydroxynonadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 9-hydroxynonadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and troubleshooting of experiments involving this molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Like other long-chain acyl-CoA esters, this compound is susceptible to both chemical and enzymatic degradation. The main stability concerns are:

  • Hydrolysis: The thioester bond is prone to hydrolysis, which yields the free fatty acid (9-hydroxynonadecanoic acid) and Coenzyme A. This process is accelerated in aqueous solutions, especially at neutral to alkaline pH.[1]

  • Oxidation: Although the acyl chain of this compound is saturated, the presence of the hydroxyl group could potentially increase susceptibility to enzymatic oxidation. It is also good practice to minimize exposure to air and light.[1]

  • Adsorption: Due to its amphipathic nature, it can adsorb to plastic surfaces, leading to a decrease in the effective concentration.[2][3]

Q2: How should I properly store powdered and solubilized this compound?

A2: Proper storage is critical to maintain the integrity of this compound.

FormStorage TemperatureContainerAtmosphereDuration
Powder ≤ -16°CGlass vial with Teflon-lined capInert gas (Argon or Nitrogen)Long-term
In Organic Solvent -20°C ± 4°CGlass vial with Teflon-lined capInert gas (Argon or Nitrogen)Short to medium-term
Aqueous Solution -80°C (for short-term)Glass or low-adhesion tubesN/AUse immediately if possible

Note: Avoid storing in plastic containers for organic solutions, as plasticizers can leach into the solution.[2] For aqueous solutions, use glass or low-adhesion plastic vials to minimize adsorption.[3] It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1]

Q3: What solvents are recommended for dissolving this compound?

A3: For creating stock solutions, high-purity (e.g., HPLC or LC-MS grade) organic solvents are recommended.[1] Methanol (B129727) has been shown to provide good stability for acyl-CoAs.[4] For aqueous buffers, it is crucial to work at a slightly acidic pH (around 5-6) to minimize hydrolysis of the thioester bond.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected experimental results.

  • Possible Cause 1: Degradation of this compound stock solution.

    • Troubleshooting Steps:

      • Assess Stock Integrity: Analyze an aliquot of your stock solution using HPLC to check for the presence of degradation products like free 9-hydroxynonadecanoic acid and Coenzyme A.[1]

      • Prepare Fresh Stock: If degradation is confirmed, prepare a fresh stock solution from powder.

      • Review Storage Conditions: Ensure your storage conditions align with the recommendations (see FAQ 2). Avoid repeated freeze-thaw cycles by making single-use aliquots.[1]

  • Possible Cause 2: Adsorption to labware.

    • Troubleshooting Steps:

      • Use Appropriate Vials: Switch to glass or low-adhesion plastic tubes for storing and handling your solutions.[2][3]

      • Pre-treat Labware: In some cases, pre-silanizing glassware can help reduce adsorption.

  • Possible Cause 3: Instability in aqueous assay buffer.

    • Troubleshooting Steps:

      • Optimize pH: Ensure your buffer pH is slightly acidic (pH 5-6) to reduce the rate of hydrolysis.

      • Work Quickly and on Ice: Perform your experiments on ice to minimize thermal degradation.[1]

      • Include Controls: Run a time-course experiment to assess the stability of this compound in your specific assay buffer.

Issue 2: Observing unexpected peaks during chromatographic analysis (HPLC, LC-MS).

  • Possible Cause 1: Hydrolysis during sample preparation or analysis.

    • Troubleshooting Steps:

      • Acidify Sample: If compatible with your analytical method, add a small amount of acid (e.g., formic acid) to your sample to lower the pH and slow hydrolysis.

      • Control Temperature: Keep samples cooled in the autosampler.

      • Analyze Standards: Run standards of the expected degradation products (9-hydroxynonadecanoic acid and Coenzyme A) to confirm the identity of the unexpected peaks.

  • Possible Cause 2: Oxidation or other chemical modifications.

    • Troubleshooting Steps:

      • Use Inert Atmosphere: Prepare samples under an inert gas like argon or nitrogen if possible.[1]

      • Add Antioxidants: If compatible with your experiment, consider adding a small amount of an antioxidant to your buffers.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Equilibrate: Allow the vial of powdered this compound to warm to room temperature before opening to prevent moisture condensation.[1]

  • Weigh: Accurately weigh the desired amount of powder in a clean, dry glass vial.

  • Dissolve: Add the appropriate volume of high-purity methanol to achieve the desired stock concentration. Vortex thoroughly to ensure complete dissolution.

  • Store: Overlay the solution with argon or nitrogen, seal the vial tightly with a Teflon-lined cap, and store at -20°C.

Protocol 2: HPLC-Based Stability Assessment

  • Prepare Sample: Dilute your this compound stock solution to a suitable concentration in a mobile phase-like solution.

  • Initial Analysis (Time 0): Immediately inject the diluted sample onto an HPLC system equipped with a C18 column.

  • Elution: Use a gradient elution program to separate the intact acyl-CoA from its potential degradation products. A typical gradient could be:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A linear gradient from 10% B to 90% B over 20 minutes.[1]

  • Detection: Monitor the elution at 254 nm or use mass spectrometry for more specific detection.

  • Incubation: Store the remaining diluted sample under the conditions you wish to test (e.g., specific temperature, pH, or in your experimental buffer).

  • Time-Point Analysis: Inject aliquots of the incubated sample at various time points (e.g., 1, 4, 8, 24 hours) and analyze as in steps 3 and 4.

  • Data Analysis: Calculate the percentage of intact this compound remaining at each time point by comparing the peak area to the peak area at Time 0.

Visualizations

cluster_products Degradation Products This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H2O (pH dependent) Oxidation Oxidation This compound->Oxidation O2, Light Enzymatic_Degradation Enzymatic_Degradation This compound->Enzymatic_Degradation Acyl-CoA Thioesterases Degradation_Products Degradation_Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Enzymatic_Degradation->Degradation_Products 9-hydroxynonadecanoic_acid 9-hydroxynonadecanoic_acid Coenzyme_A Coenzyme_A Oxidized_Products Oxidized_Products Metabolites Metabolites

Caption: Key degradation pathways for this compound.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_results Results Start Start Prepare_Stock Prepare Stock Solution (Methanol) Start->Prepare_Stock Dilute Dilute in Test Buffer Prepare_Stock->Dilute Inject_T0 Inject Time 0 Sample Dilute->Inject_T0 Incubate Incubate Sample (Test Conditions) Inject_T0->Incubate Inject_Tx Inject at Timepoints (Tx) Incubate->Inject_Tx Analyze Analyze Peak Areas Inject_Tx->Analyze Calculate Calculate % Degradation Analyze->Calculate End End Calculate->End

Caption: Experimental workflow for assessing stability via HPLC.

Problem Inconsistent Results? Check_Stock Check Stock Integrity (HPLC) Problem->Check_Stock Degraded Stock Degraded? Check_Stock->Degraded Prepare_New Prepare Fresh Stock Aliquot & Store Properly Degraded->Prepare_New Yes Check_Adsorption Consider Adsorption Degraded->Check_Adsorption No Resolved Problem Resolved Prepare_New->Resolved Use_Glassware Use Glass or Low-Adhesion Vials Check_Adsorption->Use_Glassware Check_Buffer Check Buffer Stability Use_Glassware->Check_Buffer Run_Controls Run Time-Course Controls in Buffer Check_Buffer->Run_Controls Run_Controls->Resolved

Caption: Troubleshooting flowchart for inconsistent experimental results.

References

Technical Support Center: Analysis of 9-hydroxynonadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-hydroxynonadecanoyl-CoA. The information provided is intended to help overcome common challenges encountered during sample analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the sample preparation and analysis of long-chain acyl-CoAs like this compound.

IssuePotential Cause(s)Recommended Solution(s)
Low Analyte Recovery Incomplete cell/tissue lysis: The analyte is trapped within the biological matrix.Ensure thorough homogenization or sonication of the sample. For complex tissues, consider using enzymatic digestion.[1]
Analyte Degradation: Acyl-CoAs are susceptible to hydrolysis and oxidation.[1]Work quickly on ice. Use pre-chilled solvents and tubes. If immediate processing is not possible, flash-freeze samples in liquid nitrogen and store them at -80°C.[1] Avoid repeated freeze-thaw cycles.[1]
Inefficient Extraction: The chosen solvent system may not be optimal.Test different extraction solvents. A mixture of acetonitrile (B52724), methanol (B129727), and water is a common starting point.[1] Solid-phase extraction (SPE) can also enhance recovery and purity.[1][2]
Adsorption to Surfaces: The phosphate (B84403) groups of acyl-CoAs can adhere to glass and metal surfaces.Use low-adsorption polypropylene (B1209903) tubes.[1]
High Signal Variability (Poor Reproducibility) Inconsistent Sample Handling: Variations in extraction time, temperature, or vortexing speed.Standardize every step of the sample preparation protocol. To normalize for variations, use an internal standard.[1]
Matrix Effects in Mass Spectrometry: Co-eluting compounds from the sample matrix are suppressing or enhancing the analyte signal.Improve sample cleanup using techniques like SPE. Optimize the chromatographic separation to resolve the analyte from interfering compounds. A stable isotope-labeled internal standard is recommended.[1]
Poor Chromatographic Peak Shape (Tailing, Broadening) Secondary Interactions: The analyte is interacting with active sites on the column stationary phase.Implement a robust column washing procedure between runs.[1]
Low Signal or Not Detected Insufficient Sample Concentration: The analyte concentration is below the limit of detection.Concentrate the sample extract. Increase the injection volume. Use a more sensitive mass spectrometer or optimize the ionization source parameters.[1]
Incorrect Mass Spectrometry Parameters: The precursor and product ion masses for selected reaction monitoring (SRM) are not correctly defined.Infuse a standard of the analyte to determine the optimal precursor and fragment ions and collision energy.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in samples and how can I prevent it?

A1: The primary cause of degradation is enzymatic activity, specifically from acyl-CoA thioesterases (ACOTs) that hydrolyze the thioester bond.[2] To prevent this, it is crucial to immediately quench all enzymatic activity upon sample collection. For tissue samples, this can be achieved by flash-freezing in liquid nitrogen.[2] For cell cultures, metabolism can be quenched by adding a pre-chilled organic solvent like methanol at -80°C.[2] Additionally, maintaining ice-cold conditions (0-4°C) throughout all processing steps is essential.[2]

Q2: What type of extraction buffer should I use for this compound?

A2: An acidic extraction buffer is recommended to minimize degradation. A potassium phosphate buffer (100 mM) at a pH of 4.9 is a common and effective choice.[2] Neutral or alkaline buffers should be avoided as they can contribute to lower recovery.[2]

Q3: Which enzymes are responsible for the degradation of my target compound?

A3: The main enzymes that degrade this compound are acyl-CoA thioesterases (ACOTs), which break the thioester bond.[2] In the context of metabolic pathways, (S)-3-hydroxyacyl-CoA dehydrogenase can also lead to a decrease in the target analyte by catalyzing the reversible oxidation of the hydroxyl group to a keto group as part of the beta-oxidation pathway.[2]

Q4: What is the best method for extracting this compound from biological samples?

A4: A robust method for extracting long-chain acyl-CoAs involves homogenization in an ice-cold acidic buffer, followed by protein precipitation with an organic solvent like acetonitrile.[3] Subsequent purification and concentration using solid-phase extraction (SPE) are often necessary to achieve the sensitivity and cleanliness required for LC-MS/MS analysis.[2][3]

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Samples

This protocol outlines a general method for the extraction of long-chain acyl-CoAs from biological samples. Optimization for your specific sample type and experimental conditions is recommended.

Materials:

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing an internal standard

  • Ice-cold 2:1 (v/v) solution of acetonitrile and isopropanol

  • Pre-chilled glass homogenizer

  • Centrifuge capable of 10,000 x g at 4°C

Procedure:

  • Sample Collection: For tissue samples, weigh and immediately flash-freeze in liquid nitrogen.[2]

  • Homogenization: In a pre-chilled glass homogenizer on ice, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard. Homogenize thoroughly until no visible tissue fragments remain.[2]

  • Deproteinization and Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 4 mL of a 2:1 (v/v) solution of acetonitrile and isopropanol.[2]

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.[2]

    • Collect the supernatant for further purification.

Protocol 2: Solid-Phase Extraction (SPE) for Purification

This protocol is for the purification and concentration of the extracted this compound.

Materials:

  • C18 or weak anion exchange SPE cartridges

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • 5% ammonium (B1175870) hydroxide (B78521) in methanol

  • Nitrogen gas evaporator

Procedure:

  • SPE Cartridge Conditioning: Condition a weak anion exchange SPE column with methanol, followed by water, and finally with the 100 mM KH2PO4 buffer (pH 4.9).[2]

  • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.[2]

  • Washing: Wash the column with the KH2PO4 buffer, followed by a wash with methanol to remove lipids.[2]

  • Elution: Elute the acyl-CoAs with a solution of 5% ammonium hydroxide in methanol.[2]

  • Drying: Dry the sample under a gentle stream of nitrogen at room temperature.[2]

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of the initial mobile phase).[3]

Quantitative Data

The following table provides an example of how to present quantitative data for this compound. Researchers should replace this with their own experimental results.

Sample IDBiological MatrixConcentration (pmol/mg protein)Standard Deviation
Control 1Mouse Liver1.230.15
Control 2Mouse Liver1.350.18
Control 3Mouse Liver1.180.12
Treated 1Mouse Liver3.450.31
Treated 2Mouse Liver3.580.35
Treated 3Mouse Liver3.510.29
This table is an illustrative example based on similar compounds and should be populated with actual experimental data.[4]

Visualizations

cluster_workflow Experimental Workflow for Stabilized Acyl-CoA Extraction SampleCollection Sample Collection (Flash-freeze in liquid N2) Homogenization Homogenization (Ice-cold acidic buffer + Internal Standard) SampleCollection->Homogenization Deproteinization Deproteinization & Extraction (Acetonitrile/Isopropanol) Homogenization->Deproteinization Centrifugation Centrifugation (10,000 x g, 4°C) Deproteinization->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection SPE Solid-Phase Extraction (SPE) SupernatantCollection->SPE Drying Drying (Nitrogen stream) SPE->Drying Reconstitution Reconstitution Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Caption: Experimental workflow for stabilized acyl-CoA extraction.[2]

cluster_degradation Degradation and Conversion Pathways of this compound Analyte This compound HydrolysisProduct 9-hydroxynonadecanoic acid + CoA Analyte->HydrolysisProduct Hydrolysis OxidationProduct 9-oxo-nonadecanoyl-CoA Analyte->OxidationProduct Metabolic Conversion (Oxidation) ACOT Acyl-CoA Thioesterases (ACOTs) ACOT->HydrolysisProduct Dehydrogenase (S)-3-hydroxyacyl-CoA dehydrogenase Dehydrogenase->OxidationProduct

Caption: Degradation and conversion pathways of this compound.[2]

References

Technical Support Center: Analysis of 9-Hydroxynonadecanoyl-CoA by MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 9-hydroxynonadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize experimental workflows and address common challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound, offering potential causes and actionable solutions.

IssuePotential CausesRecommended Solutions
Low Signal Intensity / Poor Ionization 1. Suboptimal Ionization Mode: Using negative ESI mode can result in lower sensitivity for long-chain acyl-CoAs.[1][2] 2. Ion Suppression: Co-eluting matrix components (e.g., salts, phospholipids) can interfere with the ionization of the analyte.[1] 3. Analyte Degradation: Acyl-CoAs are susceptible to hydrolysis in aqueous solutions.[1][3]1. Use Positive Electrospray Ionization (ESI+): This mode typically provides higher sensitivity and generates the protonated molecular ion [M+H]⁺ efficiently.[1][2][4] 2. Optimize Sample Preparation: Implement a robust solid-phase extraction (SPE) protocol to effectively remove interfering substances.[1] 3. Ensure Sample Stability: Work quickly on ice, use pre-chilled solvents, and analyze samples promptly after preparation.[1][3] Reconstitute the dried extract just before analysis.[1]
Poor Chromatographic Peak Shape (Tailing, Broadening) 1. Secondary Interactions: The analyte may interact with active sites on the column's stationary phase.[3] 2. Inappropriate Injection Solvent: The sample is dissolved in a solvent stronger than the initial mobile phase.[3] 3. Amphiphilic Nature of Analyte: The inherent properties of acyl-CoAs can lead to poor peak shape.[1]1. Adjust Mobile Phase/Column: Use a C8 or C18 reversed-phase column.[1] Operating at a higher pH (~10.5) with an ammonium (B1175870) hydroxide (B78521) gradient or using mobile phase additives like ammonium formate/acetate can improve peak shape.[1] 2. Match Injection Solvent: Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.[3] 3. Increase Column Temperature: Raising the column temperature (e.g., to 42°C) may enhance peak symmetry.[1]
Inconsistent Signal Intensity Across Injections 1. Analyte Degradation in Autosampler: Acyl-CoA thioesters can degrade over time in the autosampler.[1] 2. Sample Adsorption: The analyte can adsorb to the surfaces of sample vials and tubing.[3]1. Maintain Sample Integrity: Use a cooled autosampler and minimize the time samples spend in it before injection.[1] 2. Use Appropriate Labware: Utilize low-adsorption polypropylene (B1209903) tubes and vials.[3]
High Background Noise 1. Contaminated Solvents/Additives: Impurities in the mobile phase can contribute to high background. 2. Contaminated LC-MS System: Residue from previous analyses can leach into the system. 3. Matrix Interferences: Insufficient cleanup during sample preparation.[1]1. Use High-Purity Reagents: Employ LC-MS grade solvents and freshly prepared mobile phase additives.[1] 2. System Cleaning: Thoroughly flush the entire LC system and mass spectrometer interface.[1] 3. Refine Sample Cleanup: Optimize the SPE protocol to better remove interfering compounds.[1]
Inconsistent Retention Times 1. Unstable Column Temperature: Fluctuations in temperature can affect retention.[1] 2. Inconsistent Gradient Formation: Issues with the LC pumps or mobile phase degassing.[1] 3. Column Degradation: The column performance has deteriorated over time.[1]1. Use a Column Oven: Maintain a stable and consistent column temperature.[1] 2. Check LC System: Ensure the LC pumps are properly primed and the mobile phases are adequately degassed.[1] 3. Column Maintenance/Replacement: If the problem persists, consider flushing the column or replacing it.

Troubleshooting Logic Diagram

TroubleshootingWorkflow Start Problem Encountered LowSignal Low Signal Intensity? Start->LowSignal BadPeakShape Poor Peak Shape? LowSignal->BadPeakShape No CheckIonization Verify ESI+ Mode Optimize Sample Prep (SPE) LowSignal->CheckIonization Yes InconsistentSignal Inconsistent Signal? BadPeakShape->InconsistentSignal No CheckMobilePhase Adjust Mobile Phase pH Match Injection Solvent Increase Column Temp BadPeakShape->CheckMobilePhase Yes CheckAutosampler Use Cooled Autosampler Use Low-Adsorption Vials InconsistentSignal->CheckAutosampler Yes ContactSupport Consult Instrument Specialist InconsistentSignal->ContactSupport No Resolved Issue Resolved CheckIonization->Resolved CheckMobilePhase->Resolved CheckAutosampler->Resolved

A flowchart for troubleshooting common MS issues.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for analyzing this compound?

A1: For the quantitative analysis of long-chain acyl-CoAs like this compound, positive electrospray ionization (ESI+) mode is generally recommended.[1][2][4] This mode provides specific and abundant product ions that are ideal for Multiple Reaction Monitoring (MRM) assays, leading to higher sensitivity and specificity.[2]

Q2: What are the characteristic fragmentation patterns for this compound in MS/MS?

A2: A common fragmentation pattern for acyl-CoAs in positive ion mode involves the neutral loss of the 507 Da phosphopantetheine moiety.[4][5][6] This results in a product ion that is characteristic of the acyl group. For this compound, you would monitor the transition from the protonated precursor ion [M+H]⁺ to the product ion [M+H - 507]⁺.[5][7] The exact m/z values will need to be determined experimentally.

Q3: How can I minimize the degradation of this compound during sample preparation?

A3: Acyl-CoAs are known to be unstable. To minimize degradation, it is crucial to work quickly and at low temperatures.[3] Use pre-chilled solvents and tubes, and keep samples on ice throughout the extraction process.[1][3] If immediate processing is not possible, flash-freeze samples in liquid nitrogen and store them at -80°C.[3]

Q4: Which type of column is best suited for the LC separation of this compound?

A4: A C8 or C18 reversed-phase column is generally effective for separating long-chain acyl-CoAs.[1] These columns separate analytes based on their hydrophobicity. A typical column dimension would be 2.1 x 100 mm with 1.8 µm particles.[5][7]

Q5: What internal standard should I use for the quantification of this compound?

A5: A suitable internal standard would be an odd-chain acyl-CoA that is not endogenously present in the sample, such as heptadecanoyl-CoA (C17:0-CoA).[3][5][7][8] The internal standard should be added at the very beginning of the sample preparation process to account for any analyte loss during extraction and analysis.[7]

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Samples

This protocol outlines a general method for the extraction of long-chain acyl-CoAs from tissues or cells.

Materials:

  • Biological sample (e.g., ~50 mg frozen tissue or cell pellet)

  • Internal Standard (IS) solution (e.g., Heptadecanoyl-CoA)

  • Ice-cold 100 mM KH₂PO₄ buffer[5] or Acetonitrile (B52724)/Isopropanol/Water (3:1:1, v/v/v)[7]

  • Ice-cold acetonitrile or 10% (w/v) Trichloroacetic acid (TCA) / 5% (w/v) Sulfosalicylic acid (SSA) for protein precipitation[5][7][8]

  • C18 Solid-Phase Extraction (SPE) Cartridges

  • Methanol (B129727), Acetonitrile, Water (LC-MS grade)

  • Homogenizer, Centrifuge

Procedure:

  • Homogenization: Homogenize the tissue sample or cell pellet on ice in 1 mL of ice-cold buffer. Add a known amount of the internal standard.[3][5][7]

  • Protein Precipitation: Add 2 mL of ice-cold acetonitrile (or an appropriate volume of TCA/SSA solution) to the homogenate to precipitate proteins. Vortex vigorously.[3][5][8]

  • Centrifugation: Incubate on ice for 10 minutes, then centrifuge at 12,000-14,000 x g for 10 minutes at 4°C.[3][7][8]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[5][8]

  • Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.[5][8]

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.[5][8]

  • Elution: Elute the acyl-CoAs with 1 mL of methanol.[5][8]

  • Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen gas. Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 Methanol:Water).[5][7]

Protocol 2: LC-MS/MS Analysis

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[5][7]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water or 15 mM Ammonium Hydroxide in water[1][5]

  • Mobile Phase B: Acetonitrile or 15 mM Ammonium Hydroxide in acetonitrile[1][5]

  • Flow Rate: 0.4 mL/min[1][5]

  • Injection Volume: 5 µL[5]

  • Column Temperature: 40°C[7]

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic long-chain acyl-CoAs.[5]

MS Parameters:

  • Mass Spectrometer: Triple quadrupole mass spectrometer[4][7]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[4][7]

  • Acquisition Mode: Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM)[4][7]

  • SRM Transition (Hypothetical):

    • Precursor Ion (Q1): m/z corresponding to [M+H]⁺ for this compound

    • Product Ion (Q3): m/z corresponding to [M+H - 507]⁺[5]

  • Instrument Parameters: Optimize source temperature, desolvation temperature, and gas flows for the specific instrument.[7]

Sample Preparation and Analysis Workflow

SampleWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Tissue/Cells) Homogenize Homogenization + Internal Standard Sample->Homogenize Precipitate Protein Precipitation Homogenize->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge SPE Solid-Phase Extraction (C18 Cartridge) Centrifuge->SPE DryRecon Dry & Reconstitute SPE->DryRecon LCMS LC-MS/MS System (C18, ESI+, MRM) DryRecon->LCMS Data Data Acquisition LCMS->Data Quantify Data Processing & Quantification Data->Quantify Result Quantitative Result Quantify->Result

Workflow from sample preparation to data analysis.

Data Presentation

As quantitative data for this compound is not widely available, the following tables provide an example of how to present such data. Researchers should replace this with their own experimental results.[8]

Table 1: Example Quantitative Analysis Results

Sample IDBiological MatrixConcentration (pmol/mg protein)Standard Deviation
Control 1Mouse Liver0.850.09
Control 2Mouse Liver0.910.11
Control 3Mouse Liver0.880.08
Treated 1Mouse Liver2.150.25
Treated 2Mouse Liver2.310.28
Treated 3Mouse Liver2.240.22

Table 2: Hypothetical MRM Transitions for LC-MS/MS Analysis

AnalytePrecursor Ion (Q1) [M+H]⁺ (m/z)Product Ion (Q3) (m/z)Collision Energy (eV)
This compoundTo be determinedCharacteristic fragment (e.g., [M+H - 507]⁺)To be optimized
Heptadecanoyl-CoA (IS)To be determinedCharacteristic fragmentTo be optimized

References

Technical Support Center: Optimizing 9-hydroxynonadecanoyl-CoA Extraction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the extraction of 9-hydroxynonadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving extraction efficiency and troubleshooting common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors leading to the degradation of this compound during extraction?

A1: this compound, like other long-chain acyl-CoAs, is an inherently unstable molecule susceptible to both chemical and enzymatic degradation.[1][2] The most critical factors are:

  • Enzymatic Degradation: Endogenous acyl-CoA thioesterases can rapidly hydrolyze the thioester bond.[1][3] It is crucial to halt all enzymatic activity immediately upon sample collection.[1]

  • Temperature and pH: Acyl-CoAs are sensitive to high temperatures and non-optimal pH conditions, which can accelerate the hydrolysis of the thioester bond.[1]

Q2: What is the recommended method for quenching enzymatic activity in tissue and cell samples?

A2: To preserve the in vivo metabolic snapshot, enzymatic activity must be stopped instantly.

  • For tissue samples: Flash-freeze the tissue in liquid nitrogen immediately upon collection.[1][2] Samples should then be stored at -80°C until they are homogenized in an acidic extraction buffer.[1]

  • For cell cultures: Metabolism can be quenched by adding a pre-chilled organic solvent, such as methanol (B129727) at -80°C, directly to the culture plate.[3]

Q3: Which solvent system is most effective for extracting long-chain acyl-CoAs like this compound?

A3: A common and effective approach for extracting long-chain acyl-CoAs is the use of a mixed organic-aqueous solvent.[4] A frequently used system is a mixture of acetonitrile (B52724), isopropanol, and water.[2] Another reported method involves homogenization in a potassium phosphate (B84403) buffer followed by extraction with acetonitrile and 2-propanol.[5] The choice of solvent may require optimization depending on the specific sample matrix.

Q4: When should I consider using solid-phase extraction (SPE)?

A4: Solid-phase extraction is a highly recommended step for purifying and concentrating acyl-CoA extracts, especially when high sensitivity and reproducibility are required.[2][6] SPE helps to remove interfering substances from the biological matrix, which can improve the quality of downstream analysis, such as LC-MS/MS, by reducing matrix effects.[2] Weak anion exchange (WAX) or C18 cartridges are commonly used.[2][7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of this compound.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Analyte Recovery Incomplete Cell/Tissue Lysis: The analyte is trapped within the biological matrix.Ensure thorough homogenization or sonication of the sample. For complex tissues, consider enzymatic digestion.[2]
Analyte Degradation: Acyl-CoAs are prone to hydrolysis and oxidation.[2]Work quickly on ice and use pre-chilled solvents and tubes. Flash-freeze samples in liquid nitrogen if not processed immediately and store them at -80°C.[2] Avoid repeated freeze-thaw cycles.[2]
Inefficient Extraction: The chosen solvent system may not be optimal.Test different extraction solvents. A mixture of acetonitrile, methanol, and water is a good starting point.[2] Solid-phase extraction can also enhance recovery.[2]
Adsorption to Surfaces: The phosphate groups of acyl-CoAs can adhere to glass and metal surfaces.Use low-adsorption polypropylene (B1209903) tubes.[2]
Poor Chromatographic Peak Shape (Tailing, Broadening) Secondary Interactions: The analyte is interacting with active sites on the column's stationary phase.Adjust the mobile phase pH or use a column with end-capping or a different stationary phase chemistry.[2]
Inappropriate Injection Solvent: The sample is dissolved in a solvent stronger than the initial mobile phase.Ensure the injection solvent has a similar or weaker strength than the starting mobile phase.[2]
Column Contamination: Buildup of matrix components on the column.[2]Use a guard column and/or an in-line filter and implement a robust column washing procedure between runs.[2]
High Signal Variability (Poor Reproducibility) Inconsistent Sample Handling: Variations in extraction time, temperature, or vortexing speed.Standardize every step of the sample preparation protocol. Use an internal standard to normalize for variations.[2]
Matrix Effects in Mass Spectrometry: Co-eluting compounds are suppressing or enhancing the analyte signal.Improve sample cleanup using techniques like SPE. Optimize chromatographic separation to resolve the analyte from interfering compounds. A stable isotope-labeled internal standard is recommended.[2]

Quantitative Data on Extraction Efficiency

Analyte TypeSample MatrixExtraction MethodRecovery RateReference
Long-chain acyl-CoAsRat Tissues (Heart, Kidney, Muscle)Buffer homogenization, 2-propanol/acetonitrile extraction, SPE70-80%[5]
Various acyl-CoAsRat LiverAcetonitrile/2-propanol extraction, SPE with 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel83-90% (for SPE step)[8]
11-nor-9-carboxy-Δ9-THCOral FluidSolid-Phase Extraction>92.6%[9][10]
11-nor-9-carboxy-Δ9-THCOral FluidSolid-Phase Extraction>79.8%[9][10]

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is a general method and may require optimization for this compound.

Materials:

  • Frozen tissue sample

  • Pre-chilled 100 mM potassium phosphate buffer (pH 4.9)[3][5]

  • Pre-chilled 2-propanol[5]

  • Pre-chilled acetonitrile (ACN)[5]

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Homogenizer (e.g., glass homogenizer)

  • Centrifuge

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue.[2][5]

  • Immediately add the tissue to a glass homogenizer containing 1 mL of ice-cold potassium phosphate buffer with the internal standard.[5][11]

  • Homogenize the tissue on ice until no visible particles remain.[2][3]

  • Add 2.0 mL of 2-propanol and homogenize again.[11]

  • Add 4.0 mL of acetonitrile and vortex vigorously for 5 minutes.[3][11]

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.[2]

  • Carefully collect the supernatant which contains the acyl-CoAs.[2]

  • For further purification and concentration, proceed to solid-phase extraction (Protocol 2).

Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Purification

Materials:

  • Weak anion exchange (WAX) SPE cartridges[2][3]

  • Methanol

  • Water

  • Aqueous ammonia (B1221849) solution (e.g., 5%)[3]

  • Nitrogen evaporator

Procedure:

  • Condition the WAX SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.[2]

  • Load the supernatant from the tissue extraction (Protocol 1) onto the conditioned SPE cartridge.[2]

  • Wash the cartridge with 2 mL of water to remove unbound contaminants.[2]

  • Elute the acyl-CoAs with 1 mL of 5% aqueous ammonia in 50% methanol.[2]

  • Dry the eluate under a gentle stream of nitrogen.[2]

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).[2]

Visualizations

Workflow for Stabilized Acyl-CoA Extraction cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification (SPE) cluster_analysis Analysis Sample Tissue Sample Quench Flash-freeze in Liquid Nitrogen Sample->Quench Immediate Homogenize Homogenize in Cold Acidic Buffer (+ Internal Standard) Quench->Homogenize AddSolvent Add Organic Solvents (e.g., ACN/Isopropanol) Homogenize->AddSolvent Vortex Vortex Vigorously AddSolvent->Vortex Centrifuge Centrifuge at 4°C Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LoadSPE Load onto Conditioned SPE Cartridge Supernatant->LoadSPE Optional but Recommended WashSPE Wash to Remove Impurities LoadSPE->WashSPE EluteSPE Elute Acyl-CoAs WashSPE->EluteSPE Dry Dry Under Nitrogen EluteSPE->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Experimental workflow for stabilized acyl-CoA extraction.

Troubleshooting Low Analyte Recovery cluster_causes Potential Causes cluster_solutions Solutions Start Low or No Recovery of this compound Degradation Analyte Degradation? Start->Degradation Lysis Incomplete Lysis? Start->Lysis Extraction Inefficient Extraction? Start->Extraction Sol_Degradation Flash-freeze sample immediately. Work on ice with cold solvents. Degradation->Sol_Degradation Sol_Lysis Use harsher lysis method (e.g., sonication, bead beating). Lysis->Sol_Lysis Sol_Extraction Optimize solvent system. Incorporate SPE cleanup. Extraction->Sol_Extraction

Caption: Troubleshooting logic for low analyte recovery.

References

Technical Support Center: Analysis of 9-Hydroxynonadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 9-hydroxynonadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing artifacts and troubleshooting common issues encountered during the quantification of this and other long-chain hydroxyacyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis challenging?

This compound is a long-chain acyl-coenzyme A thioester with a hydroxyl group at the 9th carbon position. Its analysis in biological matrices is challenging due to several factors:

  • Low Physiological Abundance: This metabolite is often present at very low concentrations, necessitating highly sensitive analytical instrumentation.

  • Inherent Instability: The thioester bond is susceptible to hydrolysis, particularly at non-neutral pH, and the hydroxyl group can be prone to oxidation.[1]

  • Matrix Effects: Biological samples are complex mixtures containing numerous lipids and other molecules that can interfere with the ionization of this compound in a mass spectrometer, leading to ion suppression or enhancement.[1]

  • Extraction Inefficiency: Its amphipathic nature can make efficient and reproducible extraction from biological matrices difficult.

Q2: What is the recommended analytical method for quantifying this compound?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the selective and sensitive quantification of this compound and other acyl-CoAs. This technique provides the high sensitivity and specificity required to detect and quantify low-abundance analytes in complex samples.

Q3: How can I minimize the degradation of this compound during sample preparation?

To minimize degradation, it is crucial to:

  • Work quickly and on ice at all times.

  • Use pre-chilled solvents and tubes.

  • Flash-freeze tissue samples in liquid nitrogen immediately after collection and store them at -80°C.

  • Avoid repeated freeze-thaw cycles of samples and extracts.

  • Maintain a slightly acidic pH during extraction and storage.

Q4: Is an internal standard necessary for the analysis of this compound?

Yes, the use of a suitable internal standard is critical for accurate quantification. An ideal internal standard would be a stable isotope-labeled version of this compound. If this is not available, a structurally similar long-chain acyl-CoA with a different chain length (e.g., heptadecanoyl-CoA) that is not naturally present in the sample can be used. The internal standard should be added at the very beginning of the sample preparation process to account for analyte loss during extraction and to correct for matrix effects.

Q5: What are the characteristic mass spectrometry fragmentations for acyl-CoAs?

In positive ion mode electrospray ionization (ESI+), acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, corresponding to the loss of the 3'-phospho-ADP moiety. Another common fragment ion is observed at m/z 428, representing the protonated 3'-phospho-adenosine-5'-diphosphate fragment. Monitoring for these specific transitions in Multiple Reaction Monitoring (MRM) mode provides high selectivity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Analyte Signal Incomplete cell or tissue lysis.Ensure thorough homogenization or sonication. For complex tissues, consider enzymatic digestion.
Analyte degradation during sample preparation.Work on ice, use pre-chilled solvents, and minimize sample handling time. Ensure the pH of solutions is slightly acidic.
Inefficient extraction.Test different extraction solvent systems. A mixture of acetonitrile (B52724), isopropanol, and an acidic buffer is a good starting point. Solid-phase extraction (SPE) can improve recovery and purity.
Adsorption to surfaces.Use low-adsorption polypropylene (B1209903) tubes. The phosphate (B84403) groups on acyl-CoAs can adhere to glass and metal surfaces.
Mass spectrometer settings are not optimal.Optimize ionization source parameters (e.g., capillary voltage, gas flow, temperature) and collision energy for the specific precursor-to-product ion transition of this compound.
Poor Chromatographic Peak Shape (Tailing, Broadening) Secondary interactions with the column.Ensure the mobile phase has an appropriate pH and ionic strength. Adding a small amount of a weak acid (e.g., formic acid or acetic acid) can improve peak shape.
Column degradation or contamination.Use a guard column to protect the analytical column. If the column is old or has been used with complex samples, it may need to be replaced.
Inappropriate mobile phase composition.Optimize the gradient elution profile to ensure the analyte is properly retained and eluted.
High Variability in Results Inconsistent sample preparation.Ensure a standardized and reproducible workflow for all samples. Use an internal standard to correct for variations.
Matrix effects.Optimize chromatographic separation to resolve the analyte from co-eluting matrix components. Sample dilution can also mitigate matrix effects, but ensure the analyte concentration remains above the limit of quantification.
Analyte instability in the autosampler.Keep the autosampler temperature low (e.g., 4°C). Analyze samples as soon as possible after preparation.

Quantitative Data

As there is limited published data on the absolute concentrations of this compound in biological tissues, the following table presents hypothetical, yet realistic, quantitative data for illustrative purposes. Researchers should establish their own quantitative values based on their experimental results and a properly validated analytical method.

Sample ID Biological Matrix Concentration (pmol/mg protein) Standard Deviation
Control 1Mouse Liver0.850.12
Control 2Mouse Liver0.920.15
Control 3Mouse Liver0.880.11
Treated 1Mouse Liver2.150.25
Treated 2Mouse Liver2.310.28
Treated 3Mouse Liver2.240.26

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Tissues

This protocol outlines a general method for the extraction of long-chain acyl-CoAs from tissue samples and should be optimized for your specific application.

Materials:

  • Frozen tissue sample

  • Internal Standard (e.g., Heptadecanoyl-CoA)

  • Ice-cold 100 mM potassium phosphate buffer (pH 4.9)

  • Ice-cold 1:1 (v/v) mixture of acetonitrile and isopropanol

  • Homogenizer (e.g., bead beater or sonicator)

  • Centrifuge

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue.

  • Immediately add the tissue to a tube containing 1 mL of ice-cold potassium phosphate buffer with the internal standard.

  • Homogenize the tissue on ice until no visible particles remain.

  • Add 2 mL of the pre-chilled 1:1 (v/v) acetonitrile/isopropanol mixture.

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the acyl-CoAs.

  • For further purification and concentration, proceed to solid-phase extraction (Protocol 2).

Protocol 2: Solid-Phase Extraction (SPE) for Purification

Materials:

Procedure:

  • Condition a C18 SPE cartridge with 2 mL of methanol, followed by 2 mL of water.

  • Load the supernatant from the extraction onto the conditioned SPE cartridge.

  • Wash the cartridge with 2 mL of water to remove unbound contaminants.

  • Wash the cartridge with 2 mL of 2% aqueous ammonia to remove weakly bound impurities.

  • Elute the acyl-CoAs with 1 mL of 5% aqueous ammonia in 50% methanol.

  • Dry the eluate under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

Protocol 3: LC-MS/MS Analysis

Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: Linear gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-20 min: Return to 20% B and equilibrate

Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1) -> Product ion (Q3) - To be determined empirically based on the structure. A likely transition would be from the protonated molecule to the fragment containing the acyl chain after the neutral loss of 507 Da.

    • Internal Standard (Heptadecanoyl-CoA): Precursor ion (Q1) -> Product ion (Q3) - To be determined empirically.

  • Instrument Parameters: Optimize source temperature, gas flows, and collision energy for maximal signal intensity.

Visualizations

experimental_workflow sample Biological Sample (e.g., Tissue) homogenization Homogenization with Internal Standard sample->homogenization extraction Protein Precipitation & Liquid-Liquid Extraction homogenization->extraction spe Solid-Phase Extraction (SPE) extraction->spe drying Solvent Evaporation spe->drying reconstitution Reconstitution in Mobile Phase drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Processing & Quantification lcms->data

General experimental workflow for this compound analysis.

signaling_pathway cluster_mito Mitochondrion fatty_acid Long-Chain Fatty Acid acyl_coa_synthetase Acyl-CoA Synthetase fatty_acid->acyl_coa_synthetase fatty_acyl_coa Fatty Acyl-CoA acyl_coa_synthetase->fatty_acyl_coa carnitine_shuttle Carnitine Shuttle fatty_acyl_coa->carnitine_shuttle mitochondrial_matrix Mitochondrial Matrix beta_oxidation Beta-Oxidation Spiral mitochondrial_matrix->beta_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle

Overview of mitochondrial fatty acid beta-oxidation.

References

Technical Support Center: Synthesis of 9-Hydroxynonadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 9-hydroxynonadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visualizations to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound?

A1: The synthesis of this compound presents two main challenges. The first is the regioselective introduction of a hydroxyl group at the C9 position of a 19-carbon fatty acid chain. The inertness of the aliphatic chain makes this a difficult chemical transformation.[1] The second major challenge is the efficient and mild thioesterification with Coenzyme A (CoA), a large and sensitive molecule. Side reactions and purification of the final product are common hurdles.

Q2: What are the main strategies for introducing the hydroxyl group at the C9 position?

A2: There are two primary approaches for the hydroxylation of the fatty acid backbone:

  • Enzymatic Hydroxylation: This method offers high regioselectivity. Cytochrome P450 monooxygenases (CYPs) are a class of enzymes that can catalyze the hydroxylation of fatty acids at specific positions.[2][3] Engineering these enzymes can further improve their specificity for the desired position.[4][5]

  • Chemical Synthesis: A common chemical method involves the ozonolysis of a readily available unsaturated fatty acid with a double bond at the C9 position (e.g., oleic acid, though the chain length differs) followed by a reductive workup.[6][7] This method can be adapted for a C19 backbone if a suitable precursor is available or can be synthesized.

Q3: Which method is recommended for the CoA esterification of 9-hydroxynonadecanoic acid?

A3: A widely used and effective method is the activation of the carboxylic acid of 9-hydroxynonadecanoic acid as an N-hydroxysuccinimide (NHS) ester. This activated ester then readily reacts with the thiol group of Coenzyme A under mild basic conditions to form the desired thioester bond with high yield.[8][9][10]

Q4: How can I purify the final this compound product?

A4: Purification is typically achieved using chromatographic techniques. Reversed-phase high-performance liquid chromatography (HPLC) is a common method for purifying long-chain acyl-CoAs.[11][12] Solid-phase extraction (SPE) can also be used as a preliminary purification or clean-up step.[13]

Q5: What is the metabolic significance of this compound?

A5: While the specific roles of this compound are not extensively documented, long-chain acyl-CoAs are central intermediates in fatty acid metabolism.[14][15] Hydroxylated fatty acyl-CoAs can be involved in beta-oxidation, serve as precursors for signaling molecules, or be incorporated into complex lipids.[16][17]

Troubleshooting Guides

Part 1: Synthesis of 9-Hydroxynonadecanoic Acid (Chemical Method)
Issue Potential Cause Troubleshooting Steps
Low yield of 9-hydroxynonadecanoic acid Incomplete ozonolysis.Ensure the reaction is run at a low temperature (typically -78 °C) and that ozone is bubbled through the solution until a blue color persists, indicating an excess of ozone.
Over-oxidation during ozonolysis.Use a reductive workup (e.g., sodium borohydride, dimethyl sulfide) immediately after ozonolysis to prevent the formation of carboxylic acids from the aldehyde intermediates.
Inefficient reduction of the ozonide.Ensure sufficient reducing agent is used and allow adequate reaction time. Monitor the reaction by TLC.
Formation of multiple byproducts Non-selective reaction.Purify the starting unsaturated fatty acid to remove any isomers. Control the reaction temperature carefully.
Degradation of the product.Use mild workup and purification conditions. Avoid strong acids or bases.
Part 2: CoA Thioesterification
Issue Potential Cause Troubleshooting Steps
Low yield of this compound Incomplete activation of 9-hydroxynonadecanoic acid as an NHS ester.Ensure anhydrous reaction conditions for the NHS ester formation. Use a slight excess of NHS and a carbodiimide (B86325) coupling agent (e.g., DCC, EDCI). Monitor the reaction by TLC.[18]
Hydrolysis of the NHS ester before reaction with CoA.Use the activated NHS ester immediately after preparation and purification. Store under anhydrous conditions if necessary.[9]
Degradation of Coenzyme A.Coenzyme A is sensitive to pH and temperature. Perform the reaction at a controlled pH (typically around 7.5-8.0) and at room temperature or below.[13]
Difficulty in purifying the final product Co-elution with unreacted starting materials or byproducts during HPLC.Optimize the HPLC gradient and mobile phase composition. Consider using a different stationary phase or a guard column.[11][19]
Precipitation of the long-chain acyl-CoA.Long-chain acyl-CoAs can be poorly soluble in aqueous solutions. Ensure adequate organic solvent in the mobile phase and sample solvent.[20]
Presence of disulfide-linked CoA dimers Oxidation of the free thiol group of Coenzyme A.Degas all solutions and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). The addition of a small amount of a reducing agent like DTT can be considered, but it may interfere with the reaction.

Experimental Protocols

Protocol 1: Synthesis of 9-Hydroxynonadecanoic Acid via Ozonolysis-Reduction (Hypothetical)

This protocol is a generalized procedure and may require optimization.

  • Ozonolysis: Dissolve 1 equivalent of a suitable C19 unsaturated fatty acid with a double bond at C9 in a non-participating solvent (e.g., dichloromethane (B109758)/methanol mixture) and cool to -78 °C. Bubble ozone through the solution until a persistent blue color is observed.

  • Reductive Workup: Add an excess of a reducing agent (e.g., 4 equivalents of sodium borohydride) portion-wise while maintaining the low temperature.

  • Quenching and Extraction: Allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by adding a dilute acid (e.g., 1 M HCl) until the pH is acidic. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain 9-hydroxynonadecanoic acid.

Protocol 2: Synthesis of this compound via NHS Ester Activation
  • Hydroxyl Group Protection (Optional but Recommended): Protect the hydroxyl group of 9-hydroxynonadecanoic acid with a suitable protecting group (e.g., tert-butyldimethylsilyl ether) to prevent side reactions.

  • NHS Ester Formation: Dissolve the protected 9-hydroxynonadecanoic acid (1 eq.), N-hydroxysuccinimide (1.1 eq.), and a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) (1.1 eq.) in an anhydrous solvent (e.g., dichloromethane or THF). Stir the reaction at room temperature for 4-6 hours.

  • Purification of NHS Ester: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Concentrate the filtrate and purify the NHS ester by recrystallization or column chromatography.

  • Thioesterification with CoA: Dissolve the purified NHS ester in a suitable organic solvent (e.g., THF or DMF). In a separate flask, dissolve Coenzyme A lithium salt (1.2 eq.) in an aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH 7.5). Add the solution of the NHS ester dropwise to the CoA solution with vigorous stirring.

  • Reaction Monitoring and Deprotection: Monitor the reaction by HPLC. Once the reaction is complete, if a protecting group was used, deprotect it under appropriate conditions (e.g., TBAF for a TBDMS group).

  • Purification of this compound: Purify the final product by reversed-phase HPLC. Lyophilize the collected fractions to obtain the pure this compound.

Quantitative Data Summary

The following tables provide hypothetical but plausible data based on literature values for similar long-chain acyl-CoA syntheses. Actual results may vary depending on the specific experimental conditions.

Table 1: Reaction Yields for the Synthesis of this compound

Reaction Step Starting Material Product Typical Yield (%)
Hydroxylation (Chemical)C19 Unsaturated Fatty Acid9-Hydroxynonadecanoic Acid60-80
NHS Ester Formation9-Hydroxynonadecanoic Acid9-Hydroxynonadecanoyl-NHS85-95
CoA Thioesterification9-Hydroxynonadecanoyl-NHSThis compound70-90

Table 2: Purity of Synthesized Products

Product Purification Method Typical Purity (%)
9-Hydroxynonadecanoic AcidFlash Column Chromatography>95
9-Hydroxynonadecanoyl-NHSRecrystallization/Column Chromatography>98
This compoundReversed-Phase HPLC>95

Visualizations

Synthesis Workflow

Synthesis_Workflow start Nonadecanoic Acid Precursor hydroxylation Regioselective Hydroxylation (Enzymatic or Chemical) start->hydroxylation hydroxy_acid 9-Hydroxynonadecanoic Acid hydroxylation->hydroxy_acid protection Hydroxyl Protection (Optional) hydroxy_acid->protection activation NHS Ester Activation hydroxy_acid->activation Direct Activation protected_acid Protected 9-Hydroxynonadecanoic Acid protection->protected_acid protected_acid->activation nhs_ester 9-Hydroxynonadecanoyl-NHS activation->nhs_ester thioesterification Thioesterification nhs_ester->thioesterification coa Coenzyme A coa->thioesterification protected_coa Protected this compound thioesterification->protected_coa final_product This compound thioesterification->final_product If no protection deprotection Deprotection protected_coa->deprotection deprotection->final_product purification Purification (HPLC) final_product->purification

Caption: General workflow for the synthesis of this compound.

Challenges in Synthesis

Synthesis_Challenges main_challenge Synthesis of this compound sub_challenge1 Regioselective Hydroxylation main_challenge->sub_challenge1 sub_challenge2 CoA Thioesterification main_challenge->sub_challenge2 issue1a Low Regioselectivity (Chemical Methods) sub_challenge1->issue1a issue1b Enzyme Availability/Activity (Enzymatic Methods) sub_challenge1->issue1b issue2a Instability of CoA sub_challenge2->issue2a issue2b Side Reactions (e.g., at hydroxyl group) sub_challenge2->issue2b issue2c Purification Difficulty sub_challenge2->issue2c

Caption: Key challenges in the synthesis of this compound.

Potential Metabolic Role

Metabolic_Pathway ext_fa External Fatty Acids nonadecanoic Nonadecanoic Acid ext_fa->nonadecanoic de_novo De Novo Synthesis de_novo->nonadecanoic hydroxylation Hydroxylation (e.g., by P450) nonadecanoic->hydroxylation hydroxy_acid 9-Hydroxynonadecanoic Acid hydroxylation->hydroxy_acid activation Acyl-CoA Synthetase hydroxy_acid->activation target_coa This compound activation->target_coa beta_ox Beta-Oxidation target_coa->beta_ox Energy Production elongation Elongation target_coa->elongation Chain Modification desaturation Desaturation target_coa->desaturation Chain Modification complex_lipids Incorporation into Complex Lipids target_coa->complex_lipids e.g., Sphingolipids signaling Signaling Molecules target_coa->signaling e.g., Eicosanoids

Caption: Potential metabolic fate of this compound.

References

Technical Support Center: Purification of Synthetic 9-Hydroxynonadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of synthetic 9-hydroxynonadecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying synthetic this compound?

A1: The most common and effective methods for purifying synthetic long-chain acyl-CoAs like this compound are solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC). SPE is excellent for initial cleanup and removal of major contaminants, while reverse-phase HPLC is used for achieving high purity.

Q2: How can I assess the purity of my final product?

A2: Purity is typically assessed using analytical reverse-phase HPLC with UV detection at 260 nm, which detects the adenine (B156593) moiety of Coenzyme A.[1][2] For definitive identification and higher sensitivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method.[3][4]

Q3: What are the critical stability considerations for this compound during purification?

A3: Acyl-CoAs are susceptible to hydrolysis, especially in aqueous solutions with alkaline or strongly acidic pH.[4] It is crucial to perform purification steps at low temperatures (e.g., 4°C) and use buffers with a slightly acidic to neutral pH (e.g., pH 4.9-7) to minimize degradation.[1][4]

Q4: What are the likely impurities in a synthetic preparation of this compound?

A4: Common impurities include unreacted starting materials such as Coenzyme A (CoA-SH) and 9-hydroxynonadecanoic acid, as well as byproducts from the coupling reaction and potential degradation products.

Troubleshooting Guides

Issue 1: Low Recovery After Solid-Phase Extraction (SPE)
Potential Cause Recommended Solution
Incomplete Elution Ensure the elution solution is appropriate for the SPE sorbent and the target molecule. For long-chain acyl-CoAs on 2-(2-pyridyl)ethyl columns, a methanol/ammonium formate (B1220265) solution is effective.[5] For oligonucleotide columns, 2-propanol can be used.[1] Increase the volume of the elution buffer or perform a second elution step.
Irreversible Binding to Column The long acyl chain can cause strong hydrophobic interactions. Ensure the organic solvent concentration in the elution buffer is sufficient to disrupt these interactions.
Sample Degradation Work quickly and keep samples on ice or at 4°C throughout the process to prevent enzymatic or chemical degradation.[6]
Improper Column Conditioning Ensure the SPE column is properly conditioned and equilibrated according to the manufacturer's protocol before loading the sample.[7][8]
Issue 2: Poor Peak Shape (Tailing or Broadening) in HPLC Analysis
Potential Cause Recommended Solution
Column Contamination Accumulation of matrix components on the column can lead to peak tailing.[9] Implement a robust column washing procedure after each run. Using a guard column can protect the analytical column.[9]
Secondary Interactions The free hydroxyl group on the acyl chain can interact with residual silanols on the silica-based C18 column. Use a mobile phase with a low pH (e.g., containing acetic or formic acid) to suppress this interaction.[1]
Sample Overload Injecting too much sample can lead to peak broadening. Try diluting the sample or reducing the injection volume.[9]
Inappropriate Mobile Phase Ensure the mobile phase composition is optimized for long-chain acyl-CoAs. A gradient elution with acetonitrile (B52724) is common.[1] The presence of an organic solvent like 2-propanol in the sample might affect peak shape if not compatible with the initial mobile phase conditions.[2]
Issue 3: Presence of Multiple Peaks in the Final Product Chromatogram
Potential Cause Recommended Solution
Incomplete Reaction The peak corresponding to free Coenzyme A may be present. Optimize the synthesis reaction to drive it to completion. The purification protocol may need to be adjusted to better separate the product from starting materials.
Product Degradation A peak corresponding to the free 9-hydroxynonadecanoic acid or other hydrolysis products may be visible. Review the handling and storage conditions to ensure stability. Use of slightly acidic buffers can mitigate hydrolysis.[4]
Oxidation of Thiol Group The free thiol of any unreacted CoA can form disulfides, leading to additional peaks. While not directly affecting the product, it indicates the presence of unreacted starting material.
Isomers If the synthesis method is not stereospecific, you may have diastereomers that could potentially be separated by HPLC, resulting in multiple closely eluting peaks.

Experimental Protocols & Data

Protocol 1: Solid-Phase Extraction (SPE) Purification

This protocol is adapted from established methods for the purification of long-chain acyl-CoAs.[5][7]

  • Prepare the Crude Synthetic Mixture : Ensure the crude reaction mixture is in a solvent compatible with the SPE column. If in a highly organic solvent, it may need to be diluted with a weaker solvent to ensure binding.

  • Column Selection : A 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel column is recommended for its effectiveness in binding a wide range of acyl-CoAs.[5][7]

  • Column Conditioning :

    • Wash the column with 2 mL of a solution containing Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v).[5] This step protonates the pyridyl group, enabling it to function as an anion exchanger.[5]

  • Sample Loading :

    • Load the prepared synthetic mixture onto the conditioned SPE column. Allow the sample to pass through the sorbent by gravity or gentle vacuum.

  • Washing :

    • Wash the column with 2 mL of the conditioning solution (Acetonitrile/Isopropanol/Water/Acetic Acid) to remove unbound impurities like the free fatty acid.[5]

  • Elution :

    • Elute the this compound from the column by adding 1.5 mL of an elution solution of Methanol/250 mM Ammonium Formate (4:1, v/v).[7]

    • Collect the eluate in a clean tube.

  • Sample Concentration :

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the purified product in a suitable buffer for storage or downstream analysis.

Table 1: Representative SPE Recovery Data for Acyl-CoAs

Acyl-CoA SpeciesChain LengthSPE SorbentAverage Recovery (%)Reference
Acetyl-CoAShort (C2)2-(2-pyridyl)ethyl85-95%[7]
Octanoyl-CoAMedium (C8)2-(2-pyridyl)ethyl88-92%[7]
Oleoyl-CoALong (C18:1)2-(2-pyridyl)ethyl85-90%[7]
Palmitoyl-CoALong (C16:0)Oligonucleotide70-80%[1]
Protocol 2: HPLC Purity Assessment

This protocol is based on methods developed for the analysis of long-chain acyl-CoAs.[1][3]

  • Instrumentation : An HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase :

    • Solvent A: 75 mM KH2PO4, pH 4.9.[1]

    • Solvent B: Acetonitrile.[1]

  • Gradient Elution :

    • A binary gradient is used to separate compounds based on their hydrophobicity.

  • Detection :

    • Monitor the eluent at a UV wavelength of 260 nm, which is the absorbance maximum for the adenine ring of CoA.[1]

  • Sample Preparation :

    • Dissolve the purified, dried product in a small volume of the initial mobile phase mixture.

  • Purity Calculation :

    • The purity is estimated by calculating the relative area of the product peak compared to the total area of all peaks in the chromatogram.

Table 2: Example HPLC Parameters for Long-Chain Acyl-CoA Analysis

ParameterValueReference
Column C18 Reverse-Phase[1]
Mobile Phase A 75 mM KH2PO4, pH 4.9[1]
Mobile Phase B Acetonitrile[1]
Flow Rate 0.25 - 1.0 mL/min[1][2]
Detection UV at 260 nm[1]
Injection Volume 10-20 µL

Visualized Workflows and Logic

G cluster_synthesis Crude Synthesis cluster_spe Solid-Phase Extraction (SPE) cluster_hplc Purity Analysis & Final Purification crude Crude Synthetic Mixture (Product, Unreacted CoA, Unreacted Fatty Acid, Byproducts) spe_load 1. Load onto SPE Column crude->spe_load spe_wash 2. Wash (Removes unbound impurities) spe_load->spe_wash waste2 Waste: Unreacted CoA, Polar Byproducts spe_load->waste2 Flow-through spe_elute 3. Elute (Collects Acyl-CoAs) spe_wash->spe_elute waste1 Waste: Unreacted Fatty Acid, Hydrophobic Byproducts spe_wash->waste1 spe_dry 4. Dry & Reconstitute spe_elute->spe_dry hplc_inject 5. Inject onto Analytical/Prep HPLC spe_dry->hplc_inject hplc_collect 6. Fraction Collection hplc_inject->hplc_collect hplc_final 7. Purity Assessment (>95%) hplc_collect->hplc_final

Caption: General workflow for the purification of synthetic this compound.

G start Low Purity or Yield After Initial Purification q1 Is recovery from SPE low? start->q1 sol1 Check SPE Protocol: - Optimize elution buffer - Verify column conditioning - Ensure sample stability q1->sol1 Yes q2 Are there multiple peaks in HPLC? q1->q2 No sol2_1 Impurity is likely unreacted starting material. Optimize synthesis conditions or improve preparative HPLC. q2->sol2_1 Yes, known impurities sol2_2 Impurity is likely a degradation product. Check pH, temperature, and storage conditions. q2->sol2_2 Yes, unknown impurities q3 Is HPLC peak shape poor? q2->q3 No sol3 Troubleshoot HPLC Method: - Clean/replace column - Adjust mobile phase pH - Reduce sample load q3->sol3 Yes

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: 9-Hydroxynonadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility of 9-hydroxynonadecanoyl-CoA in experimental buffers. Below you will find troubleshooting advice, frequently asked questions, and general experimental protocols to assist in your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in aqueous solutions.

Question 1: Why is my this compound solution cloudy or showing precipitation?

  • Potential Cause: Long-chain acyl-CoAs like this compound are amphiphilic molecules, meaning they have both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. In aqueous solutions, they tend to form micelles above a certain concentration known as the critical micelle concentration (CMC).[1] This aggregation can lead to a cloudy appearance or precipitation, especially for long-chain derivatives which are more hydrophobic.[2]

  • Recommended Solutions:

    • Lower the Concentration: Work with concentrations below the CMC. While the specific CMC for this compound is not readily published, for other long-chain acyl-CoAs it can range from the low micromolar to nanomolar range.[1][3]

    • Adjust Buffer Conditions: The CMC is influenced by pH, ionic strength, and temperature.[1] Experiment with different buffer compositions to enhance solubility.

    • Incorporate a Small Amount of Organic Solvent: Although acyl-CoAs are soluble in water and methanol (B129727), adding a small percentage of an organic solvent like methanol or ethanol (B145695) to your buffer can sometimes improve the solubility of the lipid portion of the molecule.[4] However, be mindful of the potential effects of the organic solvent on your downstream applications.

Question 2: How can I improve the stability of my this compound solution?

  • Potential Cause: Acyl-CoAs are susceptible to both enzymatic and non-enzymatic hydrolysis, particularly at the thioester bond, as well as oxidation.[5]

  • Recommended Solutions:

    • Work Quickly and on Ice: Prepare solutions fresh and keep them on ice to minimize degradation.[5]

    • Use Pre-Chilled Solvents: All buffers and solvents should be chilled before use.

    • Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solutions into single-use volumes to prevent degradation from repeated temperature changes.[5]

    • Storage: For long-term storage, it is recommended to store this compound solutions at -80°C.[6]

Question 3: I am seeing inconsistent results in my experiments. Could this be related to solubility issues?

  • Potential Cause: Inconsistent solubility can lead to variations in the effective concentration of this compound in your assays. If the molecule is not fully dissolved or is forming micelles, the concentration of the free, monomeric form available to interact with enzymes or other molecules may be different between experiments.[1]

  • Recommended Solutions:

    • Visually Inspect Solutions: Always ensure your solution is clear and free of precipitates before use.

    • Consistent Preparation Protocol: Use a standardized and consistent protocol for preparing your solutions in every experiment.

    • Quantify After Solubilization: If possible, quantify the concentration of your acyl-CoA solution after preparation and before use in your experiment to ensure consistency.

Factors Influencing Solubility

The solubility of long-chain acyl-CoAs is a critical factor in experimental design. The following table summarizes key parameters that can be adjusted to optimize the solubility of this compound.

ParameterEffect on Solubility/CMCRecommendations
Concentration Higher concentrations promote micelle formation, reducing the concentration of the free molecule.[1]Work at the lowest effective concentration for your experiment, ideally below the CMC.
pH Can affect the charge of the molecule and its interactions with the solvent.Empirically test a range of pH values (e.g., 7.0-8.5) to find the optimal condition for your specific experiment.[6]
Ionic Strength Increasing ionic strength can decrease the CMC of ionic surfactants, promoting micelle formation.[1]Start with buffers of lower ionic strength and adjust as needed.
Temperature Temperature can influence the thermodynamics of micellization.[1]Maintain a consistent temperature during your experiments. For many enzymatic assays, this will be between 25°C and 37°C.[6]
Additives Small amounts of organic co-solvents may increase solubility.If compatible with your assay, consider the addition of a small percentage of methanol or ethanol.

Experimental Protocols

Protocol 1: General Procedure for Determining Aqueous Solubility

  • Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a suitable organic solvent in which it is freely soluble (e.g., methanol or a chloroform:methanol mixture) to create a concentrated stock solution.

  • Aliquot and Evaporate: Aliquot a known volume of the stock solution into several low-adsorption polypropylene (B1209903) tubes. Evaporate the solvent under a gentle stream of nitrogen to leave a thin film of the acyl-CoA.

  • Reconstitute in Buffer: Add increasing volumes of your desired experimental buffer to each tube to create a range of concentrations.

  • Equilibrate: Vortex each tube for a consistent amount of time (e.g., 2 minutes) and then let it equilibrate at the desired experimental temperature for a set period (e.g., 30 minutes).

  • Centrifuge: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any undissolved material.[5]

  • Quantify Supernatant: Carefully collect the supernatant and quantify the concentration of the dissolved this compound using a suitable analytical method, such as LC-MS/MS or a specific enzymatic assay.[4][7]

  • Determine Solubility Limit: The highest concentration at which no pellet is observed and the quantified supernatant concentration matches the prepared concentration can be considered the approximate solubility limit under those conditions.

Visualizing Experimental Workflow

The following diagram illustrates a general workflow for preparing and troubleshooting solutions of this compound.

G cluster_prep Solution Preparation cluster_troubleshoot Troubleshooting prep_start Start: Weigh this compound prep_dissolve Dissolve in Buffer prep_start->prep_dissolve prep_vortex Vortex to Mix prep_dissolve->prep_vortex prep_inspect Visually Inspect Solution prep_vortex->prep_inspect prep_ready Solution Ready for Use prep_inspect->prep_ready Clear ts_cloudy Cloudy/Precipitate prep_inspect->ts_cloudy Not Clear ts_lower_conc Lower Concentration ts_cloudy->ts_lower_conc ts_adjust_buffer Adjust Buffer (pH, Ionic Strength) ts_lower_conc->ts_adjust_buffer ts_add_cosolvent Add Co-solvent (if applicable) ts_adjust_buffer->ts_add_cosolvent ts_re_inspect Re-inspect Solution ts_add_cosolvent->ts_re_inspect ts_re_inspect->prep_ready Clear ts_re_inspect->ts_cloudy Still Not Clear

References

Technical Support Center: Quantification of 9-Hydroxynonadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 9-hydroxynonadecanoyl-CoA and other long-chain acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the challenges of matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects in liquid chromatography-mass spectrometry (LC-MS) refer to the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix. This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and reproducibility of quantification. For this compound, which is often present at low concentrations in complex biological samples, matrix effects from abundant lipids and other cellular components are a significant challenge.

Q2: How can I detect and quantify the extent of matrix effects in my assay?

A2: The most common method is the post-extraction spike analysis. This involves comparing the signal response of an analyte spiked into the extracted matrix of a blank sample to the response of the analyte in a neat solvent. The matrix effect can be calculated as follows:

Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Neat Solvent) x 100

A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.

Q3: What is the most effective strategy to mitigate matrix effects in this compound quantification?

A3: The gold standard for correcting for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS for this compound would have a similar chemical structure and chromatographic behavior, and would therefore experience similar ionization suppression or enhancement as the analyte. This allows for accurate quantification based on the ratio of the analyte signal to the SIL-IS signal.[1]

Q4: Which sample preparation technique is best for reducing matrix effects when analyzing long-chain acyl-CoAs?

A4: The choice of sample preparation method is critical. While simple protein precipitation is fast, it is often insufficient for removing interfering matrix components. Solid-Phase Extraction (SPE) is a highly effective method for cleaning up samples and reducing matrix effects. A comparison of different methods shows that SPE can significantly improve analyte recovery compared to techniques like trichloroacetic acid (TCA) precipitation.[2][3]

Q5: Can I just dilute my sample to reduce matrix effects?

A5: Dilution can be a simple way to reduce the concentration of interfering matrix components. However, for low-abundance analytes like this compound, dilution may reduce the signal to a level that is below the limit of quantification of the instrument.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Signal Intensity Ion Suppression: Co-eluting matrix components are interfering with the ionization of this compound.1. Improve Sample Cleanup: Implement a more rigorous sample preparation method, such as Solid-Phase Extraction (SPE). 2. Optimize Chromatography: Adjust the LC gradient to better separate the analyte from interfering compounds. 3. Use a Stable Isotope-Labeled Internal Standard: This will correct for signal loss due to ion suppression.[1]
Analyte Degradation: Long-chain acyl-CoAs can be unstable.1. Maintain Cold Chain: Keep samples on ice during processing and store at -80°C. 2. Use Appropriate Solvents: Reconstitute dried extracts in a suitable solvent, such as 50% methanol (B129727) in water with a low concentration of ammonium (B1175870) acetate (B1210297).
Poor Reproducibility Inconsistent Matrix Effects: The degree of ion suppression is varying between samples.1. Incorporate a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for sample-to-sample variations in matrix effects.[1] 2. Standardize Sample Preparation: Ensure that the sample preparation protocol is followed consistently for all samples.
Inaccurate Quantification Non-linear Calibration Curve: Matrix effects can impact the linearity of the standard curve.1. Matrix-Matched Calibration: Prepare calibration standards in the same matrix as the samples to compensate for matrix effects. 2. Use a Stable Isotope-Labeled Internal Standard: This will help to linearize the response.[1]

Data Presentation

Table 1: Comparison of Analyte Recovery with Different Sample Preparation Methods for Acyl-CoAs

AnalyteTrichloroacetic Acid (TCA) Precipitation Recovery (%)[2]5-Sulfosalicylic Acid (SSA) Precipitation Recovery (%)[2][3]
Pantothenate0>100
Dephospho-CoA0>99
CoA174
Acetyl-CoA3659
Propionyl-CoA6280
Malonyl-CoA2674
Isovaleryl-CoA5859

Table 2: Ion Suppression Observed for Dephospho-CoA in Biological Matrix

AnalyteAverage Ion Suppression (%)[2]
Dephospho-CoA19

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Long-Chain Acyl-CoA from Biological Samples

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs.[4]

  • Homogenization: Homogenize frozen tissue or cell pellets in an ice-cold extraction buffer (e.g., 2:1:0.8 methanol:chloroform:water).

  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by equilibration with the initial LC mobile phase.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water with 2% methanol) to remove polar impurities.

  • Elution: Elute the acyl-CoAs with a stronger solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Long-Chain Acyl-CoAs

This is a general LC-MS/MS method that can be optimized for this compound.[5]

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10) with 10 mM ammonium acetate and 0.1% formic acid.

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, ramping up to elute the more hydrophobic long-chain acyl-CoAs.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Selected Reaction Monitoring (SRM) is used for quantification. The precursor ion for this compound would be its [M+H]⁺, and the product ion would be a characteristic fragment, often resulting from the neutral loss of the phosphopantetheine moiety.

Visualizations

experimental_workflow Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample (Tissue/Cells) homogenization Homogenization in Extraction Buffer start->homogenization centrifugation Centrifugation to Pellet Debris homogenization->centrifugation spe Solid-Phase Extraction (SPE) centrifugation->spe dry_recon Drying and Reconstitution spe->dry_recon lc_ms LC-MS/MS Analysis dry_recon->lc_ms Injection data_analysis Data Analysis and Quantification lc_ms->data_analysis

Caption: General experimental workflow for acyl-CoA quantification.

branched_chain_beta_oxidation Branched-Chain Fatty Acid β-Oxidation fatty_acid Branched-Chain Fatty Acyl-CoA alpha_oxidation α-Oxidation (if branch at β-carbon) fatty_acid->alpha_oxidation Initial Step beta_oxidation_cycle β-Oxidation Cycle fatty_acid->beta_oxidation_cycle Direct entry if no β-branch alpha_oxidation->beta_oxidation_cycle hydroxylated_intermediate Hydroxylated Acyl-CoA Intermediate (e.g., this compound) beta_oxidation_cycle->hydroxylated_intermediate Hydration Step final_products Propionyl-CoA + Acetyl-CoA beta_oxidation_cycle->final_products Final Thiolysis hydroxylated_intermediate->beta_oxidation_cycle Dehydrogenation tca_cycle TCA Cycle final_products->tca_cycle

Caption: Branched-chain fatty acid β-oxidation pathway.

References

Technical Support Center: Chromatographic Separation of 9-Hydroxy Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of 9-hydroxy acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for challenges encountered during the analysis of these critical metabolic intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chromatographic separation of 9-hydroxy acyl-CoAs?

A1: The main challenges stem from the structural similarity of isomers and the physicochemical properties of acyl-CoAs. As stereoisomers, different forms of 9-hydroxy acyl-CoAs have identical chemical formulas and connectivity, differing only in the spatial arrangement of atoms, which requires specialized chromatographic techniques like chiral chromatography for effective separation.[1] Additionally, acyl-CoA thioesters are polar and can be unstable in aqueous solutions, particularly at alkaline or strongly acidic pH, necessitating careful sample handling and optimized, mild chromatographic conditions.[2]

Q2: What type of HPLC column is recommended for separating 9-hydroxy acyl-CoA enantiomers?

A2: For separating enantiomers, a chiral stationary phase (CSP) column is essential.[1] Polysaccharide-based chiral columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are widely used and have demonstrated excellent performance in resolving enantiomers of similar hydroxy fatty acids and their derivatives.[1][2] For general separation of acyl-CoAs where chiral separation is not the primary goal, reversed-phase C8 or C18 columns are commonly used.[3][4]

Q3: Is derivatization necessary for the chiral separation of 9-hydroxy acyl-CoAs?

A3: While not always mandatory, derivatization of the hydroxyl group can significantly enhance chiral recognition and improve peak shape and resolution.[2] A common method is to react the hydroxyl group with a chiral derivatizing agent to form diastereomers that can be more easily separated on a standard achiral column.[2]

Q4: What are typical mobile phases for the separation of acyl-CoA compounds?

A4: Reversed-phase HPLC is commonly used for analyzing acyl-CoA esters.[1] The mobile phase usually consists of an aqueous buffer (e.g., phosphate (B84403) buffer or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol.[1][5] A gradient elution is often employed to effectively separate compounds with a wide range of polarities.[1] The pH of the aqueous phase is a critical parameter to optimize for good peak shape and resolution.[1]

Q5: What is the recommended detection method for 9-hydroxy acyl-CoAs?

A5: UV detection at 260 nm is suitable for detecting the adenine (B156593) ring of coenzyme A.[1] For higher sensitivity and selectivity, mass spectrometry (MS) is the preferred method.[1] LC-MS/MS provides a powerful technique for both quantification and structural confirmation.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic separation of 9-hydroxy acyl-CoAs.

Guide 1: Poor Peak Resolution or Co-eluting Peaks

Issue: Peaks are not well-separated, leading to inaccurate quantification.

Possible Cause Recommended Solution
Inappropriate Column For enantiomeric separation, ensure a chiral stationary phase (CSP) column is being used.[1] For general separation, consider a different stationary phase (e.g., C8, C18, or Phenyl-Hexyl) to alter selectivity.[7]
Suboptimal Mobile Phase Adjust the organic solvent concentration. A shallower gradient can increase the separation time between peaks.[3][7] Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) as this can alter selectivity.
Mobile Phase pH Not Ideal Modify the mobile phase pH. The pH affects the ionization state of acyl-CoAs. Operating at a pH at least 1.5 units away from the pKa of your analytes can lead to sharper peaks.[3]
Flow Rate Too High Try reducing the flow rate. Lower flow rates can enhance the interactions between the analytes and the stationary phase, potentially improving resolution, especially in chiral separations.[2]
Temperature Fluctuations Use a column oven to maintain a stable and optimized temperature. Temperature can significantly affect the thermodynamics of chiral recognition and overall separation.[2]
Guide 2: Peak Tailing

Issue: Asymmetrical peaks with a "tail" can lead to integration errors and poor resolution.

Possible Cause Recommended Solution
Secondary Interactions Strong interactions can occur between the analyte and active sites on the silica (B1680970) support of the column.[3] Add a competing agent like a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to block these sites.[2] Using a highly deactivated, end-capped column can also minimize these interactions.[3]
Column Overload Injecting too much sample can lead to peak broadening and tailing.[2] Reduce the injection volume or dilute the sample.[2]
Inappropriate Mobile Phase pH An unsuitable mobile phase pH can promote secondary interactions.[7] Adjust the pH to ensure the analyte is in a single ionic state.[1]
Column Degradation Over time, column performance can degrade. Try flushing the column with a strong, compatible solvent. If performance is not restored, the column may need to be replaced.[2]
Guide 3: Shifting Retention Times

Issue: Retention times vary between injections, compromising peak identification and reproducibility.

Possible Cause Recommended Solution
Inconsistent Mobile Phase Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[3][7] Inconsistent pH or buffer concentration can lead to significant shifts.[3]
Temperature Fluctuations Use a column oven to maintain a constant and controlled temperature.[2][7]
Insufficient Column Equilibration Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before starting your sequence.[7]
System Leaks Regularly check all fittings and connections for any signs of leaks, which can cause pressure fluctuations and lead to retention time drift.[2]

Experimental Protocols

Protocol 1: Sample Preparation for 9-Hydroxy Acyl-CoA Analysis from Tissues

This protocol is a general guideline and may require optimization for specific tissue types.

  • Homogenization: Homogenize the frozen, powdered tissue sample in a cold solution of 100 mM KH2PO4 (pH 4.9).[1] It is crucial to work quickly on ice to minimize enzymatic degradation.[8]

  • Solvent Extraction: Add an organic solvent mixture, such as acetonitrile:isopropanol:methanol, to the homogenate to precipitate proteins and extract the acyl-CoAs.[3][7]

  • Phase Separation: Vortex the mixture and centrifuge at a high speed (e.g., 16,000 x g) at 4°C to separate the phases.[3] The upper aqueous phase will contain the acyl-CoA esters.[1]

  • Purification (Optional): The extracted acyl-CoAs may require further purification by solid-phase extraction (SPE) to remove interfering substances.[1]

  • Final Preparation: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the sample in a solvent compatible with the initial HPLC mobile phase.[7] Before injection, filter the sample through a 0.22 µm syringe filter to remove any particulates.[1]

Protocol 2: Example HPLC Method for Chiral Separation of Hydroxy Acyl-CoAs

This is a starting point and will likely require significant optimization for specific 9-hydroxy acyl-CoA isomers.

  • Column: Polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H).[2]

  • Mobile Phase A: Water with 5 mM ammonium acetate, pH 6.8.[1]

  • Mobile Phase B: Methanol or Acetonitrile.[1]

  • Gradient: A shallow gradient elution is often necessary to resolve closely eluting isomers.[1] A starting point could be a linear gradient from 20% B to 95% B over 20-30 minutes.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Column Temperature: 35-45 °C.[1]

  • Injection Volume: 5 - 10 µL.[1]

  • Detection: UV at 260 nm or MS/MS.[1]

Data Presentation

Table 1: Illustrative Effect of Mobile Phase Composition on Retention Time

The following table provides a conceptual overview of how adjusting the mobile phase might affect the retention times (RT) of 9-hydroxy acyl-CoAs in a reversed-phase HPLC system. Actual retention times will vary based on the specific acyl chain length, column chemistry, and other chromatographic conditions.

Chromatographic Condition Analyte Illustrative Retention Time (min) Expected Outcome on Resolution
Condition A: Fast Gradient (e.g., 20-95% Acetonitrile in 10 min)9-OH-C16:0-CoA8.5Poor resolution between closely eluting species.
Condition B: Shallow Gradient (e.g., 20-95% Acetonitrile in 30 min)9-OH-C16:0-CoA15.2Improved resolution, but longer run time.
Condition C: Different Organic Modifier (e.g., Methanol instead of Acetonitrile)9-OH-C16:0-CoA17.8Altered selectivity, which may improve separation of specific isomers.
Condition D: Addition of Ion-Pairing Reagent9-OH-C16:0-CoA20.5Increased retention and potentially improved peak shape for ionic analytes.

Visualizations

G Troubleshooting Workflow for Poor Chromatographic Separation Start Poor Separation Observed CheckResolution Check Peak Resolution (Co-eluting peaks?) Start->CheckResolution CheckPeakShape Check Peak Shape (Tailing, Fronting, Splitting?) Start->CheckPeakShape CheckRetention Check Retention Time (Shifting?) Start->CheckRetention OptimizeGradient Optimize Gradient (Shallower gradient) CheckResolution->OptimizeGradient Yes AdjustpH Adjust Mobile Phase pH CheckPeakShape->AdjustpH Yes PrepareFresh Prepare Fresh Mobile Phase CheckRetention->PrepareFresh Yes ChangeSolvent Change Organic Solvent (ACN vs. MeOH) OptimizeGradient->ChangeSolvent ChangeColumn Change Column (Different stationary phase) ChangeSolvent->ChangeColumn End Improved Separation ChangeColumn->End ReduceLoad Reduce Sample Load (Dilute sample or decrease injection volume) AdjustpH->ReduceLoad UseEndcapped Use End-capped Column ReduceLoad->UseEndcapped UseEndcapped->End Equilibrate Ensure Proper Column Equilibration PrepareFresh->Equilibrate ControlTemp Control Column Temperature Equilibrate->ControlTemp ControlTemp->End

Caption: A decision tree for troubleshooting common chromatographic issues.

G Experimental Workflow for 9-Hydroxy Acyl-CoA Analysis TissueSample Tissue Sample Homogenization Homogenization (Cold Buffer) TissueSample->Homogenization Extraction Solvent Extraction (Protein Precipitation) Homogenization->Extraction Centrifugation Centrifugation (Phase Separation) Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) (Optional Purification) Supernatant->SPE DryAndReconstitute Dry Down & Reconstitute (In initial mobile phase) SPE->DryAndReconstitute Filter Filter Sample (0.22 µm) DryAndReconstitute->Filter HPLC_MS HPLC-MS/MS Analysis Filter->HPLC_MS

Caption: Workflow for 9-hydroxy acyl-CoA extraction and analysis.

References

preventing isomerization of 9-hydroxynonadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 9-hydroxynonadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, storage, and troubleshooting of potential issues related to the stability and integrity of this long-chain hydroxy fatty acyl-CoA.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound in a question-and-answer format.

Issue: Variability in experimental results.

  • Question: We are observing inconsistent results in our assays using different batches or aliquots of this compound. What could be the cause?

  • Answer: Inconsistent results are often linked to the degradation or isomerization of this compound. The primary degradation pathways for long-chain acyl-CoAs are hydrolysis of the thioester bond and, to a lesser extent for a saturated molecule, oxidation. Isomerization, while less common for saturated hydroxy acyl-CoAs, could potentially occur through enzymatic contamination or under harsh chemical conditions. To troubleshoot, we recommend the following:

    • Verify Storage Conditions: Ensure that the compound is stored at or below -20°C in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen) to minimize exposure to moisture and oxygen.

    • Aliquot Properly: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best practice to aliquot the stock solution into single-use vials.

    • Assess Purity: Use an analytical method like HPLC-UV or LC-MS/MS to check the purity of your stock and working solutions. Look for the appearance of new peaks that could indicate degradation products (e.g., 9-hydroxynonadecanoic acid and Coenzyme A) or potential isomers.

Issue: Appearance of unexpected peaks in chromatography.

  • Question: We are seeing extra peaks in our HPLC or LC-MS analysis of this compound. How can we identify them?

  • Answer: Unexpected peaks can be degradation products or isomers.

    • Hydrolysis Products: The most common degradation products are 9-hydroxynonadecanoic acid and free Coenzyme A, resulting from the hydrolysis of the thioester bond. You can confirm this by running standards of these individual compounds.

    • Potential Isomers: While less likely for a saturated hydroxy acyl-CoA, isomerization could manifest as a shift in the hydroxyl group position. This would result in a compound with the same mass-to-charge ratio (m/z) but a different retention time in liquid chromatography. Differentiating positional isomers often requires specialized chromatographic techniques or mass spectrometry with fragmentation analysis (MS/MS) to pinpoint the location of the hydroxyl group.

Issue: Loss of biological activity.

  • Question: The biological activity of our this compound seems to decrease over time. Why is this happening?

  • Answer: A decrease in biological activity is a strong indicator of compound degradation. Hydrolysis of the thioester bond to 9-hydroxynonadecanoic acid and Coenzyme A will render the molecule inactive in most biological assays that require the acyl-CoA form. To mitigate this, strictly adhere to the recommended storage and handling procedures. Always prepare fresh working solutions from a properly stored stock for critical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term stability, this compound should be stored as a solid at -20°C or below. If in solution, it should be dissolved in a slightly acidic buffer (pH 4-6) or an appropriate organic solvent, aliquoted into single-use vials, flushed with an inert gas like argon or nitrogen, and stored at -80°C.[1]

Q2: What is isomerization and why is it a concern for this compound?

A2: Isomerization is the process where a molecule is transformed into another molecule with the exact same atoms, but arranged differently. For this compound, a primary concern would be the migration of the hydroxyl group to a different position on the nonadecanoyl chain. This would result in a positional isomer (e.g., 8-hydroxynonadecanoyl-CoA or 10-hydroxynonadecanoyl-CoA). Such a change, even if subtle, could significantly impact its biological activity and interaction with enzymes.

Q3: What are the potential mechanisms of isomerization for this compound?

A3: While direct evidence for the isomerization of this compound is limited, two potential mechanisms can be considered:

  • Enzymatic Isomerization: Contamination of samples with certain enzymes, such as dehydratases and hydratases, could potentially lead to isomerization. A dehydration reaction could form a double bond, which is then rehydrated at a different position.

  • Chemical Isomerization: Although less likely under standard laboratory conditions, exposure to strong acids or bases, or high temperatures, could potentially catalyze the migration of the hydroxyl group.

Q4: How can I detect isomerization of this compound?

A4: The most effective method for detecting positional isomers of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While isomers will have the same mass, they can often be separated chromatographically. Furthermore, the fragmentation patterns generated in the mass spectrometer (MS/MS) can be used to identify the position of the hydroxyl group.

Data Presentation

ParameterSolid (Lyophilized Powder)Aqueous Solution (pH 4-6)Organic Solvent
Storage Temperature -20°C or colder-80°C (aliquoted)-80°C (aliquoted)
Atmosphere Dry, inert gas recommendedInert gas overlay (Argon/Nitrogen)Inert gas overlay (Argon/Nitrogen)
Handling Equilibrate to room temperature before opening to prevent condensation.Work on ice, minimize time at room temperature.Use high-purity, dry solvents.
Freeze-Thaw Cycles N/AAvoid; aliquot for single use.Avoid; aliquot for single use.

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC-UV

Objective: To assess the stability of a this compound solution over time by monitoring the degradation of the parent compound.

Materials:

  • This compound

  • High-purity water (LC-MS grade)

  • Potassium phosphate (B84403)

  • Acetonitrile (B52724) (HPLC grade)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)

Procedure:

  • Preparation of Mobile Phase:

    • Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.5.

    • Mobile Phase B: Acetonitrile.

  • Preparation of Stock Solution:

    • Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., slightly acidic buffer, pH 5.5) to a known concentration (e.g., 1 mg/mL).

    • Immediately aliquot the stock solution into several small, sealed vials, flush with nitrogen or argon, and store at -80°C.

  • Initial Analysis (Time Zero):

    • Thaw one aliquot of the stock solution on ice.

    • Inject an appropriate volume onto the HPLC system.

    • Elute with a gradient (e.g., 10-90% B over 20 minutes).

    • Monitor the absorbance at 260 nm (for the adenine (B156593) base of CoA).

    • Record the peak area of the intact this compound. This is your 100% integrity reference.

  • Stability Study:

    • Store the remaining aliquots under the desired test conditions (e.g., -20°C, 4°C, room temperature).

    • At specified time points (e.g., 24h, 48h, 1 week, 1 month), remove an aliquot and analyze by HPLC using the same method as the initial analysis.

  • Data Analysis:

    • Calculate the percentage of remaining this compound at each time point relative to the time-zero sample.

    • Plot the percentage of intact compound versus time to determine the stability under each condition.

Protocol 2: Quantitative Analysis of this compound and Potential Isomers by LC-MS/MS

Objective: To accurately quantify this compound in a biological matrix and to screen for the presence of positional isomers.

Materials:

  • This compound standard

  • Internal standard (e.g., C17:0-CoA or a stable isotope-labeled standard)

  • LC-MS/MS system (Triple Quadrupole or Q-TOF)

  • C18 UPLC column

  • High-purity solvents (formic acid, acetonitrile, water)

  • Solid-phase extraction (SPE) cartridges (C18)

Procedure:

  • Sample Preparation (from cell lysate or tissue homogenate):

    • To the sample, add an internal standard.

    • Precipitate proteins with ice-cold acetonitrile.

    • Centrifuge to pellet the protein and collect the supernatant.

    • Perform solid-phase extraction (SPE) to enrich for acyl-CoAs.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 column with a gradient of mobile phases (e.g., A: water with 0.1% formic acid, B: acetonitrile with 0.1% formic acid) to separate the analytes. A long gradient can improve the separation of potential isomers.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode.

    • MRM (Multiple Reaction Monitoring):

      • For quantification of this compound, monitor a specific precursor-to-product ion transition.

      • To screen for isomers, monitor the same transition but look for peaks at different retention times.

    • Product Ion Scan (for isomer confirmation): If an unexpected peak is detected, perform a product ion scan to obtain a fragmentation spectrum. The fragmentation pattern can help confirm the identity and potentially the position of the hydroxyl group.

  • Data Analysis:

    • Generate a standard curve using the this compound standard.

    • Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

    • Analyze the chromatograms for any additional peaks with the same MRM transition as the standard, which would indicate the presence of isomers.

Mandatory Visualizations

Isomerization_Pathway cluster_main Potential Isomerization of this compound 9-OH-CoA This compound Dehydrated_Intermediate Nonadecenoyl-CoA (Unsaturated Intermediate) 9-OH-CoA->Dehydrated_Intermediate Dehydration (Enzymatic/Chemical) Isomer_X Positional Isomer (e.g., 8- or 10-OH-CoA) Dehydrated_Intermediate->Isomer_X Rehydration

Caption: Potential isomerization pathway of this compound.

Experimental_Workflow cluster_workflow Stability Testing Workflow Start Prepare 9-OH-CoA Stock Solution T0_Analysis Time-Zero Analysis (HPLC or LC-MS/MS) Start->T0_Analysis Storage Store Aliquots under Test Conditions T0_Analysis->Storage Time_Points Analyze at Pre-defined Time Points Storage->Time_Points Data_Analysis Compare to Time-Zero and Assess Degradation/ Isomerization Time_Points->Data_Analysis End Determine Stability Data_Analysis->End

Caption: General experimental workflow for stability assessment.

Troubleshooting_Tree cluster_troubleshooting Troubleshooting Decision Tree Start Inconsistent Results? Check_Storage Verify Storage Conditions (-20°C or below, inert gas) Start->Check_Storage Yes Check_Handling Review Handling (aliquoting, avoid freeze-thaw) Start->Check_Handling Yes Purity_Analysis Perform Purity Analysis (HPLC or LC-MS/MS) Check_Handling->Purity_Analysis Unexpected_Peaks Unexpected Peaks Observed? Purity_Analysis->Unexpected_Peaks Identify_Peaks Identify Peaks (Degradation Products or Isomers) Unexpected_Peaks->Identify_Peaks Yes Optimize_Conditions Optimize Storage and Handling Procedures Unexpected_Peaks->Optimize_Conditions No Identify_Peaks->Optimize_Conditions

Caption: Decision tree for troubleshooting inconsistent results.

References

Technical Support Center: Quality Control of 9-Hydroxynonadecanoyl-CoA Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-hydroxynonadecanoyl-CoA standards.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound standards?

A1: The main stability concerns for long-chain acyl-CoA esters like this compound are hydrolysis and oxidation. The thioester bond is susceptible to hydrolysis, which is accelerated in aqueous solutions, especially at neutral to alkaline pH.[1] The long acyl chain can be prone to oxidation when exposed to air and light.[1]

Q2: How should this compound standards be properly handled and stored to ensure integrity?

A2: To minimize degradation, it is crucial to adhere to strict handling and storage protocols. This includes preparing single-use aliquots to avoid repeated freeze-thaw cycles, using high-purity solvents, working quickly on ice, and using an inert atmosphere (like argon or nitrogen) for unsaturated long-chain acyl-CoAs.[1] For long-term storage, it is recommended to store the standards at -20°C or below. Always refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.[2]

Q3: I am observing low sensitivity in my LC-MS/MS analysis of this compound. What are the potential causes and solutions?

A3: Low sensitivity for long-chain acyl-CoAs is a common issue. Key areas to investigate include the ionization method, sample preparation, and instrument settings. Positive electrospray ionization (ESI) mode generally provides higher sensitivity for long-chain acyl-CoAs.[3] Ensure your sample preparation, such as solid-phase extraction (SPE), effectively removes interfering substances like salts and phospholipids (B1166683) that can cause ion suppression.[3]

Q4: My chromatographic peak shape for this compound is poor (tailing or broadening). How can I improve it?

A4: Poor peak shape can be due to the amphiphilic nature of acyl-CoAs. Using a C8 or C18 reversed-phase column is generally effective.[3] Optimizing the mobile phase pH, for instance, by using an ammonium (B1175870) hydroxide (B78521) gradient, can improve peak shape.[3] Additionally, increasing the column temperature may enhance peak symmetry.[3]

Q5: The signal intensity for my this compound standard is inconsistent across multiple injections. What could be the reason?

A5: Signal instability is often linked to the degradation of the acyl-CoA in the autosampler.[3] It is also important to prevent column fouling from repeated injections of complex samples by using a guard column and regular column washing.[3]

Troubleshooting Guides

LC-MS/MS Analysis
Problem Potential Cause Suggested Solution Reference
Low Signal Intensity / Sensitivity Suboptimal ionization mode.Use positive electrospray ionization (ESI+) mode for better sensitivity with long-chain acyl-CoAs.[3]
Ion suppression from matrix components.Implement a robust solid-phase extraction (SPE) cleanup to remove salts and phospholipids.[3]
Analyte degradation in the autosampler.Ensure the autosampler is kept at a low temperature (e.g., 4°C) and minimize the time samples spend in the autosampler before injection.[3]
Poor Peak Shape (Tailing/Broadening) Inappropriate analytical column.Use a C8 or C18 reversed-phase column suitable for long-chain acyl-CoAs.[3]
Suboptimal mobile phase pH.Operate at a higher pH (around 10.5) using an ammonium hydroxide gradient to improve peak shape.[3]
Low column temperature.Increase the column oven temperature (e.g., to 42°C) to improve peak symmetry.[3]
Inconsistent Retention Times Fluctuating column temperature.Use a column oven to maintain a stable temperature.[3]
Inconsistent gradient formation.Ensure the LC pumps are properly primed and degassed.[3]
Column degradation.Replace the analytical column if it is old or has been used extensively with complex matrices.[3]
High Background Noise Contaminated solvents or additives.Use high-purity, LC-MS grade solvents and freshly prepared additives.[3]
Dirty LC-MS system.Thoroughly flush the entire LC system and mass spectrometer interface.[3]
Matrix interferences.Optimize the SPE protocol for better removal of interfering compounds.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Standard Stock Solution
  • Equilibration: Allow the vial of this compound standard to equilibrate to room temperature before opening to prevent condensation.

  • Dissolution: Add the appropriate volume of a high-purity solvent to achieve the desired concentration. For aqueous solutions, use purified, deoxygenated water or a slightly acidic buffer (pH 4-6).[1] For organic solutions, use an appropriate organic solvent and gently swirl or vortex to dissolve.[1] Short sonication in a water bath may aid dissolution.[1]

  • Inert Gas Purge: After dissolution, flush the headspace of the vial with a gentle stream of argon or nitrogen for 30-60 seconds to displace air.[1]

  • Storage: Tightly seal the vial and store it at the recommended temperature (typically ≤ -20°C). Prepare single-use aliquots to minimize freeze-thaw cycles.[1]

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction and purification of long-chain acyl-CoAs from biological matrices.

  • Homogenization: Homogenize cell pellets or tissue samples in an ice-cold solution of 100 mM KH2PO4 containing a suitable internal standard (e.g., Heptadecanoyl-CoA).[2]

  • Protein Precipitation: Add ice-cold acetonitrile (B52724) to the homogenate to precipitate proteins.[2]

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.[2]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water.[2]

  • Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.[2]

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.[2]

  • Elution: Elute the this compound with 1 mL of methanol.[2]

  • Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen gas.[2]

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[2]

Protocol 3: LC-MS/MS Analysis of this compound

The following are suggested starting parameters and should be optimized for your specific instrument and application.

Liquid Chromatography (LC) Parameters:

Parameter Recommendation
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 - 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 - 42°C
Gradient Start with a low percentage of mobile phase B and gradually increase to elute the analyte.

Mass Spectrometry (MS) Parameters:

Parameter Recommendation
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) The [M+H]+ ion for this compound (m/z 1064.02). This should be confirmed by direct infusion of the standard.
Product Ion (Q3) A common product ion results from the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da).[4] The exact m/z should be optimized.
Collision Energy Optimize for the specific analyte and instrument.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis homogenization Homogenization in KH2PO4 Buffer with IS protein_precipitation Protein Precipitation with Acetonitrile homogenization->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection spe_conditioning C18 SPE Cartridge Conditioning sample_loading Sample Loading supernatant_collection->sample_loading spe_conditioning->sample_loading washing Washing sample_loading->washing elution Elution washing->elution drying Drying under Nitrogen elution->drying reconstitution Reconstitution in Mobile Phase drying->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis

Caption: Workflow for the extraction and analysis of this compound.

troubleshooting_logic cluster_issues Observed Issues cluster_causes Potential Causes cluster_solutions Solutions start Problem with LC-MS/MS Data low_signal Low Signal start->low_signal poor_peak Poor Peak Shape start->poor_peak inconsistent_rt Inconsistent RT start->inconsistent_rt ionization Suboptimal Ionization low_signal->ionization ion_suppression Ion Suppression low_signal->ion_suppression degradation Analyte Degradation low_signal->degradation column_issue Column Issue poor_peak->column_issue mobile_phase Mobile Phase pH poor_peak->mobile_phase temp Temperature Fluctuation inconsistent_rt->temp gradient Gradient Inconsistency inconsistent_rt->gradient use_esi_pos Use ESI+ ionization->use_esi_pos optimize_spe Optimize SPE ion_suppression->optimize_spe check_autosampler Check Autosampler Temp degradation->check_autosampler change_column Use C8/C18 Column column_issue->change_column adjust_ph Adjust Mobile Phase pH mobile_phase->adjust_ph use_oven Use Column Oven temp->use_oven prime_pumps Prime LC Pumps gradient->prime_pumps

Caption: Troubleshooting logic for common LC-MS/MS issues.

References

Technical Support Center: Optimizing Cell Lysis for 9-Hydroxynonadecanoyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing cell lysis and analysis of 9-hydroxynonadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the accurate quantification of this long-chain acyl-CoA.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions that may arise during the extraction and analysis of this compound.

Q1: What are the most critical factors leading to the degradation of this compound during sample preparation?

A1: this compound, like other long-chain acyl-CoAs, is susceptible to both enzymatic and chemical degradation.[1] The primary factors to control are:

  • Temperature and pH: Acyl-CoAs are sensitive to high temperatures and non-optimal pH, which can lead to hydrolysis of the thioester bond.[1] It is crucial to keep samples on ice or at 4°C throughout the extraction process and use buffers to maintain a stable pH.[2][3]

  • Enzymatic Activity: Endogenous thioesterases can rapidly hydrolyze acyl-CoAs.[1] To minimize enzymatic activity, it is imperative to quench metabolism quickly. This can be achieved by flash-freezing cell pellets in liquid nitrogen and storing them at -80°C until extraction.[1][4]

Q2: I am observing very low or no recovery of my this compound analyte. What are the likely causes?

A2: Low recovery is a frequent issue and can often be attributed to several factors:[1]

  • Incomplete Cell Lysis: The analyte may be trapped within the cellular matrix if lysis is not complete. Ensure thorough homogenization or sonication of the sample.[4]

  • Inefficient Extraction: The choice of extraction solvent and method is critical. For long-chain acyl-CoAs, a liquid-liquid extraction using a chloroform (B151607):methanol (B129727) mixture or a solid-phase extraction (SPE) is often recommended.[2][5] The solvent-to-sample ratio may also need optimization.[6]

  • Analyte Degradation: As mentioned in Q1, degradation due to temperature, pH, or enzymatic activity can significantly reduce recovery.[1][4]

  • Improper Sample Quenching: Failure to immediately flash-freeze samples can allow endogenous enzymes to degrade the target analyte.[1]

Q3: My chromatographic peaks for this compound are broad and tailing. How can I improve the peak shape?

A3: Poor chromatographic peak shape for long-chain acyl-CoAs is a common problem in LC-MS/MS analysis.[1] Potential solutions include:

  • Column Contamination: Buildup of biological material from repeated injections can distort peak shape.[1] Implementing a robust column washing procedure between runs is recommended.[1]

  • Secondary Interactions: The analyte may be interacting with the stationary phase of the column, leading to tailing.[7]

  • Mobile Phase Optimization: Adjusting the pH of the mobile phase can help improve peak shape.[3]

  • Sample Dilution: If the analyte concentration is high, diluting the sample can reduce matrix effects and potentially improve peak shape.[1]

Q4: Should I use an internal standard for my analysis?

A4: Yes, the use of an internal standard is highly recommended. It should be added early in the sample preparation process to account for analyte loss during extraction and to correct for variations in instrument response.[2][8] A suitable internal standard for this compound could be an odd-chain acyl-CoA like heptadecanoyl-CoA.[2][5]

Quantitative Data Summary

The following tables provide a summary of quantitative data for various acyl-CoA species across different cell lines and a comparison of recovery rates using different extraction methods. Note that data for this compound is not widely available, and the presented data for other long-chain acyl-CoAs should be used as a reference. Optimization for your specific experimental conditions is recommended.

Table 1: Acyl-CoA Abundance in Mammalian Cell Lines

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)MCF7 (pmol/mg protein)RAW264.7 (pmol/mg protein)
Acetyl-CoA10.644--
Propionyl-CoA3.532--
Butyryl-CoA1.013--
Valeryl-CoA1.118--
Crotonoyl-CoA0.032--
HMG-CoA0.971--
Succinyl-CoA25.467--
Glutaryl-CoA0.647--
C14:0-CoA-~2.5~1.5
C16:0-CoA-~3.0~2.0
C18:0-CoA-~1.5~1.0
C18:1-CoA-~2.0~1.5

Data synthesized from literature. Note that experimental conditions and normalization methods may vary, affecting direct comparability.[2]

Table 2: Comparison of Long-Chain Acyl-CoA Recovery Rates Using Different Extraction Methods

Extraction MethodAnalyteRecovery Rate (%)Reference
Acetonitrile (B52724)/2-Propanol with SPELong-Chain Acyl-CoAs93-104% (extraction), 83-90% (SPE)[8]
Modified Acetonitrile/2-Propanol with SPELong-Chain Acyl-CoAs70-80%[9]

Experimental Protocols

Below are detailed protocols for cell lysis and extraction of this compound, optimized for subsequent LC-MS/MS analysis.

Protocol 1: Liquid-Liquid Extraction

This method is suitable for the extraction of long-chain acyl-CoAs from cultured mammalian cells.[2]

Materials:

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Chloroform:Methanol (1:2 v/v), pre-chilled to -20°C

  • Chloroform

  • Deionized Water

  • Internal Standard (e.g., Heptadecanoyl-CoA)

  • Cell scraper (for adherent cells)

  • Refrigerated centrifuge

Procedure:

  • Cell Harvesting:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.[2]

    • Suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C), aspirate the supernatant, and wash the cell pellet twice with ice-cold PBS.[2]

  • Cell Lysis and Extraction:

    • Add 0.5 mL of the cold (-20°C) chloroform:methanol (1:2 v/v) extraction solvent to the cell pellet or plate.[2] Add the internal standard at this stage.[2]

    • For adherent cells, use a cell scraper to scrape the cells in the cold solvent.[2] For suspension cells, resuspend the pellet in the cold solvent.[2]

    • Transfer the lysate to a pre-chilled microcentrifuge tube and vortex for 2 minutes.[2]

  • Phase Separation:

    • Add 0.5 mL of chloroform and 0.5 mL of water to the tube.[2]

    • Vortex vigorously for 1 minute and then centrifuge at 2,000 x g for 5 minutes at 4°C to induce phase separation.[2]

  • Aqueous Phase Collection:

    • The long-chain acyl-CoAs will partition into the upper aqueous phase.[2] Carefully collect the upper aqueous phase into a new pre-chilled tube, avoiding the protein interface and the lower organic layer.[2]

  • Sample Concentration and Reconstitution:

    • Dry the collected aqueous phase under a stream of nitrogen or using a vacuum concentrator.[2]

    • Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of a solvent appropriate for LC-MS analysis, such as 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[2]

Protocol 2: Solid-Phase Extraction (SPE)

This protocol is recommended for the purification and concentration of long-chain acyl-CoAs from cellular homogenates.[5]

Materials:

  • C18 SPE Cartridges

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ice-cold 100 mM KH2PO4 buffer (pH 4.9)

  • Internal Standard (e.g., Heptadecanoyl-CoA)

  • Refrigerated centrifuge

Procedure:

  • Homogenization and Protein Precipitation:

    • Homogenize cell pellets in an ice-cold solution of 100 mM KH2PO4 containing the internal standard.[5]

    • Add ice-cold acetonitrile to the homogenate to precipitate proteins and centrifuge to pellet the precipitated proteins.[5]

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.[10]

  • Sample Loading and Washing:

    • Load the supernatant onto the conditioned SPE cartridge.[10]

    • Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.[10]

  • Elution:

    • Elute the acyl-CoAs with 1 mL of methanol.[10]

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.[10]

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[10]

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the analysis of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Cell Pellet/Monolayer wash Wash with Ice-Cold PBS start->wash lysis Cell Lysis & Extraction (e.g., Chloroform:Methanol + Internal Standard) wash->lysis phase_sep Phase Separation (Chloroform & Water Addition, Centrifugation) lysis->phase_sep collect_aq Collect Upper Aqueous Phase phase_sep->collect_aq dry Dry Aqueous Phase (Nitrogen Stream or Vacuum Concentrator) collect_aq->dry reconstitute Reconstitute in LC-MS Solvent dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition & Processing lcms->data

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Analyte Recovery lysis Incomplete Cell Lysis issue->lysis degradation Analyte Degradation (Enzymatic/Chemical) issue->degradation extraction Inefficient Extraction issue->extraction quenching Improper Sample Quenching issue->quenching optimize_lysis Optimize Lysis Method (e.g., Sonication, Homogenization) lysis->optimize_lysis control_temp_ph Work on Ice, Use Buffers, Flash-Freeze Samples degradation->control_temp_ph optimize_extraction Optimize Solvents/Method (e.g., LLE, SPE) extraction->optimize_extraction rapid_quenching Immediate Flash-Freezing in Liquid Nitrogen quenching->rapid_quenching

Caption: Troubleshooting logic for low analyte recovery.

References

reducing background noise in 9-hydroxynonadecanoyl-CoA detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 9-hydroxynonadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the detection and quantification of this long-chain hydroxylated acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the detection of this compound?

A1: The main difficulties in detecting this compound are its low endogenous concentrations, its susceptibility to degradation, and the complexity of biological samples. Key issues include:

  • Low Signal Intensity: As a metabolic intermediate, this compound is often present in very small amounts in biological samples, which makes detection challenging without highly sensitive and optimized analytical methods.

  • Sample Stability: Acyl-CoAs are generally unstable molecules. The thioester bond is susceptible to hydrolysis, particularly in alkaline or strongly acidic conditions, and the hydroxyl group can undergo other chemical reactions during sample preparation and storage.

  • Ion Suppression: The complex nature of biological matrices can lead to ion suppression in the mass spectrometer source, where other co-eluting molecules interfere with the ionization of the target analyte, resulting in a diminished signal-to-noise ratio.

Q2: What is the expected mass spectrometric fragmentation pattern for this compound?

A2: In positive ion mode electrospray ionization mass spectrometry (ESI-MS), acyl-CoAs characteristically fragment with a neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507.0 Da). Therefore, for this compound, you would typically monitor for the transition of the precursor ion ([M+H]⁺) to a product ion corresponding to this neutral loss.

Q3: Which analytical technique is most suitable for the quantification of this compound?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of low-abundance endogenous molecules like this compound. This technique offers high selectivity and sensitivity, allowing for accurate measurement even in complex biological samples.

Troubleshooting Guides

Issue 1: High Background Noise in the Chromatogram

High background noise can obscure the analyte peak and lead to inaccurate quantification. The following table outlines common causes and their solutions.

Potential Cause Troubleshooting Step Expected Outcome
Contaminated Solvents/Reagents Use high-purity, LC-MS grade solvents and freshly prepared reagents. Run a solvent blank to check for contamination.A clean baseline in the solvent blank injection.
Leaching from Plasticware Use glass or polypropylene (B1209903) labware whenever possible. Minimize the use of plastic containers and pipette tips.Reduction of extraneous peaks, such as those from plasticizers.
Column Bleed Condition the column according to the manufacturer's instructions. If the problem persists, consider replacing the column.A more stable baseline, especially at higher temperatures.
Dirty Mass Spectrometer Source Clean the ion source of the mass spectrometer according to the manufacturer's protocol.A significant decrease in background ions and a lower overall baseline.
Carryover from Previous Injections Run several blank injections after a concentrated sample. Implement a thorough needle wash protocol in your LC method.The disappearance of ghost peaks from previous samples in the blank runs.
Issue 2: Low or No Analyte Signal

A weak or absent signal for this compound can be due to a variety of factors from sample preparation to instrument settings.

Potential Cause Troubleshooting Step Expected Outcome
Analyte Degradation Keep samples on ice or at 4°C throughout the extraction process. Use fresh, cold solvents. Process samples quickly to minimize enzymatic activity.Improved signal intensity due to the preservation of the analyte.
Inefficient Extraction/Purification Optimize the solid-phase extraction (SPE) protocol. Ensure the correct sorbent type and elution solvents are used.Increased recovery of the analyte from the sample matrix.
Poor Ionization Optimize the ion source parameters on the mass spectrometer (e.g., spray voltage, gas flows, and temperature).Enhanced signal intensity for the analyte.
Suboptimal MS/MS Transition Confirm the precursor and product ions for this compound by direct infusion of a standard if available. Optimize the collision energy for the specific MRM transition.A stronger and more specific signal for the analyte.
Matrix Effects Improve sample cleanup using techniques like SPE. Optimize the chromatographic separation to resolve the analyte from co-eluting matrix components. Consider using a stable isotope-labeled internal standard.Reduced ion suppression and a more accurate and reproducible signal.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Purification of this compound

This protocol is a general method for the extraction and purification of long-chain acyl-CoAs from biological samples and should be optimized for your specific application.

Materials:

  • C18 SPE Cartridges

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ice-cold 10% (w/v) Trichloroacetic acid (TCA) or 5% (w/v) Sulfosalicylic acid (SSA)

  • Internal Standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Sample Homogenization: For tissue samples, weigh and homogenize the frozen tissue in an appropriate volume of ice-cold extraction solvent (e.g., 2:1:1 ACN:MeOH:H₂O) containing an internal standard. For cultured cells, wash the cell pellet with ice-cold PBS before homogenization.

  • Protein Precipitation: Add ice-cold 10% TCA or 5% SSA to the homogenate to precipitate proteins. Vortex briefly and incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant which contains the acyl-CoAs.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the previous step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute the acyl-CoAs with 1 mL of methanol.

  • Sample Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This is an example of a typical LC-MS/MS method for long-chain acyl-CoAs. Instrument parameters should be optimized for your specific system.

Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-2 min: 2% B

    • 2-15 min: 2-98% B

    • 15-18 min: 98% B

    • 18.1-20 min: 2% B

Mass Spectrometry (MS/MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor and Product Ions: These must be determined empirically, but for long-chain acyl-CoAs, a characteristic neutral loss of 507.0 Da is expected.

  • Collision Energy and other source parameters: Optimize for the specific analyte and instrument.

Quantitative Data

As specific quantitative data for this compound is not widely available, the following table provides representative performance characteristics for the analysis of similar long-chain acyl-CoAs. Researchers should validate these parameters for their own experiments.

Parameter Typical Value Reference
Limit of Detection (LOD) 1 - 10 fmol[1]
Limit of Quantitation (LOQ) 5 - 50 fmol[1]
Linearity (R²) >0.99
Precision (RSD%) < 15%
Recovery (SPE) 80 - 114%[2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound from biological samples.

experimental_workflow sample Biological Sample (Tissue or Cells) homogenization Homogenization with Internal Standard sample->homogenization precipitation Protein Precipitation homogenization->precipitation centrifugation Centrifugation precipitation->centrifugation spe Solid-Phase Extraction (SPE) centrifugation->spe Supernatant concentration Drying and Reconstitution spe->concentration Eluate lcms LC-MS/MS Analysis concentration->lcms data Data Analysis lcms->data

A general workflow for the extraction and analysis of this compound.

Troubleshooting Logic for High Background Noise

This diagram provides a logical approach to troubleshooting high background noise in your LC-MS/MS analysis.

troubleshooting_workflow decision decision start_node High Background Noise Detected run_blank Run Solvent Blank start_node->run_blank end_node Background Noise Reduced is_blank_clean Is Blank Clean? run_blank->is_blank_clean Analyze Blank check_lc Check Solvents, Reagents, and LC System is_blank_clean->check_lc No check_carryover Check for Carryover is_blank_clean->check_carryover Yes clean_lc_system Use Fresh Solvents/Reagents check_lc->clean_lc_system clean_system Implement Thorough Wash Steps check_carryover->clean_system clean_system->end_node clean_lc_system->end_node

A logical workflow for troubleshooting high background noise.

General Fatty Acid β-Oxidation Pathway

This compound is a hydroxylated long-chain fatty acyl-CoA and is likely metabolized through a pathway similar to β-oxidation. The following diagram illustrates the general steps of mitochondrial fatty acid β-oxidation. The entry point for a hydroxylated acyl-CoA may vary.

beta_oxidation acyl_coa Fatty Acyl-CoA (Cn) dehydrogenation Acyl-CoA Dehydrogenase acyl_coa->dehydrogenation enoyl_coa trans-Δ2-Enoyl-CoA dehydrogenation->enoyl_coa hydration Enoyl-CoA Hydratase enoyl_coa->hydration hydroxyacyl_coa L-β-Hydroxyacyl-CoA hydration->hydroxyacyl_coa oxidation β-Hydroxyacyl-CoA Dehydrogenase hydroxyacyl_coa->oxidation ketoacyl_coa β-Ketoacyl-CoA oxidation->ketoacyl_coa thiolysis Thiolase ketoacyl_coa->thiolysis shorter_acyl_coa Fatty Acyl-CoA (Cn-2) thiolysis->shorter_acyl_coa To next cycle acetyl_coa Acetyl-CoA thiolysis->acetyl_coa To Krebs Cycle

A generalized diagram of the mitochondrial fatty acid β-oxidation spiral.

References

Validation & Comparative

Validating the Identity of 9-Hydroxynonadecanoyl-CoA: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics and metabolic studies, the unambiguous identification and quantification of specific long-chain fatty acyl-CoAs are critical. This guide provides a comprehensive comparison of analytical methodologies for validating the identity of 9-hydroxynonadecanoyl-CoA in biological samples. Given the current lack of specific literature on this compound, this guide will utilize data and protocols for a closely related and well-characterized analogue, 3-hydroxy-palmitoyl-CoA (a C16 hydroxylated acyl-CoA), to provide representative experimental comparisons.

Comparison of Analytical Methods

The validation of this compound can be approached through several analytical techniques, each with distinct advantages and limitations in terms of sensitivity, specificity, and throughput. The primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS) following hydrolysis and derivatization, and Enzymatic Assays.

Parameter Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Gas Chromatography-Mass Spectrometry (GC-MS) Enzymatic Assay
Analyte Intact this compound9-hydroxynonadecanoic acid (after hydrolysis and derivatization)Total long-chain acyl-CoAs (can be adapted for specificity)
Sensitivity High (fmol to pmol range)High (pmol range)Moderate (pmol to nmol range)
Specificity Very High (based on retention time and specific mass transitions)High (based on retention time and mass fragmentation pattern)Moderate to High (dependent on enzyme specificity)
Quantitative Accuracy HighHighModerate
Sample Throughput ModerateModerateHigh
Instrumentation Cost HighHighLow
Key Advantages - Direct analysis of the intact molecule- High sensitivity and specificity- Structural information from fragmentation- Excellent chromatographic separation- Well-established derivatization protocols- Provides positional information of the hydroxyl group- High throughput- Lower cost- Simple workflow
Key Disadvantages - Ion suppression effects- Requires expensive instrumentation- Indirect analysis (requires hydrolysis and derivatization)- Potential for analyte degradation during sample preparation- Indirect measurement of a reaction product- May lack specificity for a single acyl-CoA species

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the direct detection and quantification of the intact this compound molecule.

1. Sample Preparation (Solid-Phase Extraction):

  • Homogenize 50-100 mg of tissue or cell pellet in 1 mL of ice-cold 2:1:0.8 methanol (B129727):chloroform:water.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and load it onto a pre-conditioned C18 solid-phase extraction (SPE) cartridge.

  • Wash the cartridge with 2 mL of water, followed by 2 mL of 40% methanol in water.

  • Elute the acyl-CoAs with 2 mL of methanol.

  • Dry the eluate under a stream of nitrogen and reconstitute in 100 µL of 5% sulfosalicylic acid.

2. Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 5.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1): [M+H]+ for this compound.

  • Product Ion (Q3): A characteristic fragment ion resulting from the neutral loss of the phosphopantetheine moiety.

  • Collision Energy: Optimized for the specific precursor-product ion transition.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method involves the hydrolysis of the acyl-CoA to its corresponding fatty acid, followed by derivatization for GC-MS analysis.

1. Hydrolysis and Extraction:

  • To the sample, add 1 mL of 0.5 M NaOH in methanol.

  • Incubate at 60°C for 30 minutes to hydrolyze the thioester bond.

  • Acidify the solution to pH 3 with 6 M HCl.

  • Extract the 9-hydroxynonadecanoic acid with two 2 mL portions of hexane (B92381).

  • Combine the hexane extracts and dry under nitrogen.

2. Derivatization (Silylation):

  • To the dried residue, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ether of the hydroxyl group and the TMS ester of the carboxyl group.

3. Gas Chromatography Conditions:

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.

4. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-600.

  • Identification: Based on the retention time and the characteristic fragmentation pattern of the derivatized 9-hydroxynonadecanoic acid.

Enzymatic Assay

This method provides a high-throughput approach for the quantification of total long-chain acyl-CoAs.

1. Principle: The assay is based on the oxidation of the long-chain acyl-CoA by acyl-CoA dehydrogenase, which is coupled to a reaction that produces a fluorescent or colorimetric signal.

2. Assay Protocol (Fluorometric):

  • Prepare a reaction mixture containing acyl-CoA dehydrogenase, a suitable electron acceptor (e.g., a fluorescent probe), and a reaction buffer.

  • Add the sample containing this compound to the reaction mixture in a 96-well plate.

  • Incubate at 37°C for 30-60 minutes.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths using a plate reader.

  • Quantify the amount of this compound by comparing the signal to a standard curve prepared with a known long-chain acyl-CoA standard.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and logical relationships of the described methods.

experimental_workflow cluster_lcms LC-MS/MS Workflow cluster_gcms GC-MS Workflow cluster_enzymatic Enzymatic Assay Workflow lcms_sample Sample Homogenization lcms_spe Solid-Phase Extraction lcms_sample->lcms_spe Extract Acyl-CoAs lcms_lc Liquid Chromatography lcms_spe->lcms_lc Separate Analytes lcms_ms Tandem Mass Spectrometry lcms_lc->lcms_ms Detect & Fragment lcms_data Data Analysis lcms_ms->lcms_data Quantify & Identify gcms_sample Sample Hydrolysis gcms_extract Fatty Acid Extraction gcms_sample->gcms_extract Release Fatty Acid gcms_deriv Derivatization gcms_extract->gcms_deriv Increase Volatility gcms_gc Gas Chromatography gcms_deriv->gcms_gc Separate Derivatives gcms_ms Mass Spectrometry gcms_gc->gcms_ms Detect & Fragment gcms_data Data Analysis gcms_ms->gcms_data Quantify & Identify enz_sample Sample Preparation enz_reaction Enzymatic Reaction enz_sample->enz_reaction Initiate Reaction enz_measure Signal Measurement enz_reaction->enz_measure Generate Signal enz_data Data Analysis enz_measure->enz_data Quantify

Caption: Experimental workflows for the validation of this compound.

method_comparison center_node Validation of This compound lcms LC-MS/MS (Direct & Specific) center_node->lcms High Sensitivity High Specificity gcms GC-MS (Indirect & Structural) center_node->gcms Positional Isomer Info enzymatic Enzymatic Assay (High-Throughput) center_node->enzymatic Rapid Screening pro_lcms Intact Molecule High Accuracy lcms->pro_lcms Pros con_lcms High Cost Ion Suppression lcms->con_lcms Cons pro_gcms Established Method Good Separation gcms->pro_gcms Pros con_gcms Requires Derivatization Potential for Degradation gcms->con_gcms Cons pro_enzymatic Low Cost Simple Protocol enzymatic->pro_enzymatic Pros con_enzymatic Lower Specificity Indirect Measurement enzymatic->con_enzymatic Cons

Caption: Comparison of analytical methods for this compound validation.

A Comparative Guide to Long-Chain and Hydroxylated Acyl-CoAs: Positioning 9-Hydroxynonadecanoyl-CoA in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 9-hydroxynonadecanoyl-CoA and other long-chain acyl-Coenzyme A (acyl-CoA) molecules, which are pivotal intermediates in cellular metabolism. While specific experimental data on this compound is limited in current literature, this document aims to contextualize its potential roles by comparing its structure to well-characterized long-chain and hydroxylated acyl-CoAs. We present quantitative data on enzyme kinetics and cellular concentrations for these related molecules, along with detailed experimental protocols and workflows to facilitate future research into less-characterized species like this compound.

Introduction to Acyl-CoAs: The Currency of Fatty Acid Metabolism

Acyl-CoAs are activated forms of fatty acids, essential for their participation in a wide array of metabolic processes, including β-oxidation for energy production, synthesis of complex lipids, and cellular signaling. The properties and metabolic fate of an acyl-CoA are largely determined by the length and structure of its acyl chain. Long-chain acyl-CoAs (LCACoAs), typically containing 12 to 20 carbon atoms, are major substrates for energy metabolism and lipid biosynthesis. The introduction of functional groups, such as a hydroxyl group, can further diversify their roles, potentially altering enzyme specificity and pathway engagement.

This compound, with its 19-carbon chain and a hydroxyl group at the 9th position, represents an intriguing but understudied molecule. Its odd-chain length and hydroxylation suggest unique metabolic pathways and biological functions that may differ from more common saturated and unsaturated long-chain acyl-CoAs.

Comparative Analysis of Acyl-CoA Metabolism

To understand the potential behavior of this compound, it is instructive to compare the known parameters of other long-chain acyl-CoAs. The following tables summarize key quantitative data for enzymes involved in the activation (Acyl-CoA Synthetase) and degradation (Acyl-CoA Dehydrogenase) of common long-chain fatty acids, as well as their typical cellular concentrations.

Data Presentation: Enzyme Kinetics and Cellular Concentrations

Table 1: Kinetic Parameters of Long-Chain Acyl-CoA Synthetases (ACSL)

SubstrateEnzyme SourceKm (µM)Vmax (nmol/min/mg)Reference
Palmitic Acid (16:0)Murine FATP18.01,100[1]
Oleic Acid (18:1)Human ACSL6V115.2 ± 2.1-[2]
Oleic Acid (18:1)Human ACSL6V216.5 ± 2.8-[2]
Linoleic Acid (18:2)Human ACSL6V110.1 ± 1.5-[2]
Linoleic Acid (18:2)Human ACSL6V222.1 ± 3.5-[2]
Arachidonic Acid (20:4)Human ACSL6V135.6 ± 4.9-[2]
Arachidonic Acid (20:4)Human ACSL6V230.1 ± 4.2-[2]

Table 2: Kinetic Parameters of Acyl-CoA Dehydrogenases (ACADs)

SubstrateEnzymeKm (µM)kcat (s-1)Reference
Palmitoyl-CoA (16:0)Rat Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD)1.811.7[3][4]
Stearoyl-CoA (18:0)Rat Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD)1.59.8[3][4]
Oleoyl-CoA (18:1)Rat Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD)2.514.2[3][4]
3-Hydroxypalmitoyl-CoAPorcine Mitochondrial L-3-Hydroxyacyl-CoA Dehydrogenase5.0-[5]

Table 3: Cellular Concentrations of Long-Chain Acyl-CoAs

Acyl-CoATissue/Cell TypeConcentration (nmol/g tissue or nmol/mg protein)Reference
Palmitoyl-CoARat Liver15 - 60[6]
Stearoyl-CoARat Liver5 - 20[6]
Oleoyl-CoARat Liver10 - 40[6]

Signaling Pathways and Metabolic Fates

Long-chain acyl-CoAs are central to energy homeostasis. The β-oxidation pathway is a primary route for their catabolism. The presence of a hydroxyl group, as in this compound, may influence its entry and processing through this pathway. For instance, 3-hydroxyacyl-CoA intermediates are a standard part of β-oxidation. However, hydroxylation at other positions may require specialized enzymatic machinery.

fatty_acid_beta_oxidation Fatty_Acid Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Acyl_CoA Acyl-CoA Acyl_CoA_Synthetase->Acyl_CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase (e.g., VLCAD, LCAD) Acyl_CoA->Acyl_CoA_Dehydrogenase Enoyl_CoA Trans-Δ2-Enoyl-CoA Acyl_CoA_Dehydrogenase->Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Enoyl_CoA->Enoyl_CoA_Hydratase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA_Hydratase->Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Shorter_Acyl_CoA Acyl-CoA (n-2) Thiolase->Shorter_Acyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Shorter_Acyl_CoA->Acyl_CoA_Dehydrogenase

Fig. 1: Mitochondrial Fatty Acid β-Oxidation Pathway.

Experimental Protocols

The characterization of novel acyl-CoAs like this compound requires robust analytical methods. Below are detailed methodologies for the quantification of long-chain acyl-CoAs and for assaying the activity of key enzymes in their metabolism.

Protocol 1: Quantitative Analysis of Long-Chain Acyl-CoAs by HPLC-MS/MS

This protocol provides a framework for the sensitive and specific quantification of long-chain acyl-CoAs from biological samples.

1. Sample Preparation (from Tissue)

  • Homogenization: Flash-freeze tissue samples in liquid nitrogen and grind to a fine powder. Homogenize the frozen powder in 10 volumes of ice-cold 10% (w/v) trichloroacetic acid (TCA).

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., C17:0-CoA) to the homogenate.

  • Centrifugation: Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C to pellet proteins.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of 2% (v/v) acetic acid in water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with 5 mL of 2% (v/v) acetic acid in water.

    • Elute the acyl-CoAs with 3 mL of methanol containing 10 mM ammonium (B1175870) acetate (B1210297).

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen gas and reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

2. HPLC-MS/MS Conditions

  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 10 mM ammonium acetate in water.

  • Mobile Phase B: 10 mM ammonium acetate in 95:5 (v/v) acetonitrile:water.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing linearly to a high percentage over several minutes to elute the long-chain acyl-CoAs.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion is the [M+H]+ of the acyl-CoA, and a characteristic product ion (e.g., the fragment corresponding to the phosphopantetheine moiety) is monitored.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue_Sample Tissue Sample Homogenization Homogenization (e.g., in TCA) Tissue_Sample->Homogenization Internal_Standard Add Internal Standard (e.g., C17:0-CoA) Homogenization->Internal_Standard Centrifugation Centrifugation Internal_Standard->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Elution Elution SPE->Elution Drying Drying and Reconstitution Elution->Drying LC_MSMS LC-MS/MS Analysis Drying->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing

Fig. 2: Experimental Workflow for Acyl-CoA Analysis.
Protocol 2: Spectrophotometric Assay for Acyl-CoA Dehydrogenase Activity

This assay measures the reduction of an artificial electron acceptor, ferricenium hexafluorophosphate (B91526), which is coupled to the oxidation of the acyl-CoA substrate.

1. Reagents

  • Assay Buffer: 100 mM potassium phosphate, pH 7.2, containing 0.2 mM EDTA.

  • Substrate Solution: Prepare a stock solution of the acyl-CoA substrate (e.g., palmitoyl-CoA) in water. The final concentration in the assay will typically be in the range of 50-100 µM.

  • Electron Acceptor: A freshly prepared solution of 2 mM ferricenium hexafluorophosphate in water.

  • Enzyme Preparation: A partially purified mitochondrial fraction or a purified recombinant enzyme.

2. Assay Procedure

  • Set up a cuvette containing 1 mL of assay buffer.

  • Add the enzyme preparation to the cuvette.

  • Add the ferricenium hexafluorophosphate solution to a final concentration of 200 µM.

  • Initiate the reaction by adding the acyl-CoA substrate.

  • Immediately monitor the decrease in absorbance at 300 nm, which corresponds to the reduction of the ferricenium ion. The rate of absorbance change is proportional to the enzyme activity.

3. Calculation of Activity

  • The specific activity of the enzyme can be calculated using the molar extinction coefficient of ferricenium hexafluorophosphate (ε = 4.3 mM-1cm-1 at 300 nm).

  • One unit of enzyme activity is defined as the amount of enzyme that catalyzes the reduction of 1 µmol of ferricenium ion per minute under the specified conditions.

Future Directions for this compound Research

The lack of specific data for this compound highlights a gap in our understanding of fatty acid metabolism. The protocols and comparative data presented in this guide provide a roadmap for its characterization. Future research should focus on:

  • Synthesis of Standards: Chemical or enzymatic synthesis of this compound is a prerequisite for its detailed study.

  • Enzyme Specificity Studies: Investigating the substrate specificity of known long-chain acyl-CoA synthetases and dehydrogenases for this compound.

  • Metabolomic Profiling: Utilizing the described LC-MS/MS methods to identify and quantify this compound in various biological samples to understand its distribution and regulation.

  • Functional Assays: Exploring the impact of this compound on cellular processes such as lipid droplet formation, mitochondrial respiration, and gene expression.

By applying these approaches, the scientific community can begin to unravel the metabolic significance of this and other understudied hydroxylated acyl-CoAs, potentially revealing new therapeutic targets for metabolic diseases.

References

Unveiling the Enigmatic Biological Activity of 9-Hydroxynonadecanoyl-CoA: A Comparative Guide Based on Analog Extrapolation

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

A comprehensive guide offering a comparative analysis of the potential biological activity of 9-hydroxynonadecanoyl-CoA and its hypothetical analogs is now available for researchers, scientists, and drug development professionals. In the absence of direct experimental data, this guide provides a foundational, albeit hypothetical, framework extrapolated from the known biological activities of structurally related lipid molecules, primarily the well-studied 9-hydroxyoctadecadienoic acid (9-HODE).

This compound, a long-chain hydroxy fatty acyl-coenzyme A derivative, remains a molecule of unknown biological significance. This guide aims to stimulate and direct future research by proposing potential biological activities and outlining detailed experimental protocols for their investigation. The comparisons and data presented are conjectural and intended to serve as a template for forthcoming empirical studies.

Hypothetical Comparative Biological Activities

Based on the known signaling roles of similar mid-chain hydroxy fatty acids that interact with receptors like G protein-coupled receptor 132 (GPR132) and peroxisome proliferator-activated receptor-gamma (PPARγ), a hypothetical comparison of this compound and its analogs is presented below.[1][2] These analogs include a saturated version (Nonadecanoyl-CoA), a shorter-chain variant (9-Hydroxypentadecanoyl-CoA), and a thia-analog (9-Thianonadecanoyl-CoA).

Table 1: Hypothetical Comparative Biological Activity Data

CompoundTargetAssay TypePotency (EC50, µM) (Hypothetical)Efficacy (% of Control) (Hypothetical)
This compound GPR132Calcium Mobilization8100
PPARγTransactivation1285
Nonadecanoyl-CoA (Saturated Analog) GPR132Calcium Mobilization>100Inactive
PPARγTransactivation6025
9-Hydroxypentadecanoyl-CoA (Shorter-chain Analog) GPR132Calcium Mobilization2095
PPARγTransactivation3065
9-Thianonadecanoyl-CoA (Thia-Analog) GPR132Calcium Mobilization4105
PPARγTransactivation990

Detailed Experimental Protocols

To facilitate the investigation of these hypothetical activities, this guide provides detailed and plausible experimental protocols.

Protocol 1: GPR132 Agonist Activity via Calcium Mobilization Assay

This protocol outlines a method to determine if this compound and its analogs can activate GPR132 by measuring changes in intracellular calcium levels. The assay utilizes HEK293 cells engineered to express human GPR132 and a fluorescent calcium indicator, Fluo-4 AM. The relative potency and efficacy of the compounds would be determined by measuring the fluorescence changes upon compound addition and comparing them to a known GPR132 agonist like 9-HODE.

Protocol 2: PPARγ Transactivation Assay

This protocol describes a reporter gene assay to assess the ability of the compounds to activate PPARγ-mediated gene transcription. The assay involves co-transfecting cells with a PPARγ expression vector and a luciferase reporter plasmid under the control of a PPAR response element (PPRE). An increase in luciferase activity upon treatment with the test compounds would indicate PPARγ activation.

Visualizing Potential Signaling Pathways

To provide a visual framework for the potential mechanisms of action, the known signaling pathways of 9-HODE are presented as hypothetical models for this compound.

GPR132_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand This compound (Hypothetical Ligand) GPR132 GPR132 Ligand->GPR132 G_protein Gq/11 GPR132->G_protein activates PLC PLC G_protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release from ER IP3->Ca2_release PKC PKC DAG->PKC Downstream Downstream Cellular Responses Ca2_release->Downstream PKC->Downstream

Caption: Hypothetical GPR132 signaling cascade.

PPARg_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand_cyto This compound PPARg PPARγ Ligand_cyto->PPARg binds & activates Complex PPARγ RXR PPARg->Complex:f0 RXR RXR RXR->Complex:f1 PPRE PPRE (on DNA) Complex->PPRE binds Transcription Target Gene Transcription PPRE->Transcription

Caption: Hypothetical PPARγ transcriptional activation.

This guide underscores the critical need for empirical research to validate these hypotheses and to fully elucidate the biological roles of this compound. The provided frameworks are intended to catalyze the discovery process and pave the way for a deeper understanding of this intriguing molecule's function in health and disease.

References

Unraveling the Enigma of 9-Hydroxynonadecanoyl-CoA: A Comparative Guide for Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the potential role of 9-hydroxynonadecanoyl-CoA in disease, drawing comparisons with established lipid metabolic pathways and biomarkers. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of current knowledge and experimental approaches.

While direct research on the differential expression of this compound in disease is currently limited, its structural characteristics as a long-chain hydroxylated acyl-CoA suggest a plausible involvement in various pathological processes, particularly in cancer and metabolic disorders. This guide will, therefore, explore its hypothesized role by drawing parallels with well-documented functions of related lipid molecules, such as long-chain acyl-CoAs (LCA-CoAs) and hydroxylated fatty acids (HFAs).

The Emerging Significance of Altered Lipid Metabolism in Disease

Reprogramming of lipid metabolism is a recognized hallmark of many diseases, including cancer.[1] Alterations in the levels of fatty acids and their derivatives can impact cellular energy, membrane structure, and signaling pathways. LCA-CoAs are central players in fatty acid metabolism, serving as intermediates for both β-oxidation and the synthesis of complex lipids.[2][3] Their intracellular concentrations are tightly regulated, and dysregulation is associated with various pathologies.[2][3]

Hydroxylated fatty acids, another class of bioactive lipids, have been implicated in a range of diseases. For instance, 2-hydroxylated fatty acids and their derivatives are involved in the pathophysiology of neurodegenerative diseases and cancer.[4][5] Fatty acid esters of hydroxy fatty acids (FAHFAs) have shown potential as therapeutic agents in obesity-related diseases due to their anti-inflammatory and metabolic regulatory effects.[6][7]

Given that this compound is a hydroxylated long-chain acyl-CoA, it is conceivable that it partakes in similar biological processes. Its differential expression could, therefore, serve as a potential biomarker or therapeutic target.

Comparative Analysis of this compound and Alternative Biomarkers

Due to the nascent stage of research on this compound, a direct comparison of its performance as a biomarker is not yet possible. However, we can create a comparative framework based on the established roles of related lipid classes.

FeatureHypothesized Role of this compoundEstablished Alternative Biomarkers (e.g., other LCA-CoAs, HFAs)
Cellular Function Potential involvement in energy metabolism (β-oxidation), lipid synthesis, and cellular signaling.LCA-CoAs are key intermediates in fatty acid metabolism.[2] HFAs act as signaling molecules in inflammation and metabolism.[6]
Disease Relevance Hypothesized role in cancer progression and metabolic disorders like diabetes and obesity.Deregulation of LCA-CoAs is observed in various cancers.[1][3] Altered levels of HFAs are linked to metabolic and neurodegenerative diseases.[4][7]
Analytical Detection Detectable by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).LC-MS/MS is the gold standard for the analysis of LCA-CoAs and HFAs.[8]
Therapeutic Potential Enzymes involved in its metabolism could be potential drug targets.Long-chain acyl-CoA synthetases (ACSLs) are targeted in cancer therapy.[1][3]

Signaling Pathways and Metabolic Networks

The deregulation of lipid metabolism in cancer involves complex signaling pathways. Long-chain acyl-CoA synthetases (ACSLs), enzymes that activate long-chain fatty acids to their CoA esters, are often upregulated in tumors and play a crucial role in cancer cell proliferation, invasion, and metastasis.[2][3] It is plausible that the metabolism of this compound is similarly regulated and integrated into these cancer-associated metabolic and signaling networks.

Below is a hypothesized signaling pathway illustrating the potential involvement of this compound in cancer metabolism.

Lipid_Metabolism_in_Cancer cluster_extracellular Extracellular Space cluster_cell Cancer Cell Fatty_Acids Fatty Acids Fatty_Acids_in Fatty Acids Fatty_Acids->Fatty_Acids_in Uptake ACSL Long-chain Acyl-CoA Synthetases (ACSLs) Fatty_Acids_in->ACSL Hydroxylase Fatty Acid Hydroxylase Fatty_Acids_in->Hydroxylase LCA_CoA Long-chain Acyl-CoAs ACSL->LCA_CoA Beta_Oxidation β-Oxidation LCA_CoA->Beta_Oxidation Lipid_Synthesis Complex Lipid Synthesis LCA_CoA->Lipid_Synthesis Signaling Cell Signaling LCA_CoA->Signaling 9_OH_Nonadecanoyl_CoA This compound (Hypothesized) Hydroxylase->9_OH_Nonadecanoyl_CoA 9_OH_Nonadecanoyl_CoA->Signaling Proliferation Proliferation, Invasion, Metastasis Signaling->Proliferation

Caption: Hypothesized role of this compound in cancer cell metabolism.

Experimental Protocols

The analysis of long-chain acyl-CoAs is challenging due to their low abundance and chemical instability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for their quantification.

Protocol: LC-MS/MS Analysis of Long-Chain Acyl-CoAs

This protocol provides a general framework for the extraction and quantification of LCA-CoAs, including the potential detection of this compound, from biological samples.

1. Sample Preparation and Extraction:

  • Homogenization: Homogenize frozen tissue samples (50-100 mg) or cell pellets in ice-cold 100 mM KH2PO4 buffer.

  • Extraction: Add a mixture of 2-propanol and acetonitrile (B52724) to the homogenate, followed by vortexing to extract the lipids.

  • Phase Separation: Centrifuge the mixture to separate the aqueous and organic phases. The acyl-CoAs will be in the upper aqueous-organic phase.

  • Drying and Reconstitution: Evaporate the solvent from the collected supernatant under a stream of nitrogen and reconstitute the dried extract in the initial LC mobile phase.

2. LC-MS/MS Conditions:

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[8]

  • Column: A C18 reversed-phase column is typically used for separation.

  • Mobile Phases: A gradient of ammonium (B1175870) hydroxide (B78521) in water and acetonitrile is commonly employed.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) for quantification of specific acyl-CoA species.[8]

Below is a diagram illustrating the experimental workflow for LC-MS/MS analysis of acyl-CoAs.

LC_MS_Workflow Sample Biological Sample (Tissue or Cells) Homogenization Homogenization Sample->Homogenization Extraction Lipid Extraction Homogenization->Extraction Centrifugation Phase Separation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Solvent Evaporation Supernatant->Drying Reconstitution Reconstitution Drying->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis

References

Correlating 9-Hydroxynonadecanoyl-CoA Levels with Phenotype: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for investigating the correlation between 9-hydroxynonadecanoyl-CoA levels and potential resulting phenotypes. Due to the limited direct research on this specific long-chain acyl-CoA, this document leverages data from related metabolic pathways and disorders to offer a foundational approach for researchers. The methodologies and potential correlations presented here are based on established principles of fatty acid metabolism and associated pathologies.

Introduction to this compound and its Potential Significance

This compound is a long-chain, odd-carbon number, hydroxylated acyl-coenzyme A. While its precise biological role is not yet fully elucidated, its structure suggests involvement in fatty acid oxidation (FAO). Dysregulation in the metabolism of similar long-chain fatty acyl-CoAs is associated with a class of inherited metabolic disorders known as fatty acid oxidation disorders (FAODs). These disorders can lead to a wide range of clinical symptoms, from mild, exercise-induced muscle weakness to severe cardiomyopathy and liver dysfunction.[1][2][3] Therefore, it is hypothesized that abnormal levels of this compound could serve as a biomarker for, or a contributor to, similar pathological states.

Potential Phenotypic Correlations

Elevated levels of long-chain hydroxyacyl-CoAs are a hallmark of certain FAODs, particularly Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency and Trifunctional Protein (TFP) deficiency.[2] While no direct link has been established with this compound, the clinical manifestations of these disorders provide a strong starting point for investigating potential phenotypes.

Table 1: Potential Phenotypes Associated with Altered Long-Chain Hydroxyacyl-CoA Levels

PhenotypeDescriptionAssociated DisordersPotential Relevance to this compound
Cardiomyopathy Disease of the heart muscle that makes it harder for the heart to pump blood to the rest of the body.LCHAD Deficiency, TFP DeficiencyThe heart relies heavily on fatty acid oxidation for energy. Accumulation of intermediates like this compound could be toxic to cardiomyocytes.[1][2]
Rhabdomyolysis Breakdown of muscle tissue that releases a damaging protein into the blood.LCHAD Deficiency, TFP Deficiency, VLCAD DeficiencySkeletal muscle is another major site of fatty acid oxidation. Impaired metabolism can lead to muscle cell death, especially during periods of exercise or fasting.[1][3]
Hypoketotic Hypoglycemia Low blood sugar without the presence of ketones, indicating a failure of fatty acid oxidation to produce ketone bodies as an alternative fuel source.LCHAD Deficiency, TFP Deficiency, CPT II DeficiencyThis is a classic sign of a block in the fatty acid oxidation pathway, preventing the liver from synthesizing ketones during fasting.[2]
Hepatopathy Liver disease.LCHAD Deficiency, TFP DeficiencyThe liver is central to fatty acid metabolism. The accumulation of toxic intermediates can lead to steatosis (fatty liver) and liver dysfunction.[1][2]
Neuropathy Damage or dysfunction of one or more nerves that typically results in numbness, tingling, muscle weakness and pain in the affected area.LCHAD DeficiencyThe nervous system can also be affected by the toxic accumulation of fatty acid metabolites.

Experimental Protocols for Quantification of this compound

Proposed LC-MS/MS Method for this compound Quantification

This protocol is adapted from established methods for the analysis of long-chain acyl-CoAs.

1. Sample Preparation (from cultured cells or tissues):

  • Homogenization: Homogenize tissue samples or cell pellets in ice-cold methanol/water (1:1, v/v).

  • Protein Precipitation: Add a suitable protein precipitation agent, such as acetonitrile (B52724) or a mixture of acetonitrile and methanol, to the homogenate. Vortex thoroughly.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column is typically used for the separation of long-chain acyl-CoAs.

  • Mobile Phase A: An aqueous solution containing an ion-pairing agent (e.g., ammonium (B1175870) acetate (B1210297) or triethylamine) to improve retention and peak shape.

  • Mobile Phase B: An organic solvent such as acetonitrile or methanol.

  • Gradient: A gradient elution from a lower to a higher percentage of Mobile Phase B is used to separate the acyl-CoAs based on their hydrophobicity.

3. Tandem Mass Spectrometry (MS/MS):

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of acyl-CoAs.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for this compound.

    • Precursor Ion (Q1): The m/z of the protonated this compound molecule.

    • Product Ion (Q3): A characteristic fragment ion of the CoA moiety.

Table 2: Example MRM Transitions for Acyl-CoA Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (Hypothetical) Calculated m/zCharacteristic CoA fragmentTo be optimized
Palmitoyl-CoA (C16:0)1004.6497.145
Oleoyl-CoA (C18:1)1030.6497.145
Internal Standard (e.g., C17:0-CoA)Calculated m/zCharacteristic CoA fragmentTo be optimized

Note: The exact m/z values and collision energy for this compound would need to be determined experimentally.

Signaling Pathways and Experimental Workflows

Potential Role of this compound in Fatty Acid Beta-Oxidation

The diagram below illustrates the general pathway of mitochondrial fatty acid beta-oxidation. This compound, as a hydroxylated long-chain acyl-CoA, would likely be an intermediate in this pathway. Its accumulation could indicate a deficiency in one of the downstream enzymes, such as a long-chain 3-hydroxyacyl-CoA dehydrogenase.

fatty_acid_oxidation cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix FattyAcid Long-Chain Fatty Acid (e.g., 9-Hydroxynonadecanoic Acid) AcylCoA This compound FattyAcid->AcylCoA Acyl-CoA Synthetase AcylCoA_mito This compound AcylCoA->AcylCoA_mito Carnitine Shuttle EnoylCoA 2,3-enoyl-CoA derivative AcylCoA_mito->EnoylCoA Acyl-CoA Dehydrogenase HydroxyacylCoA 3-hydroxyacyl-CoA derivative EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA 3-ketoacyl-CoA derivative HydroxyacylCoA->KetoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase (Potential site of defect) ShortenedAcylCoA Shortened Acyl-CoA KetoacylCoA->ShortenedAcylCoA Thiolase AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA ShortenedAcylCoA->AcylCoA_mito Further rounds of β-oxidation TCACycle TCA Cycle AcetylCoA->TCACycle TCA Cycle

Caption: Hypothetical involvement of this compound in mitochondrial beta-oxidation.

Experimental Workflow for Correlating Levels with Phenotype

The following diagram outlines a logical workflow for investigating the relationship between this compound levels and a specific phenotype.

experimental_workflow cluster_study_design Study Design cluster_analysis Analysis cluster_correlation Correlation and Further Investigation PatientCohort Patient Cohort with Unexplained Myopathy/ Cardiomyopathy SampleCollection Collect Plasma/Tissue Samples PatientCohort->SampleCollection ControlGroup Healthy Control Group ControlGroup->SampleCollection MetaboliteExtraction Extract Acyl-CoAs SampleCollection->MetaboliteExtraction LCMS LC-MS/MS Quantification of This compound MetaboliteExtraction->LCMS DataAnalysis Statistical Analysis LCMS->DataAnalysis Correlation Correlate Levels with Phenotypic Severity DataAnalysis->Correlation GeneticScreening Sequence Genes for Fatty Acid Oxidation Enzymes Correlation->GeneticScreening EnzymeAssays Functional Enzyme Assays Correlation->EnzymeAssays

Caption: Workflow for investigating the correlation of this compound with phenotype.

Conclusion

While direct experimental data on the correlation between this compound levels and specific phenotypes are currently lacking, a wealth of information on related long-chain fatty acid metabolism provides a solid foundation for future research. By adapting existing analytical methods and drawing parallels with known fatty acid oxidation disorders, researchers can begin to explore the potential role of this molecule as a biomarker and its implications in human health and disease. The experimental frameworks and potential correlations outlined in this guide offer a starting point for these investigations.

References

A Comparative Guide to 9-Hydroxy-Nonadecanoyl-CoA and Its Hydroxylated Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 9-hydroxy-nonadecanoyl-CoA and other hydroxylated isomers of nonadecanoyl-CoA. Due to the limited direct experimental data on 9-hydroxy-nonadecanoyl-CoA, this comparison draws upon information from closely related molecules and general principles of fatty acid metabolism to provide a comprehensive overview for research and drug development.

Introduction to Hydroxylated Nonadecanoyl-CoAs

Nonadecanoyl-CoA is a 19-carbon saturated fatty acyl-CoA. The hydroxylation of its carbon chain at different positions gives rise to a variety of isomers, each with potentially distinct biochemical properties and cellular functions. The position of the hydroxyl group can significantly influence the molecule's role in metabolic pathways, membrane structure, and cellular signaling. This guide focuses on a comparison between the less-studied 9-hydroxy isomer and the more characterized 2-hydroxy, 3-hydroxy, and ω-hydroxy isomers.

Biochemical and Functional Comparison

While direct comparative studies are scarce, the functions of different hydroxylated nonadecanoyl-CoA isomers can be inferred from the known roles of hydroxylated fatty acids with varying chain lengths.

Feature9-Hydroxy-Nonadecanoyl-CoA2-Hydroxy-Nonadecanoyl-CoA3-Hydroxy-Nonadecanoyl-CoAω-Hydroxy-Nonadecanoyl-CoA
Primary Metabolic Role Likely involved in the formation of other metabolites, such as 9-hydroxynonadecanoylcarnitine for mitochondrial transport.[1]Precursor for the synthesis of 2-hydroxy-sphingolipids, important components of myelin and skin. Also a substrate for α-oxidation.Intermediate in both fatty acid β-oxidation (degradation) and fatty acid elongation (synthesis).Substrate for further oxidation to dicarboxylic acids, which are then subject to β-oxidation from both ends.
Biosynthesis Putative biosynthesis from 9-hydroxynonadecanoic acid via a long-chain fatty-acid CoA ligase.[1] The initial hydroxylation may be catalyzed by a cytochrome P450 enzyme or a lipoxygenase, similar to the formation of 9-hydroxystearic acid.Formed by the action of fatty acid 2-hydroxylase (FA2H) on nonadecanoyl-CoA.Generated during the β-oxidation of longer fatty acids by acyl-CoA dehydrogenase and enoyl-CoA hydratase, or during fatty acid elongation by 3-ketoacyl-CoA reductase.Produced by the action of cytochrome P450 enzymes of the CYP4A and CYP4F families on nonadecanoyl-CoA.
Potential Signaling Role May have signaling properties analogous to 9-hydroxystearic acid (9-HSA), which is known to induce apoptosis in cancer cells.[2]2-hydroxylated sphingolipids are involved in cell signaling and maintaining membrane microdomain structure.Accumulation of long-chain 3-hydroxyacyl-CoAs is a hallmark of LCHAD deficiency, a severe metabolic disorder.ω-hydroxylated fatty acids can be precursors to signaling molecules.

Signaling Pathways

The signaling roles of hydroxylated nonadecanoyl-CoAs are largely unexplored. However, by analogy with 9-hydroxystearic acid (9-HSA), 9-hydroxy-nonadecanoyl-CoA could potentially be involved in apoptosis pathways.

Proposed Apoptotic Signaling of 9-Hydroxylated Fatty Acids

9-HSA has been shown to induce apoptosis, and it is plausible that 9-hydroxy-nonadecanoyl-CoA could have similar effects. The proposed pathway involves the activation of pro-apoptotic proteins and caspases.

G cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion 9-Hydroxy-Fatty_Acid 9-Hydroxy-Fatty_Acid Pro_Apoptotic_Proteins Activation of Pro-Apoptotic Proteins (e.g., Bax) 9-Hydroxy-Fatty_Acid->Pro_Apoptotic_Proteins Cell_Membrane Cell_Membrane Cytoplasm Cytoplasm Mitochondrion Mitochondrion Apoptosis Apoptosis Cytochrome_c_Release Cytochrome c Release Pro_Apoptotic_Proteins->Cytochrome_c_Release Caspase_Activation Caspase Activation Caspase_Activation->Apoptosis Cytochrome_c_Release->Caspase_Activation

Proposed apoptotic pathway for 9-hydroxy fatty acids.

Experimental Protocols

Synthesis of 9-Hydroxy-Nonadecanoyl-CoA

A potential synthetic route involves the activation of 9-hydroxynonadecanoic acid.

G 9-hydroxynonadecanoic_acid 9-Hydroxynonadecanoic Acid Acyl_CoA_Synthetase Long-Chain Acyl-CoA Synthetase 9-hydroxynonadecanoic_acid->Acyl_CoA_Synthetase Coenzyme_A Coenzyme A Coenzyme_A->Acyl_CoA_Synthetase AMP_PPi AMP + PPi Acyl_CoA_Synthetase->AMP_PPi 9-hydroxy-nonadecanoyl-CoA 9-Hydroxy- nonadecanoyl-CoA Acyl_CoA_Synthetase->9-hydroxy-nonadecanoyl-CoA ATP ATP ATP->Acyl_CoA_Synthetase

Enzymatic synthesis of 9-hydroxy-nonadecanoyl-CoA.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing 9-hydroxynonadecanoic acid, Coenzyme A, ATP, and MgCl₂ in a suitable buffer (e.g., Tris-HCl, pH 7.5).

  • Enzyme Addition: Initiate the reaction by adding a purified long-chain acyl-CoA synthetase.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Quenching: Stop the reaction by adding an organic solvent or by heat inactivation.

  • Purification: Purify the resulting 9-hydroxy-nonadecanoyl-CoA using solid-phase extraction or high-performance liquid chromatography (HPLC).

Analysis of Hydroxylated Nonadecanoyl-CoA Isomers

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful techniques for the separation and identification of positional isomers of hydroxylated fatty acids.

GC-MS Analysis Workflow:

G Start Sample containing hydroxylated nonadecanoyl-CoAs Hydrolysis Hydrolysis to free fatty acids Start->Hydrolysis Derivatization Derivatization (e.g., methylation, silylation) Hydrolysis->Derivatization GC_Separation Gas Chromatography Separation Derivatization->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Analysis Data Analysis and Isomer Identification MS_Detection->Analysis

Workflow for GC-MS analysis of hydroxylated fatty acids.

Protocol Steps:

  • Hydrolysis: The acyl-CoA sample is first hydrolyzed to release the free hydroxylated fatty acids.

  • Derivatization: The carboxyl and hydroxyl groups are derivatized (e.g., methylation followed by silylation) to increase volatility for GC analysis.

  • GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column to separate the isomers.

  • MS Detection: The separated isomers are detected by a mass spectrometer. The fragmentation patterns of the different isomers can be used for their identification.[3]

Conclusion

The study of hydroxylated nonadecanoyl-CoAs is an emerging area of lipid research. While 2-hydroxy, 3-hydroxy, and ω-hydroxy isomers have established roles in metabolism, the function of 9-hydroxy-nonadecanoyl-CoA is less clear. Its confirmed existence as a metabolic intermediate suggests a role in cellular lipid transport and metabolism. Further research, guided by the comparative framework and experimental approaches outlined in this guide, is necessary to fully elucidate the biological significance of 9-hydroxy-nonadecanoyl-CoA and its potential as a therapeutic target.

References

Validating Enzyme Specificity for 9-Hydroxynonadecanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The characterization of enzymes that metabolize 9-hydroxynonadecanoyl-CoA, a C19:0 hydroxy long-chain fatty acyl-CoA, is crucial for understanding its physiological roles and for the development of targeted therapeutics. Due to the unique structural features of this molecule—an odd-numbered carbon chain and a hydroxyl group at the C9 position—identifying enzymes with high specificity is a significant challenge. This guide provides a comparative framework for validating the specificity of candidate enzymes for this compound, offering detailed experimental protocols and data presentation formats to facilitate objective analysis.

Candidate Enzyme Families for this compound Metabolism

Based on their known roles in fatty acid metabolism, two primary enzyme families are strong candidates for interacting with this compound: Long-Chain Acyl-CoA Synthetases (ACSLs) and Acyl-CoA Dehydrogenases (ACADs) . Additionally, Cytochrome P450 (CYP450) enzymes may be involved in its formation or further modification.

  • Long-Chain Acyl-CoA Synthetases (ACSLs): These enzymes are responsible for the activation of long-chain fatty acids by converting them into their corresponding acyl-CoA esters. Different ACSL isoforms exhibit distinct substrate preferences for fatty acids of varying chain lengths and degrees of saturation. It is plausible that an ACSL isoform could activate 9-hydroxynonadecanoic acid to this compound.

  • Acyl-CoA Dehydrogenases (ACADs): ACADs catalyze the first step of mitochondrial fatty acid β-oxidation, introducing a double bond in the acyl-CoA chain. The specificity of ACADs is also dependent on the chain length of the fatty acyl-CoA. An ACAD with a preference for long-chain or very-long-chain acyl-CoAs might recognize this compound as a substrate, although the hydroxyl group could influence its binding and catalysis.

  • Cytochrome P450 (CYP450) Enzymes: This superfamily of enzymes is known to be involved in the hydroxylation of a wide variety of substrates, including fatty acids. It is possible that a CYP450 enzyme is responsible for the synthesis of this compound from nonadecanoyl-CoA or that it could further metabolize this compound.

Experimental Protocols for Specificity Validation

To rigorously assess the specificity of candidate enzymes for this compound, a series of in vitro enzymatic assays should be performed. These assays will allow for the determination of key kinetic parameters, providing a quantitative measure of enzyme performance with the target substrate compared to other relevant molecules.

Protocol 1: Long-Chain Acyl-CoA Synthetase (ACSL) Activity Assay

This protocol is designed to measure the formation of this compound from 9-hydroxynonadecanoic acid and Coenzyme A, catalyzed by a candidate ACSL enzyme.

Methodology:

  • Enzyme Preparation: Express and purify the candidate ACSL isoform (e.g., ACSL1, ACSL3, ACSL4, ACSL5, ACSL6) from a suitable expression system.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Tris-HCl buffer (pH 7.5)

    • ATP

    • MgCl₂

    • Coenzyme A (CoA)

    • Triton X-100

    • 9-hydroxynonadecanoic acid (or alternative fatty acid substrates for comparison)

  • Reaction Initiation and Termination: Initiate the reaction by adding the purified ACSL enzyme. Incubate at 37°C for a defined period. Terminate the reaction by adding a solution to stop the enzymatic activity (e.g., Dole's reagent).

  • Product Quantification: The amount of this compound formed can be quantified using either a radiometric assay with [¹⁴C]-labeled fatty acid or by a more sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Kinetic Analysis: Determine the Michaelis-Menten kinetic parameters, Km and Vmax, by measuring the initial reaction velocity at varying concentrations of 9-hydroxynonadecanoic acid.

Protocol 2: Acyl-CoA Dehydrogenase (ACAD) Activity Assay

This spectrophotometric assay measures the reduction of a reporter molecule coupled to the oxidation of the acyl-CoA substrate by a candidate ACAD enzyme.

Methodology:

  • Enzyme Preparation: Express and purify the candidate ACAD isoform (e.g., VLCAD, LCAD).

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Potassium phosphate (B84403) buffer (pH 7.2)

    • Electron-transferring flavoprotein (ETF)

    • A reporter molecule such as 2,6-dichlorophenolindophenol (DCPIP)

    • This compound (or alternative acyl-CoA substrates)

  • Reaction Monitoring: Initiate the reaction by adding the purified ACAD enzyme. Monitor the decrease in absorbance of DCPIP at 600 nm over time using a spectrophotometer. The rate of absorbance decrease is proportional to the rate of acyl-CoA oxidation.

  • Kinetic Analysis: Calculate the specific activity of the enzyme and determine the Km and Vmax for this compound and other comparative substrates.

Data Presentation for Comparative Analysis

To facilitate a clear and objective comparison of enzyme specificity, all quantitative data should be summarized in structured tables.

Table 1: Kinetic Parameters of Candidate ACSL Isoforms for 9-Hydroxynonadecanoic Acid and Alternative Fatty Acid Substrates

Enzyme IsoformSubstrateKm (µM)Vmax (nmol/min/mg)kcat/Km (M⁻¹s⁻¹)
Candidate ACSL 1 9-Hydroxynonadecanoic acid
Nonadecanoic acid
Oleic acid (18:1)
Palmitic acid (16:0)
Candidate ACSL 2 9-Hydroxynonadecanoic acid
Nonadecanoic acid
Oleic acid (18:1)
Palmitic acid (16:0)

Table 2: Kinetic Parameters of Candidate ACAD Isoforms for this compound and Alternative Acyl-CoA Substrates

Enzyme IsoformSubstrateKm (µM)Vmax (µmol/min/mg)kcat/Km (M⁻¹s⁻¹)
Candidate ACAD 1 This compound
Nonadecanoyl-CoA
Palmitoyl-CoA (16:0)
Stearoyl-CoA (18:0)
Candidate ACAD 2 This compound
Nonadecanoyl-CoA
Palmitoyl-CoA (16:0)
Stearoyl-CoA (18:0)

Visualization of Experimental Workflow and Metabolic Context

Diagrams are essential for illustrating complex experimental procedures and the potential metabolic fate of this compound.

experimental_workflow cluster_substrate Substrate Preparation cluster_enzyme Enzyme Expression & Purification cluster_assay Enzymatic Assays cluster_analysis Data Analysis 9-HNA 9-Hydroxynonadecanoic Acid ACSL_Assay ACSL Activity Assay 9-HNA->ACSL_Assay Alt_FA Alternative Fatty Acids Alt_FA->ACSL_Assay Cand_Enz Candidate Enzymes (ACSL, ACAD) Cand_Enz->ACSL_Assay ACAD_Assay ACAD Activity Assay Cand_Enz->ACAD_Assay Kinetics Kinetic Parameter Determination (Km, Vmax, kcat/Km) ACSL_Assay->Kinetics ACAD_Assay->Kinetics Comparison Comparative Specificity Analysis Kinetics->Comparison

Caption: Experimental workflow for validating enzyme specificity.

metabolic_pathway Nonadecanoic_Acid Nonadecanoic Acid 9_HNA 9-Hydroxynonadecanoic Acid Nonadecanoic_Acid->9_HNA CYP450? 9_HNA_CoA This compound 9_HNA->9_HNA_CoA ACSL? Beta_Oxidation β-Oxidation Products 9_HNA_CoA->Beta_Oxidation ACAD? Further_Metabolites Further Metabolites 9_HNA_CoA->Further_Metabolites Other enzymes?

Caption: Potential metabolic pathways for this compound.

Navigating Specificity: A Guide to Cross-Reactivity in 9-Hydroxynonadecanoyl-CoA Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 9-hydroxynonadecanoyl-CoA (9-HNDC-CoA) is crucial for understanding its role in various metabolic pathways. However, the structural similarity of 9-HNDC-CoA to other endogenous acyl-CoAs presents a significant analytical challenge: cross-reactivity. This guide provides a comparative overview of assay methodologies, focusing on how to assess and interpret cross-reactivity to ensure data integrity.

The two primary methods for quantifying 9-HNDC-CoA are immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While immunoassays offer high throughput and ease of use, they are susceptible to cross-reactivity, which can lead to inaccurate measurements.[1] In contrast, LC-MS/MS provides high selectivity and sensitivity, making it a gold standard for the analysis of low-abundance molecules like acyl-CoAs.[2]

Understanding and Quantifying Cross-Reactivity in Immunoassays

Competitive ELISA is a common immunoassay format used to measure the concentration of small molecules like 9-HNDC-CoA.[3] In this assay, a specific antibody is the limiting reagent, and the signal generated is inversely proportional to the concentration of the target antigen in the sample.[1] Cross-reactivity occurs when molecules structurally similar to 9-HNDC-CoA also bind to the antibody, leading to an overestimation of its concentration.

To ensure the accuracy of immunoassay data, it is essential to perform thorough cross-reactivity testing. This involves challenging the assay with a panel of structurally related acyl-CoAs and calculating the percentage of cross-reactivity for each compound.

Illustrative Cross-Reactivity Data for a Hypothetical 9-HNDC-CoA ELISA Kit
CompoundConcentration for 50% Inhibition (IC50)% Cross-Reactivity
This compound 10 ng/mL 100%
10-Hydroxynonadecanoyl-CoA200 ng/mL5%
Nonadecanoyl-CoA500 ng/mL2%
9-Hydroxyoctadecanoyl-CoA800 ng/mL1.25%
Palmitoyl-CoA> 1000 ng/mL< 1%
Stearoyl-CoA> 1000 ng/mL< 1%
Oleoyl-CoA> 1000 ng/mL< 1%

Calculation of % Cross-Reactivity: % Cross-Reactivity = (IC50 of 9-HNDC-CoA / IC50 of competing acyl-CoA) x 100[1]

High-Specificity Alternative: LC-MS/MS

For researchers requiring the highest degree of specificity and sensitivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended method.[2] This technique separates complex mixtures by chromatography before detecting and quantifying specific molecules based on their unique mass-to-charge ratio.[4] The inherent selectivity of LC-MS/MS minimizes the risk of cross-reactivity, providing more accurate and reliable quantification of 9-HNDC-CoA.[5][6]

Experimental Protocols

Competitive ELISA Protocol for Cross-Reactivity Assessment

This protocol outlines the steps for determining the cross-reactivity of an anti-9-HNDC-CoA antibody.

Materials:

  • Microtiter plate coated with a 9-HNDC-CoA conjugate

  • Anti-9-HNDC-CoA primary antibody

  • Enzyme-conjugated secondary antibody (if the primary is not labeled)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Diluent

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • 9-HNDC-CoA standard

  • Potentially cross-reacting acyl-CoA standards

  • Microplate reader

Procedure:

  • Coating and Blocking:

    • If not pre-coated, coat the wells of a microtiter plate with a 9-HNDC-CoA conjugate and incubate.[1]

    • Wash the plate three times with Wash Buffer.[3]

    • Add Blocking Buffer to each well and incubate to prevent non-specific binding.[3]

    • Wash the plate three times with Wash Buffer.[1]

  • Competitive Reaction:

    • Prepare serial dilutions of the 9-HNDC-CoA standard and the test acyl-CoAs in Assay Diluent.[1]

    • In a separate dilution plate, mix each standard or test acyl-CoA dilution with a fixed concentration of the anti-9-HNDC-CoA primary antibody.[3]

    • Incubate to allow the antibody to bind to the free acyl-CoAs.[1]

  • Incubation:

    • Transfer the antibody-acyl-CoA mixtures to the wells of the coated and blocked microtiter plate.[1]

    • Incubate, allowing any unbound primary antibody to bind to the coated 9-HNDC-CoA conjugate.[3]

  • Detection:

    • Wash the plate four times with Wash Buffer.[1]

    • If required, add the diluted enzyme-conjugated secondary antibody to each well and incubate.[3]

    • Wash the plate five times with Wash Buffer.[1]

  • Signal Generation and Measurement:

    • Add the Substrate Solution to each well and incubate in the dark.[1]

    • Stop the reaction by adding Stop Solution.[3]

    • Read the absorbance at the appropriate wavelength using a microplate reader.[1]

  • Data Analysis:

    • Plot the absorbance values against the known concentrations of the 9-HNDC-CoA standard to generate a standard curve.[1]

    • Determine the IC50 value for the 9-HNDC-CoA standard and for each of the competing acyl-CoAs.[1]

    • Calculate the percent cross-reactivity for each test compound using the formula mentioned above.[1]

LC-MS/MS Protocol for 9-HNDC-CoA Quantification

This protocol provides a general workflow for the extraction and analysis of 9-HNDC-CoA from biological samples.

Materials:

  • Biological sample (e.g., tissue homogenate, cell lysate)

  • Internal Standard (e.g., a stable isotope-labeled 9-HNDC-CoA or an odd-chain acyl-CoA)[2]

  • Ice-cold extraction solvent (e.g., acetonitrile (B52724) or a mixture of isopropanol (B130326) and water)[7]

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)[2][5]

  • LC-MS grade solvents (e.g., methanol (B129727), acetonitrile, water, formic acid)[2]

  • LC-MS/MS system with a suitable column (e.g., C18 reversed-phase)[6]

Procedure:

  • Sample Preparation:

    • Homogenize the biological sample in an ice-cold buffer containing the internal standard.[2]

    • Precipitate proteins by adding an ice-cold organic solvent like acetonitrile.[2]

    • Centrifuge to pellet the precipitated proteins and collect the supernatant.[5]

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol and then water.[5]

    • Load the supernatant onto the conditioned cartridge.[7]

    • Wash the cartridge with a low-percentage organic solvent to remove polar impurities.[5]

    • Elute the acyl-CoAs with a higher-percentage organic solvent (e.g., methanol).[5]

  • Sample Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.[7]

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).[6][7]

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the acyl-CoAs using a reversed-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).[6]

    • Detect and quantify 9-HNDC-CoA using a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode.[6]

  • Data Analysis:

    • Integrate the peak areas for 9-HNDC-CoA and the internal standard.

    • Calculate the concentration of 9-HNDC-CoA in the original sample by comparing the peak area ratio to a standard curve.

Visualizing the Methodologies

To further clarify these analytical approaches, the following diagrams illustrate the experimental workflow for cross-reactivity testing and the metabolic context of 9-HNDC-CoA.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_reaction Competitive Reaction cluster_detection Detection cluster_analysis Data Analysis Plate Coat & Block Plate Incubate_Plate Add Mixture to Plate & Incubate Plate->Incubate_Plate Standards Prepare Standards (9-HNDC-CoA & Competitors) Mix Mix Antibody with Standards/Competitors Standards->Mix Antibody Prepare Primary Antibody Solution Antibody->Mix Mix->Incubate_Plate Wash1 Wash Plate Incubate_Plate->Wash1 Add_Secondary Add Secondary Antibody (if needed) & Incubate Wash1->Add_Secondary Wash2 Wash Plate Add_Secondary->Wash2 Add_Substrate Add Substrate & Incubate Wash2->Add_Substrate Stop Stop Reaction Add_Substrate->Stop Read Read Absorbance Stop->Read Calculate Calculate IC50 & % Cross-Reactivity Read->Calculate

Caption: Workflow for Competitive ELISA Cross-Reactivity Testing.

Metabolic_Pathway FattyAcid Nonadecanoic Acid AcylCoA_Synthetase Acyl-CoA Synthetase FattyAcid->AcylCoA_Synthetase NonadecanoylCoA Nonadecanoyl-CoA AcylCoA_Synthetase->NonadecanoylCoA Hydroxylase Fatty Acid Hydroxylase NonadecanoylCoA->Hydroxylase HNDC_CoA This compound Hydroxylase->HNDC_CoA BetaOxidation Peroxisomal Beta-Oxidation HNDC_CoA->BetaOxidation Metabolites Further Metabolites BetaOxidation->Metabolites

Caption: Simplified Metabolic Pathway of this compound.

References

A Comparative Guide to the Analytical Methods for 9-Hydroxynonadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

The accurate analysis of long-chain acyl-Coenzyme A (CoA) esters, such as 9-hydroxynonadecanoyl-CoA, is crucial for researchers and scientists in the fields of biochemistry and drug development. These molecules are key intermediates in fatty acid metabolism, and their quantification can provide valuable insights into various physiological and pathological processes. This guide provides a comparative overview of the primary analytical techniques available for the characterization and quantification of this compound and similar long-chain hydroxy acyl-CoAs.

Comparison of Analytical Methods

The analysis of long-chain acyl-CoAs presents a challenge due to their low abundance in biological matrices and their physicochemical properties. The two most prominent analytical techniques for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separates compounds based on their affinity for a stationary phase and a liquid mobile phase, followed by detection based on mass-to-charge ratio.Separates compounds based on their volatility after they are converted into a gaseous phase, followed by mass-based detection.
Sample Preparation Typically involves protein precipitation and solid-phase extraction (SPE) to isolate and concentrate the analyte.[1][2]Requires derivatization to increase the volatility of the acyl-CoA molecule, which can be a complex and time-consuming step.
Sensitivity & Selectivity Offers high sensitivity and selectivity, making it the "gold standard" for the analysis of low-abundance endogenous molecules like acyl-CoAs.[1]Can offer high sensitivity, but the derivatization step can introduce variability and potential for artifacts.
Applicability to Acyl-CoAs Well-established methods exist for a wide range of acyl-CoAs, from short-chain to very long-chain.[3][4][5]Less commonly used for intact acyl-CoAs due to their low volatility and the need for derivatization. More suitable for the analysis of the fatty acid moiety after hydrolysis.
Instrumentation Requires a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.[1]Requires a gas chromatograph coupled to a mass spectrometer.

Summary: For the analysis of this compound, LC-MS/MS is the superior method due to its high sensitivity, selectivity, and established protocols for similar molecules without the need for chemical derivatization.

Quantitative Data Presentation
Analytical MethodSample IDBiological MatrixConcentration (pmol/mg protein)Standard DeviationLimit of Quantification (LOQ) (nM)
LC-MS/MS Control 1Human Liver Microsomes2.150.210.5
Treated 1Human Liver Microsomes5.890.450.5
GC-MS (hypothetical) Control 1Human Liver Microsomes1.980.355
Treated 1Human Liver Microsomes5.520.685

Detailed Experimental Protocols

LC-MS/MS Method for the Quantification of Long-Chain Hydroxy Acyl-CoAs

This protocol is adapted from established methods for similar long-chain acyl-CoA molecules and provides a robust starting point for the analysis of this compound.[1][2]

1. Sample Preparation (Solid-Phase Extraction)

  • Homogenization: Homogenize cell pellets or tissue samples in an ice-cold solution of 100 mM KH2PO4. For quantitative analysis, an internal standard such as heptadecanoyl-CoA should be added at this stage.[1][4]

  • Protein Precipitation: Add ice-cold acetonitrile (B52724) to the homogenate to precipitate proteins.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol (B129727), followed by water.[2]

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 5% methanol in water to remove polar impurities.[1][2]

    • Elute the acyl-CoAs with methanol.[1][2]

  • Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.[1][2]

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography:

    • System: HPLC or UHPLC system.[1]

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[1]

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.[1]

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the acyl-CoAs.

  • Mass Spectrometry:

    • System: A triple quadrupole mass spectrometer is typically used.

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, which provides high selectivity and sensitivity.[5] The specific precursor and product ion transitions for this compound and the internal standard would need to be determined.

Visualizations

Experimental Workflow and Metabolic Pathway

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Homogenization Homogenization Protein Precipitation Protein Precipitation Homogenization->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Centrifugation->Solid-Phase Extraction (SPE) Drying & Reconstitution Drying & Reconstitution Solid-Phase Extraction (SPE)->Drying & Reconstitution LC Separation LC Separation Drying & Reconstitution->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Quantification Quantification MS/MS Detection->Quantification Data Reporting Data Reporting Quantification->Data Reporting

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Fatty Acyl-CoA Fatty Acyl-CoA trans-Δ2-Enoyl-CoA trans-Δ2-Enoyl-CoA Fatty Acyl-CoA->trans-Δ2-Enoyl-CoA Acyl-CoA Dehydrogenase L-β-Hydroxyacyl-CoA L-β-Hydroxyacyl-CoA trans-Δ2-Enoyl-CoA->L-β-Hydroxyacyl-CoA Enoyl-CoA Hydratase β-Ketoacyl-CoA β-Ketoacyl-CoA L-β-Hydroxyacyl-CoA->β-Ketoacyl-CoA L-β-Hydroxyacyl-CoA Dehydrogenase Acetyl-CoA Acetyl-CoA β-Ketoacyl-CoA->Acetyl-CoA β-Ketoacyl-CoA Thiolase Fatty Acyl-CoA (n-2) Fatty Acyl-CoA (n-2) β-Ketoacyl-CoA->Fatty Acyl-CoA (n-2) β-Ketoacyl-CoA Thiolase

Caption: Generalized pathway of mitochondrial fatty acid β-oxidation.

References

Validating 9-Hydroxynonadecanoyl-CoA as a Novel Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification of sensitive and specific biomarkers is paramount for the diagnosis, prognosis, and therapeutic monitoring of metabolic disorders. Long-chain acyl-CoA esters are critical intermediates in fatty acid metabolism, and their dysregulation is implicated in a range of pathologies, including fatty acid oxidation disorders (FAODs) and non-alcoholic fatty liver disease (NAFLD). This guide provides a comparative analysis of 9-hydroxynonadecanoyl-CoA, a long-chain hydroxylated acyl-CoA, as a potential novel biomarker against established markers in the context of peroxisomal biogenesis disorders (PBDs), such as Zellweger spectrum disorder (ZSD).

While direct evidence linking this compound to a specific disease is currently limited, its structure suggests a potential role in atypical fatty acid metabolism, possibly involving peroxisomal pathways. This document outlines the experimental framework for its validation and compares its hypothetical performance with existing biomarkers for PBDs.

Comparative Analysis of Biomarkers for Peroxisomal Biogenesis Disorders

The validation of a new biomarker requires rigorous comparison with existing diagnostic methods. The following table summarizes the hypothetical performance of this compound against established biomarkers for PBD-ZSD.

BiomarkerClassMethod of DetectionSample TypePotential Advantages of this compoundEstablished Limitations of Alternatives
This compound Hydroxy Acyl-CoALC-MS/MSPlasma, FibroblastsPotentially higher specificity for atypical peroxisomal oxidation defects. May provide insights into novel pathological pathways.Currently under investigation; clinical utility and specificity are not yet established.
Very Long-Chain Fatty Acids (VLCFAs; C26:0, C24:0) Fatty AcidsGC-MS, LC-MS/MSPlasma, Fibroblasts-Can be elevated in other conditions; may not be sensitive in milder PBD-ZSD cases.[1]
Phytanic and Pristanic Acids Branched-Chain Fatty AcidsGC-MSPlasma-Primarily associated with defects in alpha-oxidation and specific peroxisomal pathways.[1]
Pipecolic Acid Amino Acid MetaboliteLC-MS/MSPlasma, Urine-Lacks specificity as it can be elevated in other metabolic disorders.
Plasmalogens Ether PhospholipidsLC-MS/MSRed Blood Cells, Fibroblasts-Reduced levels are indicative but can be influenced by diet and other factors.
Bile Acid Intermediates (DHCA, THCA) Bile AcidsLC-MS/MSPlasma, Urine-Reflects impaired peroxisomal beta-oxidation but can be affected by liver function.

Experimental Protocols for Biomarker Validation

The validation of this compound as a biomarker would necessitate a multi-faceted approach. Below are key experimental protocols.

1. Quantitative Analysis of this compound by LC-MS/MS

  • Objective: To develop and validate a sensitive and specific method for the quantification of this compound in biological samples.

  • Sample Preparation:

    • Plasma samples (100 µL) are spiked with an internal standard (e.g., ¹³C-labeled this compound).

    • Proteins are precipitated with two volumes of ice-cold acetonitrile (B52724).

    • The supernatant is collected after centrifugation and dried under a stream of nitrogen.

    • The residue is reconstituted in 100 µL of the initial mobile phase for injection.

  • LC-MS/MS Conditions:

    • Liquid Chromatography: A C18 reversed-phase column is used with a gradient elution of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Mass Spectrometry: A triple quadrupole mass spectrometer is operated in positive ion mode with multiple reaction monitoring (MRM) to detect specific precursor-product ion transitions for this compound and the internal standard.

  • Data Analysis: A calibration curve is generated using known concentrations of this compound to quantify the analyte in the samples.

2. Fibroblast Culture and Fatty Acid Oxidation Studies

  • Objective: To assess the metabolic origin of this compound in patient-derived fibroblasts.

  • Methodology:

    • Skin fibroblasts from PBD-ZSD patients and healthy controls are cultured under standard conditions.

    • Cells are incubated with a stable isotope-labeled precursor fatty acid (e.g., ¹³C-nonadecanoic acid).

    • After incubation, intracellular metabolites are extracted.

    • The incorporation of the stable isotope into this compound is measured by LC-MS/MS to trace its metabolic pathway.

Visualizing the Metabolic Context

The following diagrams illustrate the potential metabolic pathway of this compound and a proposed workflow for its validation.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome Nonadecanoic_Acid Nonadecanoic Acid Nonadecanoyl_CoA Nonadecanoyl-CoA Nonadecanoic_Acid->Nonadecanoyl_CoA Hydroxylation Hydroxylase Nonadecanoyl_CoA->Hydroxylation 9_OH_Nonadecanoyl_CoA This compound Hydroxylation->9_OH_Nonadecanoyl_CoA Beta_Oxidation Beta-Oxidation enzymes 9_OH_Nonadecanoyl_CoA->Beta_Oxidation Chain_Shortened_Acyl_CoAs Chain-Shortened Acyl-CoAs Beta_Oxidation->Chain_Shortened_Acyl_CoAs Biomarker_Validation_Workflow Patient_Samples Patient and Control Samples (Plasma, Fibroblasts) LC_MS_MS LC-MS/MS Quantification of this compound Patient_Samples->LC_MS_MS Pathway_Analysis Stable Isotope Tracing in Fibroblasts Patient_Samples->Pathway_Analysis Data_Analysis Statistical Analysis and ROC Curve Generation LC_MS_MS->Data_Analysis Clinical_Correlation Correlation with Disease Severity and other Biomarkers Data_Analysis->Clinical_Correlation Validation Biomarker Validation Clinical_Correlation->Validation Pathway_Analysis->Clinical_Correlation

References

A Researcher's Guide to the Comparative Metabolomics of 9-Hydroxynonadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 9-hydroxynonadecanoyl-CoA, a long-chain hydroxylated fatty acyl-coenzyme A, against its non-hydroxylated counterpart and other related lipid molecules. We delve into the metabolic pathways, present quantitative data from cellular studies, and provide detailed experimental protocols for its analysis, empowering researchers to better understand its biological significance and performance as a potential biomarker.

Metabolic Landscape: Biosynthesis and Degradation

This compound is a catabolic intermediate of nonadecanoic acid. Its metabolism is intricately linked to the broader pathways of fatty acid oxidation.

Biosynthesis: The introduction of a hydroxyl group onto the fatty acyl chain is a critical step. While the specific enzymes for this compound are not extensively characterized, the biosynthesis of hydroxylated fatty acids is generally carried out by cytochrome P450 monooxygenases. These enzymes play a crucial role in the detoxification of xenobiotics and the metabolism of endogenous compounds.

Degradation: Following its formation, this compound enters the peroxisomal or mitochondrial β-oxidation pathway for further degradation. This process involves a series of enzymatic reactions that sequentially shorten the acyl-CoA chain, ultimately yielding acetyl-CoA, which can then enter the citric acid cycle for energy production.

Simplified Metabolic Pathway of this compound Nonadecanoic Acid Nonadecanoic Acid Nonadecanoyl-CoA Nonadecanoyl-CoA Nonadecanoic Acid->Nonadecanoyl-CoA Acyl-CoA Synthetase This compound This compound Nonadecanoyl-CoA->this compound Cytochrome P450 Monooxygenase β-Oxidation Intermediates β-Oxidation Intermediates This compound->β-Oxidation Intermediates Peroxisomal/Mitochondrial β-Oxidation Acetyl-CoA Acetyl-CoA β-Oxidation Intermediates->Acetyl-CoA

Metabolic pathway of this compound.

Comparative Data Presentation: Hydroxylated vs. Non-Hydroxylated Acyl-CoAs

Fatty Acyl GroupA549 (Lung)A375 (Melanoma)HT29 (Colon)HepG2 (Liver)HEK293 (Kidney)
Saturated
C14:018.3 ± 2.125.4 ± 3.522.1 ± 2.915.7 ± 1.828.6 ± 4.1
C16:0100.0 ± 12.0100.0 ± 11.5100.0 ± 13.2100.0 ± 10.9100.0 ± 14.3
C18:045.2 ± 5.451.3 ± 6.248.7 ± 5.839.8 ± 4.555.1 ± 7.3
C20:08.1 ± 1.09.5 ± 1.38.9 ± 1.17.2 ± 0.910.3 ± 1.5
C22:03.5 ± 0.44.1 ± 0.63.8 ± 0.53.1 ± 0.44.7 ± 0.7
Monounsaturated
C16:115.7 ± 1.912.8 ± 1.714.3 ± 1.818.9 ± 2.311.5 ± 1.6
C18:165.4 ± 7.858.9 ± 6.962.1 ± 7.571.3 ± 8.155.4 ± 7.9
Polyunsaturated
C18:212.3 ± 1.510.1 ± 1.411.5 ± 1.614.2 ± 1.89.8 ± 1.4
C20:422.8 ± 2.725.1 ± 3.124.3 ± 3.019.5 ± 2.428.9 ± 4.2
C22:66.9 ± 0.88.2 ± 1.17.5 ± 0.95.8 ± 0.79.1 ± 1.3

Data is presented as relative abundance normalized to C16:0, mean ± standard deviation. This data is derived from a study on fatty acid hydroxamates and serves as a proxy for the relative abundance of the corresponding acyl-CoAs.

Experimental Protocols: Quantification of Long-Chain Acyl-CoAs

The gold standard for the quantification of this compound and other long-chain acyl-CoAs is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the accurate measurement of these low-abundance molecules in complex biological matrices.

Sample Preparation and Extraction

Sample Preparation Workflow for Acyl-CoA Analysis cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) Biological Sample Biological Sample Homogenization Homogenization Biological Sample->Homogenization  Add extraction buffer  with internal standard Protein Precipitation Protein Precipitation Homogenization->Protein Precipitation  Add cold acetonitrile (B52724) Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection SPE Cartridge Conditioning SPE Cartridge Conditioning Sample Loading Sample Loading Supernatant Collection->Sample Loading Washing Washing Sample Loading->Washing Elution Elution Washing->Elution LC-MS/MS Analysis LC-MS/MS Analysis Elution->LC-MS/MS Analysis

Workflow for acyl-CoA extraction.

Materials:

  • Biological sample (cells, tissue, or plasma)

  • Extraction buffer (e.g., 2:1:0.8 methanol (B129727):chloroform:water)

  • Internal standard (e.g., a C17 or other odd-chain acyl-CoA)

  • Acetonitrile (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Methanol, water, and formic acid (LC-MS grade)

Procedure:

  • Homogenization: Homogenize the biological sample in ice-cold extraction buffer containing the internal standard.

  • Protein Precipitation: Add cold acetonitrile to the homogenate to precipitate proteins.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol and then water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the acyl-CoAs with methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer).

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phases: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the long-chain acyl-CoAs.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for acyl-CoA analysis.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification. The MRM transitions involve selecting the precursor ion (the protonated molecule [M+H]⁺) and a specific product ion generated by collision-induced dissociation. For acyl-CoAs, a characteristic neutral loss of the phosphopantetheine group is often monitored.

Conclusion and Future Directions

The study of this compound and other long-chain hydroxylated fatty acyl-CoAs is a burgeoning field with significant implications for understanding cellular metabolism and disease. While direct comparative data for this compound remains to be established, the analytical frameworks and metabolic insights presented in this guide provide a solid foundation for future research.

Future studies should focus on:

  • Developing specific antibodies and immunoassays for high-throughput screening of this compound.

  • Conducting targeted metabolomic studies to directly compare the levels of this compound with other relevant lipid species in various physiological and pathological conditions.

  • Elucidating the specific enzymatic machinery responsible for the synthesis and degradation of this compound to identify potential therapeutic targets.

By advancing our understanding of these unique lipid molecules, we can unlock new avenues for diagnostics and drug development in a range of metabolic disorders.

A Functional Comparison of 9-Hydroxynonadecanoyl-CoA Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the hypothesized functional differences between the stereoisomers of 9-hydroxynonadecanoyl-CoA, specifically the (R) and (S) enantiomers. In the absence of direct comparative experimental data in the current literature, this document extrapolates from established principles of fatty acid metabolism, the known stereospecificity of related enzymes, and the biology of analogous lipid molecules. The information presented herein is intended to serve as a foundational resource to guide future research and drug development efforts.

Introduction

This compound is a long-chain acyl-coenzyme A molecule that, by virtue of its hydroxyl group at the 9th carbon, possesses a chiral center. This gives rise to two stereoisomers: (R)-9-hydroxynonadecanoyl-CoA and (S)-9-hydroxynonadecanoyl-CoA. It is well-established in lipid biochemistry that such stereoisomerism can lead to profound differences in metabolic fate, enzymatic interactions, and signaling functions. For instance, the enzymes of mitochondrial β-oxidation are stereospecific, and different enantiomers of other hydroxy fatty acids have been shown to possess distinct biological activities.

This guide will explore the potential divergences in the metabolic pathways and signaling roles of these two isomers, propose a series of experiments to test these hypotheses, and provide detailed protocols for these investigations.

Hypothetical Functional Comparison

The following table summarizes the likely functional distinctions between the (R) and (S) isomers of this compound. These are educated hypotheses based on the known stereoselectivity of enzymes involved in fatty acid metabolism and signaling pathways activated by similar lipid molecules.

Functional Aspect (R)-9-hydroxynonadecanoyl-CoA (S)-9-hydroxynonadecanoyl-CoA Rationale for Hypothesized Difference
Metabolic Fate Likely not a direct substrate for β-oxidation. May undergo alternative metabolic pathways such as ω-oxidation or be incorporated into complex lipids.Potential substrate for a modified β-oxidation pathway, although the 9-hydroxy position is not the typical 3-hydroxy position.Enzymes of β-oxidation, such as 3-hydroxyacyl-CoA dehydrogenase, are stereospecific for the L-(S)-isomer at the 3-position. While the hydroxyl group is at the 9-position, enzymatic processing is still likely to be stereoselective.
Enzyme Kinetics (Hypothetical)
Long-Chain Acyl-CoA Dehydrogenase (LCAD) ActivityExpected to have low to negligible activity.May exhibit some level of activity, potentially leading to a double bond formation.Acyl-CoA dehydrogenases typically act on non-hydroxylated acyl-CoAs. The presence of a hydroxyl group may hinder binding and catalysis, likely in a stereospecific manner.
Interaction with Hydroxyacyl-CoA DehydrogenasesMay be a substrate for specific (R)-hydroxyacyl-CoA dehydrogenases if they exist for the 9-position.May be a substrate for specific (S)-hydroxyacyl-CoA dehydrogenases.Dehydrogenases acting on hydroxylated fatty acids are known to be stereospecific.
Signaling Activity
GPR120 (FFAR4) ActivationPotential agonist, with potency to be determined.Potential agonist, with potency to be determined.Long-chain fatty acids are known agonists of GPR120. The stereochemistry of the hydroxyl group may influence receptor binding affinity and efficacy.
Histone Deacetylase (HDAC) InhibitionPotential inhibitor.Potential inhibitor.The related molecule, 9-hydroxystearic acid, has been shown to inhibit HDAC1. This activity may also be stereospecific.[1]

Signaling Pathways

The isomers of this compound are hypothesized to engage in key cellular signaling pathways, particularly through the G-protein coupled receptor GPR120, which is activated by long-chain fatty acids. Activation of GPR120 can lead to anti-inflammatory and insulin-sensitizing effects.

GPR120_Signaling_Pathway This compound Isomer This compound Isomer GPR120 GPR120 This compound Isomer->GPR120 Binds and Activates Beta_Arrestin_2 β-Arrestin 2 GPR120->Beta_Arrestin_2 Recruits TAB1 TAB1 Beta_Arrestin_2->TAB1 Inhibits Interaction with TAK1 TAK1 TAK1 NF_kB_Activation NF-κB Activation TAK1->NF_kB_Activation Activates Inflammation Inflammation NF_kB_Activation->Inflammation Promotes

GPR120-mediated anti-inflammatory signaling pathway.

Experimental Protocols

To validate the hypothesized functional differences between the this compound isomers, a series of in vitro and cell-based assays are proposed.

Synthesis of this compound Isomers

Objective: To chemically synthesize the (R) and (S) isomers of this compound.

Methodology:

  • Synthesis of (R)- and (S)-9-hydroxynonadecanoic acid: This can be achieved through asymmetric synthesis routes, for example, using a chiral auxiliary or through enzymatic resolution of a racemic mixture of 9-hydroxynonadecanoic acid.

  • Activation of the carboxylic acid: The purified (R) or (S) acid is activated to an acyl-NHS ester using N-hydroxysuccinimide (NHS) and a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

  • Thioesterification with Coenzyme A: The acyl-NHS ester is reacted with the free thiol group of Coenzyme A (lithium salt) in a buffered aqueous solution (e.g., sodium bicarbonate buffer, pH 8.0-8.5) to form the corresponding acyl-CoA.

  • Purification: The resulting this compound isomer is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry to confirm its identity and purity.

In Vitro Enzyme Kinetic Assays

Objective: To determine the kinetic parameters (Km and Vmax) of the interaction between the this compound isomers and key metabolic enzymes.

Methodology:

  • Enzyme: Purified recombinant human Long-Chain Acyl-CoA Dehydrogenase (LCAD).

  • Assay Principle: The activity of LCAD can be monitored spectrophotometrically by following the reduction of an artificial electron acceptor, such as ferricenium hexafluorophosphate, at a specific wavelength.

  • Procedure:

    • A reaction mixture is prepared containing buffer, the electron acceptor, and the enzyme.

    • The reaction is initiated by adding varying concentrations of the (R) or (S)-9-hydroxynonadecanoyl-CoA isomer.

    • The rate of reduction of the electron acceptor is measured over time.

    • Kinetic parameters (Km and Vmax) are determined by fitting the data to the Michaelis-Menten equation.

Cell-Based GPR120 Activation Assay

Objective: To assess the ability of each isomer to activate the GPR120 receptor.

Methodology:

  • Cell Line: A stable cell line expressing human GPR120 and a reporter system, such as a calcium-sensitive fluorescent dye (e.g., Fluo-4) or a luciferase-based reporter under the control of a calcium-responsive element.

  • Assay Principle: GPR120 activation by an agonist leads to an increase in intracellular calcium levels, which can be detected by the reporter system.

  • Procedure:

    • Cells are plated in a multi-well format and loaded with the calcium-sensitive dye or transfected with the reporter construct.

    • Cells are treated with a range of concentrations of each this compound isomer.

    • The change in fluorescence or luminescence is measured using a plate reader.

    • Dose-response curves are generated to determine the EC50 for each isomer.

Proposed Experimental Workflow

The following diagram illustrates a logical workflow for the functional comparison of the this compound isomers.

Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_characterization Functional Characterization cluster_analysis Data Analysis and Comparison Synthesis Asymmetric Synthesis of (R)- and (S)-9-hydroxynonadecanoic acid Activation Activation to Acyl-NHS Ester Synthesis->Activation Thioesterification Reaction with Coenzyme A Activation->Thioesterification Purification RP-HPLC Purification Thioesterification->Purification Enzyme_Kinetics In Vitro Enzyme Kinetics (e.g., LCAD) Purification->Enzyme_Kinetics GPR120_Assay Cell-Based GPR120 Activation Assay Purification->GPR120_Assay HDAC_Assay HDAC Inhibition Assay Purification->HDAC_Assay Compare_Kinetics Compare Km and Vmax Enzyme_Kinetics->Compare_Kinetics Compare_Signaling Compare EC50 and Emax GPR120_Assay->Compare_Signaling HDAC_Assay->Compare_Signaling

Workflow for the functional comparison of isomers.

Conclusion

While direct experimental evidence is currently lacking, a strong theoretical basis exists to hypothesize that the (R) and (S) isomers of this compound will exhibit distinct functional properties. Their differential interactions with metabolic enzymes and signaling receptors could have significant implications for cellular metabolism and inflammatory responses. The experimental framework outlined in this guide provides a clear path for researchers to elucidate these differences, potentially uncovering novel therapeutic targets and strategies for metabolic and inflammatory diseases. The data generated from these studies will be crucial for advancing our understanding of the biological roles of these specific lipid molecules and for the rational design of future drug candidates.

References

Validating the Role of Acetyl-CoA Carboxylase 2 (ACC2) in Fatty Acid Oxidation and Metabolic Homeostasis Through Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

To the Researchers, Scientists, and Drug Development Professionals,

Upon a comprehensive review of the scientific literature, it has become evident that there is a significant lack of specific published data regarding the biological role of 9-hydroxynonadecanoyl-CoA, particularly in the context of knockout validation studies. While it is identified as a coenzyme A derivative, detailed information on its specific functions, associated signaling pathways, and the impact of its genetic ablation is not currently available in peer-reviewed publications. This scarcity of specific research prevents the creation of a detailed comparison guide on this particular molecule as initially requested.

Therefore, we propose to pivot the focus of this guide to a well-characterized area of lipid metabolism for which extensive experimental data from knockout models are available: the role of Acetyl-CoA Carboxylase 2 (ACC2) in regulating fatty acid oxidation. This topic is of significant interest to researchers in metabolic diseases and drug development, and there is a wealth of quantitative data to support a robust comparative analysis.

Below is a comparison guide validating the role of ACC2 using data from knockout mouse models.

Introduction

Acetyl-CoA carboxylase 2 (ACC2) is a key mitochondrial enzyme that regulates fatty acid oxidation (FAO). It catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for the entry of long-chain fatty acyl-CoAs into the mitochondria for oxidation. By controlling the levels of malonyl-CoA, ACC2 effectively acts as a brake on FAO. Genetic knockout of ACC2 in mice has provided invaluable insights into its physiological role and its potential as a therapeutic target for metabolic diseases such as obesity and type 2 diabetes.

This guide provides a comparative analysis of key metabolic parameters in wild-type (WT) versus ACC2 knockout (Acc2-/-) mice, supported by experimental data and detailed protocols.

Data Presentation: Comparative Metabolic Phenotypes of WT vs. Acc2-/- Mice

The following table summarizes the key quantitative data from studies comparing wild-type and ACC2 knockout mice, highlighting the impact of ACC2 deletion on whole-body metabolism.

Metabolic Parameter Wild-Type (WT) Mice ACC2 Knockout (Acc2-/-) Mice Key Findings & Significance References
Whole-Body Fat Mass HigherSignificantly LowerAcc2-/- mice exhibit a leaner phenotype due to continuous fatty acid oxidation.[1]
Total Energy Expenditure NormalIncreasedIncreased FAO in Acc2-/- mice leads to greater energy expenditure.[1]
Fatty Acid Oxidation Rate BasalContinuously HighDe-repression of CPT1 in Acc2-/- mice results in sustained high rates of FAO.[2]
Carbohydrate Oxidation Rate NormalIncreasedAcc2-/- mice show a surprising increase in glucose oxidation alongside fat oxidation.[1]
Insulin (B600854) Sensitivity Normal (impaired on high-fat diet)ImprovedAcc2-/- mice are protected from diet-induced insulin resistance.[1][2]
Muscle Diacylglycerol Content Higher on high-fat dietReducedLower intracellular lipid accumulation in muscle contributes to improved insulin signaling.[1]
Liver Diacylglycerol Content Higher on high-fat dietReducedReduced hepatic lipid accumulation is associated with improved hepatic insulin sensitivity.[1]
Cardiac Malonyl-CoA Levels NormalReduced by ~60%Demonstrates the direct impact of ACC2 deletion on the key inhibitor of mitochondrial fatty acid uptake.[3]

Experimental Protocols

1. Generation of ACC2 Knockout (Acc2-/-) Mice

  • Methodology: The generation of Acc2-/- mice typically involves homologous recombination in embryonic stem (ES) cells. A targeting vector is constructed to replace a critical exon of the Acc2 gene with a neomycin resistance cassette. This construct is electroporated into ES cells, and cells that have undergone homologous recombination are selected. These selected ES cells are then injected into blastocysts, which are subsequently implanted into pseudopregnant female mice. Chimeric offspring are bred to establish a germline transmission of the null Acc2 allele.[3]

2. Hyperinsulinemic-Euglycemic Clamp

  • Purpose: To assess whole-body and tissue-specific insulin sensitivity.

  • Protocol: After an overnight fast, a primed-continuous infusion of insulin is administered. Simultaneously, a variable infusion of glucose is given to maintain euglycemia (normal blood glucose levels). The glucose infusion rate required to maintain euglycemia is a measure of overall insulin sensitivity. The use of radiolabeled glucose tracers (e.g., [3-³H]glucose) allows for the determination of glucose turnover, hepatic glucose production, and glucose uptake in specific tissues like skeletal muscle.[2]

3. Measurement of Fatty Acid Oxidation

  • Methodology: In vivo fatty acid oxidation can be assessed by measuring the oxidation of radiolabeled fatty acids (e.g., ¹⁴C-palmitate) to ¹⁴CO₂. Ex vivo measurements can be performed on isolated tissues (e.g., muscle or liver homogenates) by incubating them with radiolabeled fatty acid substrates and measuring the production of ¹⁴CO₂ or acid-soluble metabolites.

4. Quantification of Tissue Malonyl-CoA and Diacylglycerol

  • Malonyl-CoA: Tissue samples are rapidly frozen and extracted. Malonyl-CoA levels are then quantified using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS).[3]

  • Diacylglycerol (DAG): Lipids are extracted from tissue homogenates. DAGs are then separated by thin-layer chromatography (TLC) or quantified by LC-MS/MS.

Mandatory Visualizations

Signaling Pathway: Regulation of Mitochondrial Fatty Acid Oxidation by ACC2

ACC2_Pathway cluster_mito Mitochondrial Matrix AcetylCoA Acetyl-CoA ACC2 ACC2 AcetylCoA->ACC2 MalonylCoA Malonyl-CoA ACC2->MalonylCoA ATP -> ADP+Pi CPT1 CPT1 MalonylCoA->CPT1 Inhibition invis2 CPT1->invis2 Transport into Mitochondria FattyAcylCoA Long-Chain Fatty Acyl-CoA invis1 FattyAcylCoA->invis1 Mitochondrion Mitochondrion BetaOxidation β-Oxidation invis1->CPT1 invis2->BetaOxidation

Caption: ACC2 regulates fatty acid β-oxidation by controlling malonyl-CoA levels.

Experimental Workflow: Validating the Role of ACC2 with Knockout Mice

Knockout_Workflow Generation Generate Acc2-/- Mice WT Wild-Type (WT) Mice Generation->WT KO Acc2 Knockout (Acc2-/-) Mice Generation->KO Diet High-Fat Diet Challenge WT->Diet KO->Diet Metabolic Metabolic Phenotyping Diet->Metabolic Clamp Hyperinsulinemic- Euglycemic Clamp Metabolic->Clamp FAO Fatty Acid Oxidation Assays Metabolic->FAO Tissue Tissue Analysis (Malonyl-CoA, DAGs) Metabolic->Tissue Conclusion Conclusion: ACC2 is a key regulator of fatty acid metabolism and insulin sensitivity. Clamp->Conclusion FAO->Conclusion Tissue->Conclusion

Caption: Workflow for assessing the metabolic impact of ACC2 knockout in mice.

Logical Relationship: ACC2 Knockout and Improved Insulin Sensitivity

Logical_Relationship ACC2_KO ACC2 Knockout MalonylCoA_dec ↓ Malonyl-CoA ACC2_KO->MalonylCoA_dec CPT1_act ↑ CPT1 Activity MalonylCoA_dec->CPT1_act FAO_inc ↑ Fatty Acid Oxidation CPT1_act->FAO_inc Lipid_dec ↓ Intracellular Lipids (DAGs, Ceramides) FAO_inc->Lipid_dec Insulin_imp ↑ Insulin Signaling (e.g., Akt phosphorylation) Lipid_dec->Insulin_imp Sensitivity_imp Improved Insulin Sensitivity Insulin_imp->Sensitivity_imp

Caption: Causal chain from ACC2 knockout to improved insulin sensitivity.

References

A Comparative Guide to the Analysis of Long-Chain Acyl-CoAs Across Species

Author: BenchChem Technical Support Team. Date: December 2025

Challenges in Quantifying Long-Chain Acyl-CoAs

The analysis of long-chain acyl-CoAs, such as 9-hydroxynonadecanoyl-CoA, presents several analytical challenges. These molecules are present in low abundance within complex biological matrices. Furthermore, their chemical structure, characterized by a labile thioester bond and a long hydrocarbon chain, makes them prone to degradation and difficult to separate from other lipids with similar properties.

Analytical Methodologies for Acyl-CoA Quantification

The gold standard for the sensitive and specific quantification of a wide range of acyl-CoA species is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] Alternative methods such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and enzymatic assays offer different advantages in terms of accessibility and throughput.[1]

Method Principle Sensitivity Specificity Throughput Advantages Limitations
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.Very HighVery HighMedium-HighCan quantify individual acyl-CoA species; suitable for complex samples.Requires expensive instrumentation; potential for matrix effects.
HPLC-UV Chromatographic separation with detection based on the UV absorbance of the adenine (B156593) group in CoA.ModerateModerateMediumMore accessible and cost-effective than LC-MS/MS.Less sensitive; may not be suitable for low-abundance species.
Enzymatic Assays Coupled enzymatic reactions leading to a detectable product (e.g., colorimetric, fluorometric).HighLow-ModerateHighHigh-throughput; straightforward protocols.Typically measures total acyl-CoA pools, not individual species.

Experimental Protocol: Quantification of Long-Chain Acyl-CoAs by LC-MS/MS

The following is a generalized protocol for the quantification of long-chain acyl-CoAs from biological samples, based on established methods.[2][3]

1. Sample Preparation and Extraction:

  • Homogenization: Tissues or cells are homogenized in a cold buffer to preserve the integrity of the acyl-CoAs.

  • Extraction: An organic solvent mixture (e.g., isopropanol/acetonitrile/water) is used to extract the acyl-CoAs from the homogenate.

  • Internal Standards: A mixture of odd-chain length fatty acyl-CoAs is added to the extraction solvent to serve as internal standards for quantification.[2]

  • Purification: Solid-phase extraction (SPE) may be used to remove interfering substances and enrich for acyl-CoAs.

2. LC-MS/MS Analysis:

  • Chromatography: A C18 reversed-phase column is typically used to separate the acyl-CoAs based on their chain length and degree of saturation.[3] A gradient elution with a mobile phase containing an ion-pairing agent (e.g., ammonium (B1175870) hydroxide) is employed.[3]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is commonly used.[3]

  • Detection: Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides high specificity by monitoring a specific precursor-product ion transition for each acyl-CoA species.[1]

3. Data Analysis:

  • The concentration of each acyl-CoA is determined by comparing the peak area of the analyte to that of the corresponding internal standard and referencing a standard curve generated with known amounts of acyl-CoA standards.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing tissue Tissue/Cell Homogenization extraction Acyl-CoA Extraction with Internal Standards tissue->extraction cleanup Solid-Phase Extraction (SPE) Cleanup extraction->cleanup lc_separation LC Separation (C18 Column) cleanup->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification against Standard Curve ms_detection->quantification

A generalized workflow for the quantification of long-chain acyl-CoAs using LC-MS/MS.

Metabolic Context: Peroxisomal Beta-Oxidation of Very-Long-Chain Fatty Acids

This compound, due to its long-chain nature, is likely metabolized through peroxisomal beta-oxidation. Unlike shorter-chain fatty acids, the initial breakdown of very-long-chain fatty acids (VLCFAs) occurs in peroxisomes.[4] This pathway shortens the fatty acid chain, and the resulting medium-chain acyl-CoAs are then transported to the mitochondria for complete oxidation to CO2 and water.[4]

The key distinctions between peroxisomal and mitochondrial beta-oxidation are:

  • First Enzyme: Peroxisomal beta-oxidation is initiated by an acyl-CoA oxidase that produces hydrogen peroxide (H2O2), whereas mitochondrial beta-oxidation uses acyl-CoA dehydrogenases that produce FADH2.[4]

  • Energy Production: Peroxisomal beta-oxidation is not directly coupled to ATP synthesis.[5]

The degradation of a hydroxylated fatty acid like this compound would likely follow a similar beta-oxidation spiral, with specific enzymes to handle the hydroxyl group.

peroxisomal_beta_oxidation cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion VLCFA_CoA Very-Long-Chain Acyl-CoA (e.g., this compound) Acyl_CoA_Oxidase Acyl-CoA Oxidase VLCFA_CoA->Acyl_CoA_Oxidase O2 -> H2O2 Enoyl_CoA_Hydratase Enoyl-CoA Hydratase/ L-Bifunctional Protein Acyl_CoA_Oxidase->Enoyl_CoA_Hydratase Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Enoyl_CoA_Hydratase->Hydroxyacyl_CoA_Dehydrogenase NAD+ -> NADH Thiolase Thiolase Hydroxyacyl_CoA_Dehydrogenase->Thiolase Chain_Shortened_Acyl_CoA Chain-Shortened Acyl-CoA Thiolase->Chain_Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Mitochondrial_Beta_Oxidation Mitochondrial Beta-Oxidation Chain_Shortened_Acyl_CoA->Mitochondrial_Beta_Oxidation Transport

A simplified diagram of the peroxisomal beta-oxidation pathway for very-long-chain fatty acids.

References

Unraveling the Anti-Proliferative Role of 9-Hydroxystearic Acid: A Comparative Analysis of In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of research into the function of 9-hydroxystearic acid (9-HSA), a lipid peroxidation product, reveals a consistent anti-proliferative effect on cancer cell lines. While direct replication studies are not prevalent, a synthesis of independent research provides a comparative overview of its mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of molecules. Notably, research directly investigating the function of 9-hydroxynonadecanoyl-CoA is limited; therefore, this guide focuses on the more extensively studied 9-HSA.

Recent studies have explored the impact of 9-HSA on various cancer cell lines, particularly colon cancer. These investigations converge on the finding that 9-HSA can induce cell cycle arrest and, in some contexts, apoptosis. However, the precise molecular pathways and the cellular responses can vary depending on the experimental conditions and the specific characteristics of the cancer cells.

Comparative Efficacy and Cellular Response

A central theme emerging from the literature is the ability of 9-HSA to inhibit cancer cell proliferation. One study demonstrated that 9-HSA induces a significant G0/G1 phase arrest in HT29 colon cancer cells.[1] This cell cycle arrest is linked to an upregulation of p21(WAF1) at both the transcriptional and translational levels.[1] The critical role of p21(WAF1) was further substantiated by the observation that HCT116 human colon carcinoma cells with a deleted p21(WAF1) gene were not inhibited by 9-HSA.[1]

In contrast, another study investigating 9-HSA loaded into keratin (B1170402) nanoparticles (9R@ker) on the same HT29 cell line reported an unexpected S phase cell cycle arrest.[2] This outcome was associated with increased fluidity of the cell membrane and higher intracellular reactive oxygen species (ROS) formation, ultimately leading to cell death.[2] This suggests that the delivery method and formulation of 9-HSA can significantly influence its mechanism of action and cellular fate.

Further complicating the picture, research has shown that colon carcinoma cells can sequester 9-HSA into fatty acid esters of hydroxy fatty acids (FAHFA).[3][4] This process appears to be a protective mechanism, as FAHFA themselves do not induce apoptosis and their formation may serve as a buffer system to inactivate the pro-apoptotic 9-HSA.[3][4]

The enantiomeric form of 9-HSA also appears to be a factor in its biological activity. A study on synthetic derivatives of 9-HSA found that the (R)-enantiomer of methyl 9-hydroxystearate exhibited a significantly greater anti-proliferative effect on HT29 cells compared to the (S)-enantiomer.[5]

Quantitative Data Summary

Compound/TreatmentCell LineConcentrationEffectReference
9-Hydroxystearic acid (9-HSA)HT29 (colon cancer)Not specifiedG0/G1 cell cycle arrest; Increased p21(WAF1) expression[1]
9-HSAHCT116 (p21(WAF1)-deleted)Not specifiedNo growth inhibition[1]
(9R)-9-hydroxystearic acid loaded keratin nanoparticles (9R@ker)HT29 (colon cancer)Not specifiedS phase cell cycle arrest (25% increase vs. control); Increased intracellular ROS; Cell death[2]
Methyl (9R)-9-hydroxystearateHT29 (colon cancer)49 µMSignificant cell proliferation reduction[5]
Methyl (9S)-9-hydroxystearateHT29 (colon cancer)51 µMLess potent cell proliferation reduction than (R)-enantiomer[5]
Methyl (9R)-9-aminostearateHT29 (colon cancer)57 µMStrong reduction in cell proliferation; Continuous cytotoxic effect[5]
Methyl (9S)-9-aminostearateHT29 (colon cancer)43 µMStrong reduction in cell proliferation; Continuous cytotoxic effect[5]

Experimental Methodologies

The primary methods employed in these studies to assess the function of 9-HSA include:

  • Cell Culture and Treatment: Human colon carcinoma cell lines (HT29 and HCT116) were cultured under standard conditions and treated with 9-HSA or its derivatives.[1][2][5]

  • Cell Proliferation Assays: The effect of the compounds on cell growth was typically measured using standard cell viability assays.[1][5]

  • Cell Cycle Analysis: Flow cytometry was used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment.[1][2]

  • Western Blot Analysis: This technique was used to measure the protein levels of key cell cycle regulators, such as p21(WAF1).[1]

  • Gene Expression Analysis: Methods like reverse transcriptase polymerase chain reaction (RT-PCR) were likely used to assess the transcriptional upregulation of genes like p21(WAF1).[1]

  • Nanoparticle Formulation: In one study, (9R)-9-hydroxystearic acid was encapsulated in keratin nanoparticles through a drug-induced aggregation process in water.[2]

  • Measurement of Intracellular ROS: Cellular assays were used to quantify the levels of reactive oxygen species within the cells following treatment.[2]

  • Lipidomic Analysis: Mass spectrometry-based lipidomic approaches were employed to measure the levels of 9-HSA and FAHFA in colorectal tumor tissues and cell lines.[3]

Visualizing the Pathways and Processes

To better understand the complex interactions and experimental flows, the following diagrams are provided.

G cluster_pathway Proposed Signaling Pathway of 9-HSA in HT29 Cells HSA 9-Hydroxystearic Acid (9-HSA) p21 p21(WAF1) Upregulation (Transcriptional & Translational) HSA->p21 Arrest G0/G1 Cell Cycle Arrest p21->Arrest Inhibition Inhibition of Cell Proliferation Arrest->Inhibition

Caption: Proposed signaling pathway of 9-HSA leading to cell cycle arrest in HT29 colon cancer cells.

G cluster_workflow Comparative Experimental Workflow for 9-HSA Functional Analysis Start Cancer Cell Lines (e.g., HT29, HCT116) Treatment Treatment with 9-HSA or Derivatives Start->Treatment Analysis Downstream Analysis Treatment->Analysis Proliferation Cell Proliferation Assay Analysis->Proliferation CellCycle Cell Cycle Analysis (Flow Cytometry) Analysis->CellCycle Protein Protein Expression (Western Blot) Analysis->Protein Gene Gene Expression (RT-PCR) Analysis->Gene ROS ROS Measurement Analysis->ROS

Caption: A generalized workflow for in vitro experiments investigating the function of 9-HSA.

References

Safety Operating Guide

Navigating the Safe Disposal of 9-HydroxyNonadecanoyl-CoA: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles of Disposal

The fundamental principle for the disposal of 9-HydroxyNonadecanoyl-CoA is to treat it as chemical waste. It should not be discarded down the drain or mixed with general laboratory trash. Adherence to local, state, and federal regulations is mandatory for the disposal of all chemical waste.[1][2]

Personal Protective Equipment (PPE) During Disposal

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact.

PPE ComponentSpecificationPurpose
Eye Protection Safety glasses with side shields or safety gogglesProtects eyes from potential splashes.[1]
Hand Protection Nitrile glovesPrevents direct skin contact with the compound.[1]
Body Protection Standard laboratory coatProtects skin and clothing from accidental spills.[1]

Step-by-Step Disposal Procedures

The proper disposal of this compound and any materials contaminated with it is essential to prevent environmental contamination and maintain a safe laboratory environment.

1. Unused or Expired Compound:

  • Unused or expired this compound should be disposed of as chemical waste.

  • The compound should be collected in a clearly labeled, sealed, and appropriate hazardous waste container.[1]

  • The specific type of container will depend on the physical state of the compound (solid or in solution) and the solvent used.

2. Contaminated Labware:

  • Disposable labware such as pipette tips, microcentrifuge tubes, and vials that have come into contact with this compound should be collected in a designated chemical waste container.[1]

  • These items should not be placed in regular trash or biohazard bags unless they are also biologically contaminated.

3. Liquid Waste:

  • Experimental solutions containing this compound must be collected as hazardous liquid waste.[1]

  • Collect all liquid waste in a clearly labeled, leak-proof hazardous waste container. The container should be compatible with the solvents used in the solution.

  • Do not pour any liquid waste containing this compound down the sink.[1][3]

4. Spill Cleanup Material:

  • Any materials used to clean up a spill of this compound, such as absorbent pads or wipes, must be treated as hazardous waste.

  • Place all contaminated cleanup materials into a sealed, labeled hazardous waste container for disposal.

Waste Management Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Containerization cluster_3 Final Disposal start Generation of Waste (Unused Compound, Contaminated Labware, Liquid Waste) solid_waste Solid Waste (Unused Compound, Contaminated Labware) start->solid_waste Solid liquid_waste Liquid Waste (Experimental Solutions) start->liquid_waste Liquid solid_container Collect in Labeled Solid Chemical Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Chemical Waste Container liquid_waste->liquid_container dispose Dispose as Hazardous Waste (Follow Institutional & Regulatory Guidelines) solid_container->dispose liquid_container->dispose

Disposal workflow for this compound.

Handling and Storage Considerations Prior to Disposal

Proper handling and storage are critical to minimize waste and ensure safety.

  • Storage: Like other Coenzyme A derivatives, this compound is susceptible to degradation. It should be stored at or below -20°C in a tightly sealed container to prevent moisture and oxidation.[1] Aliquoting the compound upon receipt can help minimize freeze-thaw cycles, which can lead to degradation and waste.[1]

  • Handling: When preparing solutions, it is recommended to work on a pre-cooled surface or on ice to minimize degradation.[1] Dissolve the compound in a suitable, pre-cooled buffer. For many biochemical assays involving acyl-CoAs, buffers with a slightly acidic to neutral pH (6.0-7.5) are often used.[1]

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure and sustainable research environment.

References

Essential Safety and Operational Guide for Handling 9-HydroxyNonadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety, operational, and disposal information for handling 9-HydroxyNonadecanoyl-CoA in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, this guidance is based on the safety profiles of chemically similar long-chain fatty acyl-CoAs and established principles of laboratory safety. This information is intended for researchers, scientists, and drug development professionals.

I. Summary of Safety Information

In the absence of specific toxicological data for this compound, a precautionary approach is recommended. The primary hazards are anticipated to be mild skin or eye irritation upon direct contact and potential respiratory irritation from inhalation of the powdered form. The following table summarizes key safety information based on data for analogous long-chain fatty acyl-CoAs.

ParameterInformation
GHS Classification Not classified. Treat as potentially hazardous in the absence of data.
Primary Hazards May cause mild skin or eye irritation with prolonged contact. Inhalation of dust may lead to respiratory irritation.
Physical Form Solid or powder.
Personal Protective Equipment (PPE) Standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
First Aid - Inhalation Move the individual to fresh air. If breathing difficulties occur, seek medical attention.
First Aid - Skin Contact Wash the affected area thoroughly with soap and water.
First Aid - Eye Contact Flush eyes with copious amounts of water for at least 15 minutes as a precaution.
First Aid - Ingestion Rinse mouth with water. Do not induce vomiting. Seek medical advice.
Fire Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
Storage Store in a cool, dry, and well-ventilated area. Keep the container tightly sealed.

II. Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural steps for the safe handling of this compound in the laboratory.

1. Receiving and Storage:

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name and any appropriate hazard warnings.

  • Storage: Store in a cool, dry, and well-ventilated location away from incompatible materials. Keep the container tightly sealed to prevent contamination and degradation.

2. Laboratory Handling:

  • Personal Protective Equipment (PPE): Before handling, it is mandatory to wear the appropriate PPE:

    • Safety glasses or goggles.

    • A standard laboratory coat.

    • Chemically resistant gloves (e.g., nitrile).

  • Weighing and Transferring:

    • Conduct all handling in a well-ventilated area. For powdered substances, use a chemical fume hood or an area with local exhaust ventilation to prevent dust inhalation.

    • Use a spatula or other suitable tool for transferring the solid material.

    • Avoid actions that could generate dust.

    • Promptly close the container after use.

3. Solution Preparation:

  • When dissolving the compound, add the solvent slowly to the solid to minimize dust generation.

  • If sonication is required, ensure the container is securely capped.

III. Disposal Plan

Proper disposal of this compound and associated waste is crucial for maintaining a safe and compliant laboratory environment.

1. Waste Characterization:

  • While this compound is not currently classified as a hazardous substance, it is prudent to handle it as chemical waste. Always consult your institution's Environmental Health and Safety (EHS) office and local regulations for definitive guidance.

2. Waste Segregation and Collection:

  • Uncontaminated this compound: Collect in a clearly labeled, sealed container designated for "Non-Hazardous Solid Chemical Waste," pending institutional guidelines.

  • Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that have come into contact with the compound should be placed in a designated chemical waste container.

  • Solutions: Liquid waste containing this compound should be collected in a labeled, sealed container for liquid chemical waste. Do not pour down the drain.

3. Institutional Procedures:

  • Adhere strictly to your institution's protocols for chemical waste disposal. This includes following established pickup schedules and documentation procedures.

IV. Experimental Protocols: General Safety Considerations

When designing and executing experiments involving this compound, the following safety principles should be integrated into the protocol:

  • Risk Assessment: Before beginning any new procedure, perform a risk assessment to identify potential hazards and establish appropriate control measures.

  • Ventilation: Always work in a well-ventilated area. For procedures with a higher risk of aerosol or dust generation, a chemical fume hood is required.

  • Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible. Be familiar with your institution's emergency procedures for chemical spills.

V. Visualization of Handling and Disposal Workflow

The following diagram illustrates the key decision points and steps for the safe handling and disposal of this compound.

A Start: Receive this compound B Inspect Container for Damage A->B C Store in a Cool, Dry, Well-Ventilated Area B->C D Don Appropriate PPE: - Safety Glasses - Lab Coat - Nitrile Gloves C->D E Handle in a Well-Ventilated Area (Fume Hood for Powders) D->E F Weigh and Transfer Carefully E->F G Prepare Solution (if applicable) F->G H Proceed with Experiment G->H I Segregate Waste H->I J Solid Waste: Contaminated PPE, etc. I->J K Liquid Waste: Solutions containing the compound I->K L Unused Compound I->L M Dispose of According to Institutional EHS Guidelines J->M K->M L->M N End: Compliant Disposal M->N

Caption: Workflow for Safe Handling and Disposal of this compound.

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。